2-tert-butyl-1H-indol-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-12(2,3)11-7-8-6-9(13)4-5-10(8)14-11/h4-7,14H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUZLTGNTQQVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941151 | |
| Record name | 2-tert-Butyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194242-23-4, 682357-49-9 | |
| Record name | 2-tert-Butyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 682357-49-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-tert-butyl-1H-indol-5-amine
An In-Depth Technical Guide to the
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] The specific scaffold, 2-tert-butyl-1H-indol-5-amine, represents a valuable building block in drug discovery, combining the lipophilic, sterically hindering tert-butyl group at the C2 position with a versatile primary amine at the C5 position, which is crucial for forming amides, sulfonamides, and other functionalities. This guide, intended for researchers and drug development professionals, provides a detailed examination of the primary synthetic routes to this key intermediate. We will dissect the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the most reliable synthetic pathways, focusing on a multi-step approach involving the Fischer indole synthesis followed by functional group manipulation.
The Strategic Importance of the this compound Scaffold
The indole ring system is often described as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The introduction of a tert-butyl group at the C2 position provides significant steric bulk, which can enhance metabolic stability by hindering enzymatic attack and can confer selectivity for specific protein binding pockets. The 5-amino group serves as a critical chemical handle for library synthesis and structure-activity relationship (SAR) studies, allowing for the exploration of diverse chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the C-N bond of the amine, pointing to a nitro-substituted indole as a key intermediate. This intermediate, 2-tert-butyl-5-nitro-1H-indole, can be readily reduced to the target amine. The 2-tert-butyl-5-nitro-1H-indole itself can be disconnected via two main strategies:
-
Route A (Post-Indolization Functionalization): Formation of the 2-tert-butyl-1H-indole core first, followed by regioselective nitration at the C5 position.
-
Route B (Pre-Indolization Functionalization): Utilizing a pre-functionalized starting material, such as a (4-nitrophenyl)hydrazine, which is then cyclized to form the indole ring.
The formation of the indole core in both routes is most classically achieved via the Fischer indole synthesis.[1][2]
Caption: Retrosynthetic analysis of this compound.
Synthetic Strategy: Fischer Indole Synthesis, Nitration, and Reduction (Route A)
This is arguably the most common and reliable pathway. It separates the construction of the sterically demanding indole core from the electronic demands of the nitration step, offering clear strategic advantages in terms of starting material availability and reaction control.
Principle and Rationale
The Fischer indole synthesis is a robust acid-catalyzed reaction that forms an indole from an arylhydrazine and a ketone or aldehyde.[2][3] For the synthesis of a 2-tert-butyl indole, pinacolone (3,3-dimethyl-2-butanone) is the ideal ketone partner for phenylhydrazine due to its corresponding tert-butyl group. Following the successful synthesis of the indole core, an electrophilic aromatic substitution is required to install the nitro group. The indole nucleus is electron-rich, and nitration typically occurs at the C3 position. However, with the C2 and C3 positions substituted or sterically hindered, nitration can be directed to the C5 position of the benzene ring. The final step is the reduction of the aromatic nitro group, a high-yielding and clean transformation most commonly achieved by catalytic hydrogenation.[4][5]
Overall Workflow
Caption: Workflow for the synthesis via Route A.
Detailed Experimental Protocols
Step A: Synthesis of 2-tert-butyl-1H-indole
This procedure is adapted from the classical Fischer indole synthesis methodology.[2][6]
-
Hydrazone Formation: To a solution of phenylhydrazine (1.0 eq) in ethanol, add pinacolone (1.05 eq). A catalytic amount of acetic acid (0.1 eq) is added, and the mixture is refluxed for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude phenylhydrazone, which is often used in the next step without further purification.
-
Cyclization: The crude hydrazone is added portion-wise to pre-heated polyphosphoric acid (PPA) at 100-120 °C with vigorous mechanical stirring. The reaction is exothermic. The mixture is maintained at this temperature for 1-2 hours.
-
Workup and Purification: The hot reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The mixture is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). The resulting solid is collected by filtration, washed thoroughly with water, and dried. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-tert-butyl-1H-indole as a solid.
Step B: Synthesis of 2-tert-butyl-5-nitro-1H-indole
This step involves a standard electrophilic nitration. Care must be taken due to the potential for over-nitration or oxidation of the indole ring.
-
Reaction Setup: 2-tert-butyl-1H-indole (1.0 eq) is dissolved in concentrated sulfuric acid (H₂SO₄) at 0 °C in an ice bath.
-
Nitration: A solution of potassium nitrate (KNO₃) (1.05 eq) in concentrated H₂SO₄ is added dropwise to the indole solution, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Workup and Purification: The reaction is quenched by pouring it slowly onto crushed ice. The precipitated yellow solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried. Recrystallization from ethanol or purification by column chromatography provides pure 2-tert-butyl-5-nitro-1H-indole.[7]
Step C:
This is a standard catalytic hydrogenation for the reduction of an aromatic nitro group.[8]
-
Reaction Setup: 2-tert-butyl-5-nitro-1H-indole (1.0 eq) is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate. Palladium on carbon (10% Pd/C, 5-10 mol%) is added to the solution.
-
Hydrogenation: The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator at 1-3 atm) at room temperature. The reaction is monitored by TLC until the starting material is completely consumed (typically 4-12 hours).
-
Workup and Purification: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst, and the filter cake is washed with the reaction solvent. The combined filtrate is concentrated under reduced pressure to yield the crude this compound. The product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Key Analytical Data |
| A | 2-tert-butyl-1H-indole | C₁₂H₁₅N | 173.26 | 70-85% | ¹H NMR, ¹³C NMR, MS consistent with structure.[9][10] |
| B | 2-tert-butyl-5-nitro-1H-indole | C₁₂H₁₄N₂O₂ | 218.25 | 60-75% | Appearance of characteristic nitro group signals in IR and shifts in NMR spectra.[7] |
| C | This compound | C₁₂H₁₆N₂ | 188.27 | 90-98% | Disappearance of nitro group signals; appearance of amine signals in IR and NMR. MS (m/z): 189.1 [M+H]⁺.[11][12] |
Alternative Strategy: Convergent Fischer Indole Synthesis (Route B)
This approach builds the desired functionality into the starting materials before the key cyclization step.
Principle and Rationale
In this strategy, the Fischer indole synthesis is performed using (4-nitrophenyl)hydrazine and pinacolone. This directly yields the 2-tert-butyl-5-nitro-1H-indole intermediate, bypassing the separate nitration step. This can be advantageous as it avoids the regioselectivity issues sometimes associated with the nitration of substituted indoles. The primary consideration for this route is the commercial availability and stability of the substituted hydrazine.
Mechanistic Causality
The mechanism is identical to the standard Fischer indole synthesis, but the electron-withdrawing nitro group on the phenylhydrazine ring can deactivate the aromatic ring, potentially requiring slightly harsher conditions (higher temperatures or stronger acids) for the[13][13]-sigmatropic rearrangement and subsequent cyclization to proceed efficiently.[2] The final reduction step remains the same as in Route A. The key advantage is eliminating a reaction step and a purification, which can improve the overall process efficiency.
Conclusion
The synthesis of this compound is most reliably achieved through a three-step sequence commencing with the Fischer indole synthesis of 2-tert-butyl-1H-indole. Subsequent regioselective nitration at the C5 position, followed by a high-yielding catalytic hydrogenation of the nitro intermediate, provides the target compound in good overall yield. This route offers a robust and scalable method for producing this valuable building block for drug discovery and medicinal chemistry programs. While a more convergent approach using a pre-nitrated phenylhydrazine is feasible, the post-indolization functionalization strategy generally provides greater flexibility and relies on more readily available starting materials.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. WO2023079128A1 - Catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 9. 2-tert-Butyl-1H-indole | C12H15N | CID 594166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-TERT-BUTYL-1H-INDOLE(1805-65-8) 1H NMR [m.chemicalbook.com]
- 11. PubChemLite - this compound (C12H16N2) [pubchemlite.lcsb.uni.lu]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. research.rug.nl [research.rug.nl]
An In-depth Technical Guide to the Chemical Properties of 2-tert-butyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Indole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] This guide provides a comprehensive technical overview of the predicted chemical properties and reactivity of 2-tert-butyl-1H-indol-5-amine, a sparsely documented yet potentially valuable building block in drug discovery. While experimental data for this specific molecule is limited, this document extrapolates from the well-established principles of indole chemistry to offer a robust predictive analysis. We will delve into its electronic structure, projected reactivity, potential synthetic routes, and its significance as a scaffold in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers looking to explore the therapeutic potential of this and related substituted indoles.
Introduction: The Indole Scaffold in Drug Discovery
The indole nucleus is a privileged structure in medicinal chemistry, renowned for its ability to interact with a wide range of biological targets. This bicyclic aromatic heterocycle, consisting of a fused benzene and pyrrole ring, is found in the essential amino acid tryptophan and a plethora of natural and synthetic compounds with significant pharmacological activities.[1] The versatility of the indole ring allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutics.
This guide focuses on the specific, yet lesser-known, derivative: this compound. The strategic placement of a bulky tert-butyl group at the C2 position and an amino group at the C5 position is predicted to impart unique electronic and steric properties, influencing its reactivity and potential as a pharmacophore.
Predicted Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C12H16N2 | [3][4] |
| Molecular Weight | 188.27 g/mol | Calculated from the molecular formula. |
| CAS Number | 194242-23-4, 682357-49-9 | [3][5] |
| Appearance | Likely a solid at room temperature. | Based on related solid indole derivatives. |
| Solubility | Expected to be soluble in common organic solvents like chloroform and ethyl acetate. | Based on the properties of similar indole compounds.[6] |
| pKa | The indole NH proton is weakly acidic (pKa ~17). The 5-amino group is basic. | General knowledge of indole and aniline chemistry. |
| Predicted ¹H NMR | Aromatic protons on the benzene ring, a singlet for the indole NH, and singlets for the tert-butyl and amino protons. | Based on the general chemical shifts of indole protons. |
| Predicted ¹³C NMR | Characteristic peaks for the indole ring carbons and the tert-butyl group carbons. | Based on the general chemical shifts of indole carbons. |
| Predicted Mass Spec | A molecular ion peak (M+) at m/z 188. | [4] |
The Influence of Substituents on the Indole Ring
The chemical behavior of this compound is dictated by the interplay of the tert-butyl and amino substituents on the indole core.
-
The 2-tert-butyl Group: This bulky, electron-donating alkyl group sterically hinders reactions at the C2 and C3 positions. Its inductive effect (+I) increases the electron density of the indole ring, potentially enhancing its nucleophilicity.[7]
-
The 5-amino Group: As a strong electron-donating group (-NH2), it significantly increases the electron density of the benzene portion of the indole ring through resonance (+R effect). This activating effect is most pronounced at the ortho and para positions (C4 and C6).[7]
The combination of these two groups suggests that the indole ring in this compound is highly electron-rich and activated towards electrophilic substitution, particularly at the C4 and C6 positions of the benzene ring.
Predicted Reactivity
The enriched electron density of the indole nucleus in this compound suggests a high propensity for electrophilic aromatic substitution.
Electrophilic Aromatic Substitution
Due to the strong activating effect of the 5-amino group, electrophilic attack is predicted to occur preferentially on the benzene ring at the C4 and C6 positions. The bulky tert-butyl group at C2 will likely disfavor substitution at C3.
Caption: Predicted outcome of electrophilic aromatic substitution.
N-Functionalization
The nitrogen of the 5-amino group is a primary nucleophile and can readily undergo reactions such as acylation, alkylation, and sulfonylation. The indole nitrogen (N1) can also be functionalized, typically after deprotonation with a strong base.
Potential Synthetic Strategies
While a specific, documented synthesis for this compound is not readily found, established indole synthesis methodologies can be adapted.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring.[8][9][10][11][12] The synthesis of this compound could potentially be achieved by reacting 4-aminophenylhydrazine with pinacolone (3,3-dimethyl-2-butanone) under acidic conditions.
Proposed Fischer Indole Synthesis Protocol:
-
Hydrazone Formation: React 4-aminophenylhydrazine hydrochloride with pinacolone in a suitable solvent like ethanol.
-
Cyclization: Treat the resulting hydrazone with an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl2) and heat to induce cyclization.
-
Work-up and Purification: Neutralize the reaction mixture, extract the product with an organic solvent, and purify by column chromatography.
Caption: A potential workflow for the Fischer indole synthesis.
Larock Indole Synthesis
The Larock indole synthesis offers a modern, palladium-catalyzed approach to constructing substituted indoles.[13] This method could potentially be applied by reacting a suitably protected 2-iodo-4-aminoaniline with 3,3-dimethyl-1-butyne.
Proposed Larock Indole Synthesis Protocol:
-
Reactant Preparation: Synthesize and protect 2-iodo-4-nitroaniline, followed by reduction of the nitro group to an amine and subsequent protection of the resulting amine.
-
Palladium-Catalyzed Annulation: React the protected 2-iodo-4-aminoaniline with 3,3-dimethyl-1-butyne in the presence of a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., PPh3), and a base (e.g., K2CO3).
-
Deprotection: Remove the protecting groups to yield the final product.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is another classical method that could be adapted, involving the reaction of an α-halo-ketone with an aniline derivative.[14][15][16][17][18]
Significance in Medicinal Chemistry and Drug Development
Substituted indoles are of immense interest in drug discovery due to their diverse pharmacological activities.[1][19] The predicted structural features of this compound make it an attractive scaffold for several reasons:
-
Lipophilicity and Steric Bulk: The tert-butyl group can enhance membrane permeability and provide steric bulk that may improve selectivity for a target protein.
-
Hydrogen Bonding: The indole NH and the 5-amino group can act as hydrogen bond donors and acceptors, crucial for molecular recognition at a biological target.
-
Synthetic Handle: The 5-amino group provides a convenient point for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Conclusion
While this compound remains a relatively unexplored molecule, this in-depth analysis, based on established principles of indole chemistry, highlights its potential as a valuable building block in medicinal chemistry. Its predicted electronic and steric properties, coupled with the synthetic accessibility through well-known methodologies, make it a compelling candidate for further investigation in the quest for novel therapeutics. This guide serves as a starting point for researchers to unlock the potential of this and other uniquely substituted indole scaffolds.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Substituted indoles: Significance and symbolism [wisdomlib.org]
- 3. m.molbase.com [m.molbase.com]
- 4. PubChemLite - this compound (C12H16N2) [pubchemlite.lcsb.uni.lu]
- 5. 682357-49-9 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-TERT-BUTYL-1H-INDOLE CAS#: 1805-65-8 [amp.chemicalbook.com]
- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 13. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 16. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 17. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors | Related Topics [scispace.com]
- 18. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 19. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
Spectroscopic data of 2-tert-butyl-1H-indol-5-amine
An In-depth Technical Guide to the Spectroscopic Characterization of 2-tert-butyl-1H-indol-5-amine
Introduction
This compound is a substituted indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds. The specific substitution pattern of a bulky tert-butyl group at the C2 position and an amino group at the C5 position imparts unique electronic and steric properties to the molecule, making its unambiguous structural confirmation paramount. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation, grounded in the principles of structural organic chemistry.
Molecular Structure and Spectroscopic Implications
The structural features of this compound dictate its spectroscopic signature. The tert-butyl group at C2 sterically hinders the pyrrole ring and influences the electronic environment of the C3 proton. The electron-donating amino group at C5 significantly impacts the electron density of the benzene ring, causing predictable upfield shifts in the ¹H and ¹³C NMR spectra of nearby nuclei, particularly C4, C6, and the protons attached to them.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a common solvent like DMSO-d₆ would exhibit distinct signals for each unique proton.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H1 (N-H, indole) | ~10.5 | Broad Singlet | - | The chemical shift is highly dependent on solvent and concentration. |
| H4 | ~6.85 | Doublet | d, J ≈ 2.0 | Appears as a doublet due to ortho-coupling with H6. The electron-donating NH₂ group at C5 shields this proton, shifting it upfield. |
| H6 | ~6.55 | Doublet of Doublets | dd, J ≈ 8.5, 2.0 | Coupled to H7 (ortho) and H4 (meta). Significantly shielded by the adjacent NH₂ group. |
| H7 | ~7.05 | Doublet | d, J ≈ 8.5 | Coupled to H6 (ortho). |
| H3 | ~6.00 | Singlet | s | This proton is adjacent to the bulky tert-butyl group and shows no vicinal coupling. |
| NH₂ (amine) | ~4.50 | Broad Singlet | - | The chemical shift can vary with concentration and temperature due to hydrogen bonding. |
| -C(CH₃)₃ | ~1.30 | Singlet | s | A characteristic strong singlet integrating to 9 protons. |
Experimental Protocol for ¹H NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is often advantageous for indole derivatives as it can help in observing the N-H protons which might otherwise exchange too rapidly in protic solvents like methanol-d₄.[1]
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[1]
-
-
Data Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
Acquire standard 1D proton, COSY, and NOESY spectra to confirm through-bond and through-space correlations, respectively.
-
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule. Due to the lower natural abundance of ¹³C, it is a less sensitive technique than ¹H NMR but is equally crucial for structural confirmation.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | ~145.0 | Substituted with a tert-butyl group, this carbon is significantly deshielded. |
| C7a | ~136.0 | Bridgehead carbon. |
| C5 | ~140.0 | Directly attached to the electron-donating amino group, leading to a downfield shift. |
| C3a | ~129.0 | Bridgehead carbon. |
| C4 | ~112.0 | Shielded by the ortho-amino group. |
| C6 | ~110.0 | Shielded by the para-amino group. |
| C7 | ~111.0 | |
| C3 | ~100.0 | Significantly shielded carbon in the pyrrole ring. |
| -C(CH₃)₃ | ~32.0 | Quaternary carbon of the tert-butyl group. |
| -C(CH₃)₃ | ~30.0 | Methyl carbons of the tert-butyl group. |
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical acquisition times are longer than for ¹H NMR due to the lower sensitivity of the ¹³C nucleus.
-
Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.
-
Acquire 2D HSQC and HMBC spectra to establish one-bond and multiple-bond correlations between protons and carbons, respectively.
-
Caption: Predicted long-range ¹H-¹³C correlations (HMBC).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₂H₁₆N₂
-
Monoisotopic Mass: 188.1313 g/mol
-
Ionization Mode: Electrospray Ionization (ESI), positive mode, is recommended.
-
Expected Molecular Ion: [M+H]⁺ = 189.1386 m/z[2]
Predicted Fragmentation Pattern
The fragmentation of indole alkaloids is complex but often involves characteristic losses.[3][4] For this compound, key fragmentations under collision-induced dissociation (CID) are expected to include:
-
Loss of a methyl group (-CH₃): From the tert-butyl group, leading to a fragment at m/z 173.
-
Loss of isobutylene: A retro-Diels-Alder type fragmentation of the tert-butyl group could lead to a fragment at m/z 132.
-
Cleavage of the pyrrole ring: This can lead to a variety of smaller fragments.
Experimental Protocol for ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode analysis.
-
-
Data Acquisition:
-
Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern, which serves as a fingerprint for the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400 - 3200 | N-H (Indole & Amine) | Stretching |
| 3100 - 3000 | C-H (Aromatic) | Stretching |
| 2960 - 2850 | C-H (Aliphatic, t-Bu) | Stretching |
| 1620 - 1580 | N-H (Amine) | Bending (Scissoring)[5] |
| 1600 - 1450 | C=C (Aromatic) | Stretching |
| 850 - 800 | C-H (Aromatic) | Out-of-plane Bending |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a transparent disk.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
-
Summary and Integrated Spectroscopic Analysis
The structural elucidation of this compound requires a cohesive interpretation of data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed carbon-proton framework, MS confirms the molecular weight and provides fragmentation clues, and IR spectroscopy verifies the presence of key functional groups. The combination of these techniques, guided by the protocols and predictive data outlined in this guide, allows for the confident and unambiguous characterization of this important indole derivative, ensuring its identity and purity for applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C12H16N2) [pubchemlite.lcsb.uni.lu]
- 3. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
2-tert-butyl-1H-indol-5-amine CAS number 682357-49-9
An In-depth Technical Guide to 2-tert-butyl-1H-indol-5-amine (CAS: 682357-49-9): A Strategic Building Block for Modern Drug Discovery
Executive Summary
This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to the medicinal chemistry and drug development communities. The strategic placement of a sterically influential tert-butyl group at the C2 position, combined with a versatile primary amine at the C5 position of the indole core, makes this molecule a valuable starting point for the synthesis of novel therapeutics. This guide delves into its physicochemical properties, provides a detailed, mechanistically-grounded synthesis protocol, explores its vast potential in library synthesis for drug discovery, and outlines essential safety protocols. Our analysis is tailored for researchers, scientists, and professionals seeking to leverage this compound's unique structural attributes in their research and development pipelines.
Introduction: The Strategic Value of a Substituted Indole
The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and π-stacking interactions allows it to bind to a wide array of biological targets. This compound (CAS: 682357-49-9) is not merely another indole derivative; it is a thoughtfully designed chemical intermediate.
-
The C2-tert-Butyl Group: The presence of a bulky tert-butyl group at the C2 position serves a dual purpose. Firstly, it provides steric hindrance that can lock the molecule into a specific conformation when binding to a target protein, potentially increasing selectivity and potency. Secondly, it can shield the indole core from metabolic attack, a crucial consideration for improving the pharmacokinetic profile of a drug candidate.
-
The C5-Amino Group: The primary amine at the C5 position is a critical functional handle. It provides a nucleophilic site for a wide range of chemical transformations, enabling the straightforward introduction of diverse functionalities. This versatility is paramount for constructing large chemical libraries for high-throughput screening and for fine-tuning the properties of a lead compound during the optimization phase.[3][4]
This guide will elucidate the practical chemistry of this building block, transforming it from a catalog entry into a powerful tool for innovation.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in synthesis.
Physical and Chemical Properties
The key properties of this compound are summarized below, based on data from commercial suppliers.[5][6]
| Property | Value | Source |
| CAS Number | 682357-49-9 | |
| Molecular Formula | C₁₂H₁₆N₂ | |
| Molecular Weight | 188.27 g/mol | [7] |
| Physical Form | Solid (typically Brown) | [5] |
| Melting Point | 155-157 °C | [5] |
| Purity | Typically ≥95% | [8] |
| Storage | Ambient, protect from light | [5] |
| SMILES | NC1=CC2=C(NC(C(C)(C)C)=C2)C=C1 | [9] |
| InChI Key | PKUZLTGNTQQVTH-UHFFFAOYSA-N |
Spectroscopic Characterization (Predicted)
While full experimental spectra are typically proprietary to suppliers, the expected NMR and Mass Spectrometry data can be reliably predicted based on the structure. These predictions are crucial for reaction monitoring and final product verification.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a sharp singlet for the nine equivalent protons of the tert-butyl group (~1.4 ppm), signals for the aromatic protons on the benzene ring, a signal for the C3 proton of the indole ring, and a broad singlet for the indole N-H proton. The protons of the C5-NH₂ group will also appear as a broad singlet.
-
¹³C NMR: The carbon NMR will show characteristic peaks for the quaternary and methyl carbons of the tert-butyl group, along with eight distinct signals for the indole core carbons.
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would be expected to show a strong molecular ion peak (M⁺) at m/z 188. A prominent fragment would be the loss of a methyl group ([M-15]⁺) to form a stable tertiary carbocation, resulting in a peak at m/z 173. This fragmentation pattern is observed in the parent compound, 2-tert-butyl-1H-indole.[10] Predicted collision cross-section (CCS) values for various adducts are also available.[9]
Synthesis and Purification: A Mechanistic Approach
The most direct and industrially scalable method for constructing the 2-substituted indole core is the Fischer Indole Synthesis .[1][11] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[12]
Rationale for Synthetic Strategy
The choice of the Fischer Indole Synthesis is dictated by the target structure. To achieve the this compound, the logical precursors are (4-aminophenyl)hydrazine and a ketone that provides the tert-butyl group, namely 3,3-dimethyl-2-butanone (pinacolone). The reaction proceeds via an in-situ formation of the corresponding hydrazone, which then undergoes an acid-catalyzed intramolecular rearrangement and cyclization.
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Fischer Indole Synthesis.[13][14]
Reagents & Equipment:
-
(4-aminophenyl)hydrazine hydrochloride
-
3,3-dimethyl-2-butanone (Pinacolone)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄, ZnCl₂)
-
Ethanol (or another suitable solvent)
-
Sodium bicarbonate (sat. aq. solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Hydrazone Formation (Self-Validating Checkpoint 1):
-
In a round-bottom flask, dissolve (4-aminophenyl)hydrazine hydrochloride (1.0 equiv) in ethanol.
-
Add 3,3-dimethyl-2-butanone (1.1 equiv).
-
Heat the mixture to reflux for 1-2 hours.
-
Causality: Heating in a protic solvent facilitates the condensation reaction to form the phenylhydrazone intermediate. The use of a slight excess of the ketone ensures full conversion of the hydrazine.
-
Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine spot is consumed.
-
-
Cyclization (Self-Validating Checkpoint 2):
-
Cool the reaction mixture and carefully add the acid catalyst. Polyphosphoric acid (PPA) is often effective and can serve as both catalyst and solvent if the initial solvent is removed. Alternatively, a strong Brønsted or Lewis acid can be used.[11]
-
Heat the mixture to a temperature typically between 80-120 °C. The optimal temperature depends on the chosen acid catalyst.
-
Causality: The acid catalyzes the key[15][15]-sigmatropic rearrangement and subsequent cyclization/elimination cascade that forms the aromatic indole ring.[12] This step is irreversible and drives the reaction to completion.
-
Validation: Monitor by TLC for the appearance of the product spot and disappearance of the hydrazone intermediate. The reaction can take several hours.
-
-
Workup and Neutralization:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Caution: CO₂ evolution will occur.
-
Causality: This step quenches the reaction and neutralizes the strong acid catalyst. The resulting free amine product is often insoluble in water and may precipitate.
-
-
Extraction and Isolation:
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Causality: This isolates the organic-soluble product from the aqueous inorganic salts.
-
-
Purification (Self-Validating Checkpoint 3):
-
Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality: Chromatography separates the desired product from unreacted starting materials and any side products, yielding the pure this compound.
-
Validation: Collect fractions and analyze by TLC. Combine pure fractions and remove the solvent. Confirm the identity and purity of the final product using NMR and MS analysis.
-
Applications in Drug Discovery: A Versatile Scaffold
The true value of this compound lies in its application as a versatile building block for creating libraries of drug-like molecules.[16][17] The C5-amino group is a gateway to a multitude of subsequent chemical reactions.
Caption: Derivatization pathways from the C5-amino group.
Key Derivatization Reactions
-
Acylation: The amino group readily reacts with acid chlorides or anhydrides to form stable amide bonds. This is one of the most common methods for exploring the structure-activity relationship (SAR) around the core.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry known for its hydrogen bonding capabilities and metabolic stability.
-
Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines, introducing new alkyl substituents.
-
Buchwald-Hartwig Amination: As a nucleophile, the amine can be coupled with aryl halides or triflates using palladium catalysis to form diarylamines, significantly expanding the accessible chemical space.
The indole scaffold itself is found in numerous bioactive agents, including selective serotonin receptor agonists, highlighting the therapeutic potential of its derivatives.[18]
Safety and Handling
According to supplier safety data, this compound should be handled with care. It is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).
Mandatory Precautions:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a dry place.
Conclusion
This compound is a strategically designed chemical intermediate that offers significant advantages for drug discovery programs. Its synthesis is achievable through the robust Fischer Indole Synthesis, and its structure combines a metabolically-shielded indole core with a highly versatile C5-amino functional group. This unique combination empowers medicinal chemists to rapidly generate diverse libraries of novel compounds, accelerating the identification and optimization of new therapeutic agents. By understanding the principles outlined in this guide, researchers can effectively unlock the full potential of this valuable building block.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. news-medical.net [news-medical.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 682357-49-9 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 682357-49-9|2-(tert-Butyl)-1H-indol-5-amine|BLD Pharm [bldpharm.com]
- 8. aksci.com [aksci.com]
- 9. PubChemLite - this compound (C12H16N2) [pubchemlite.lcsb.uni.lu]
- 10. 2-tert-Butyl-1H-indole | C12H15N | CID 594166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Fischer Indole Synthesis [organic-chemistry.org]
- 14. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. news.umich.edu [news.umich.edu]
- 17. MedChem Highlights - Enamine [enamine.net]
- 18. Indolebutylamines as selective 5-HT(1A) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical and Analytical Profile of 2-tert-butyl-1H-indol-5-amine
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-tert-butyl-1H-indol-5-amine, a substituted indole derivative of interest to researchers in medicinal chemistry and drug discovery. The document details the compound's structural and physicochemical properties, predicted spectral data, and outlines robust analytical methodologies for its characterization. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the synthesis, handling, and application of this molecule, ensuring scientific integrity and facilitating further research and development.
Introduction
Substituted indoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The unique electronic and steric properties imparted by various substituents on the indole scaffold allow for the fine-tuning of molecular interactions with biological targets. This compound, with its bulky tert-butyl group at the 2-position and an amino group at the 5-position, presents an interesting scaffold for further chemical elaboration. The tert-butyl group can confer metabolic stability and influence binding selectivity, while the primary amine offers a versatile handle for the introduction of diverse pharmacophores. This guide provides an in-depth look at the fundamental physical and analytical characteristics of this compound.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure and identity. The following section and diagram detail the key identifiers for this compound.
Caption: Molecular structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | 682357-49-9 | Chemical Abstracts Service |
| Molecular Formula | C12H16N2 | PubChemLite[1] |
| Molecular Weight | 188.27 g/mol | Calculated |
| Monoisotopic Mass | 188.13135 Da | PubChemLite (Predicted)[1] |
| InChI | 1S/C12H16N2/c1-12(2,3)11-7-8-6-9(13)4-5-10(8)14-11/h4-7,14H,13H2,1-3H3 | PubChemLite[1] |
| InChIKey | PKUZLTGNTQQVTH-UHFFFAOYSA-N | PubChemLite[1] |
| SMILES | CC(C)(C)C1=CC2=C(N1)C=CC(=C2)N | PubChemLite[1] |
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Value | Notes and Rationale |
| Physical Form | Solid | Based on supplier information. The presence of the amine and indole N-H groups allows for hydrogen bonding, which typically results in a solid state for molecules of this size. |
| Melting Point | Not available | Experimental determination is required. Analogous substituted indoles exhibit a wide range of melting points. |
| Boiling Point | Not available | Experimental determination under vacuum is recommended to avoid decomposition. |
| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | The amino and indole N-H groups suggest some polarity. A related compound, tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate, shows slight solubility in DMSO and methanol. |
| pKa | Not available | The 5-amino group is expected to be basic, while the indole N-H is weakly acidic. The exact pKa values would require experimental determination. |
| LogP | 2.7 (Predicted) | The predicted LogP suggests a moderate lipophilicity, a common feature in drug candidates.[1] |
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous characterization of this compound. The following workflow is recommended for researchers synthesizing or working with this compound.
Caption: Recommended analytical workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
4.1.1. ¹H NMR Spectroscopy Protocol
-
Rationale: To confirm the presence and connectivity of proton environments in the molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons (N-H).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher for good signal dispersion.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Expected Signals:
-
A singlet for the nine equivalent protons of the tert-butyl group.
-
Signals in the aromatic region corresponding to the protons on the indole ring.
-
A broad singlet for the indole N-H proton.
-
A broad singlet for the two protons of the 5-amino group.
-
4.1.2. ¹³C NMR Spectroscopy Protocol
-
Rationale: To identify all unique carbon atoms in the molecule.
-
Sample Preparation: Same as for ¹H NMR.
-
Instrument Parameters:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
-
-
Expected Signals:
-
Signals for the quaternary and methyl carbons of the tert-butyl group.
-
Signals corresponding to the eight carbon atoms of the indole core.
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z (Predicted) | Source |
| [M+H]⁺ | 189.13863 | PubChemLite[1] |
| [M+Na]⁺ | 211.12057 | PubChemLite[1] |
| [M-H]⁻ | 187.12407 | PubChemLite[1] |
4.2.1. HRMS Protocol
-
Rationale: To obtain an accurate mass measurement and confirm the molecular formula.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis: Compare the experimentally determined accurate mass of the molecular ion (e.g., [M+H]⁺) with the calculated mass. A mass accuracy of <5 ppm is expected.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule.
4.3.1. FTIR Protocol
-
Rationale: To identify key functional groups such as N-H and C-H bonds.
-
Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
N-H stretching vibrations for the indole and amino groups in the range of 3200-3500 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule around 2850-3100 cm⁻¹.
-
C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.
-
N-H bending vibrations around 1600 cm⁻¹.
-
Safety and Handling
While a specific safety data sheet for this compound is not widely available, the hazard and precautionary statements provided by suppliers indicate that appropriate care must be taken when handling this compound.
Table 4: Hazard and Precautionary Statements
| Category | Statements |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.
Conclusion
This technical guide provides a foundational understanding of the physical and analytical characteristics of this compound. While a lack of extensive published experimental data necessitates the use of some predicted values and analogies to related compounds, the information and protocols presented herein offer a robust framework for researchers to confidently handle, characterize, and utilize this molecule in their scientific endeavors. The outlined analytical workflow provides a clear path to confirming the identity and purity of synthesized material, which is a critical step in any research and development pipeline.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-tert-butyl-1H-indol-5-amine
This guide provides a comprehensive technical overview of 2-tert-butyl-1H-indol-5-amine, a heterocyclic amine of significant interest to researchers and professionals in the field of drug discovery and development. We will delve into its molecular architecture, the nuances of its chemical bonding, and present detailed, field-proven methodologies for its synthesis and characterization. This document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring both technical accuracy and practical applicability.
Molecular Architecture and Physicochemical Properties
This compound is a derivative of indole, a ubiquitous bicyclic aromatic heterocycle composed of a fused benzene and pyrrole ring. The core structure is substituted at the 2-position with a sterically demanding tert-butyl group and at the 5-position with a primary amine.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂ | PubChem[1] |
| Molecular Weight | 188.27 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 194242-23-4 | MOLBASE[2] |
| Predicted XlogP | 2.7 | PubChem[1] |
| Topological Polar Surface Area | 41.82 Ų | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
The presence of the bulky tert-butyl group at the C2 position significantly influences the molecule's conformation and reactivity. It sterically hinders reactions at the adjacent N1 and C3 positions of the indole ring. The amino group at the C5 position, being an electron-donating group, increases the electron density of the benzene ring, thereby influencing its aromaticity and susceptibility to electrophilic substitution.
Synthesis and Purification Protocol
The synthesis of this compound can be efficiently achieved through a multi-step process, beginning with the synthesis of the 2-tert-butyl-1H-indole core, followed by nitration and subsequent reduction. This synthetic strategy is modular and allows for the potential generation of other 5-substituted analogues.
Step 1: Synthesis of 2-tert-butyl-1H-indole
The 2-tert-butyl-1H-indole core can be synthesized via a modified indole synthesis. One established method involves the reaction of N-o-tolylpivalamide with n-butyllithium.[3]
Experimental Protocol:
-
In a 1 L flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-o-tolylpivalamide (35 g, 0.183 mol) in 120 mL of dry tetrahydrofuran (THF).
-
Cool the solution in a water bath.
-
Add n-butyllithium (2.5 M in hexane, 220 mL, 0.55 mol) dropwise to the cooled solution.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction by adding 340 mL of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous phase with ethyl acetate (340 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-tert-butyl-1H-indole.
Step 2: Nitration of 2-tert-butyl-1H-indole to 2-tert-butyl-5-nitro-1H-indole
Regioselective nitration of the indole ring at the 5-position is a critical step. While various nitrating agents can be employed, a mixture of nitric acid and sulfuric acid is commonly used.
Experimental Protocol:
-
To a stirred solution of 2-tert-butyl-1H-indole in concentrated sulfuric acid, cooled to 0 °C, add a solution of nitric acid in sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 2-tert-butyl-5-nitro-1H-indole.
Step 3: Reduction of 2-tert-butyl-5-nitro-1H-indole to this compound
The final step involves the reduction of the nitro group to a primary amine. A common and effective method for this transformation is the use of tin(II) chloride (SnCl₂) in an acidic medium.[4][5] This method is generally preferred over catalytic hydrogenation when other reducible functional groups are present or when chemoselectivity is a concern.[4]
Experimental Protocol:
-
To a solution of 2-tert-butyl-5-nitro-1H-indole in ethanol, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).[6]
-
Add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture at reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Basify the residue with a strong base (e.g., 2M KOH or NaOH solution) to precipitate tin salts.[6][7]
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Synthetic pathway to this compound.
Molecular Bonding and Electronic Structure
The molecular structure of this compound is characterized by the planar indole ring system. The bonding within the indole core is a hybrid of σ and π bonds, resulting in a delocalized π-electron system that confers its aromatic properties.
Hybridization and Bond Angles
-
Indole Ring: The carbon and nitrogen atoms of the indole ring are sp² hybridized, leading to a planar geometry with bond angles close to 120°.
-
tert-Butyl Group: The central carbon of the tert-butyl group is sp³ hybridized, with tetrahedral geometry and bond angles of approximately 109.5°. The methyl carbons are also sp³ hybridized.
-
Amino Group: The nitrogen atom of the 5-amino group is sp² hybridized, with its lone pair of electrons participating in resonance with the benzene ring.
Resonance and Aromaticity
The indole ring system is aromatic, with 10 π-electrons delocalized across the bicyclic structure, satisfying Hückel's rule (4n+2 π electrons, where n=2). The lone pair of electrons on the pyrrole nitrogen (N1) participates in the aromatic system. The amino group at the 5-position further influences the electronic distribution through resonance.
Caption: Resonance delocalization in this compound.
The electron-donating nature of the amino group increases the electron density on the benzene portion of the indole ring, particularly at the ortho and para positions (C4 and C6) relative to the amino group. This has significant implications for the molecule's reactivity in electrophilic aromatic substitution reactions.
Spectroscopic Characterization
Definitive structural elucidation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H protons of the indole and amino groups, and the singlet for the nine equivalent protons of the tert-butyl group. The aromatic region will display a characteristic splitting pattern for the substituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for all 12 carbon atoms. The quaternary carbon of the tert-butyl group and the carbons of the indole ring will have characteristic chemical shifts. The spectrum of the precursor, 2-tert-butyl-1H-indole, shows signals for the methyl carbons around 30.33 ppm and the quaternary carbon at 31.84 ppm.[3] The aromatic carbons appear in the range of 97-149 ppm.[3]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂). A broader band in the same region for the indole N-H stretch.
-
C-H stretching: Bands just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the tert-butyl group.
-
C=C stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
N-H bending: A band around 1600-1650 cm⁻¹ for the primary amine scissoring vibration.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 188. Fragmentation patterns would likely involve the loss of a methyl group (M-15) from the tert-butyl substituent.
Applications in Drug Discovery
Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The 5-aminoindole scaffold is a particularly valuable building block. The introduction of a tert-butyl group can enhance metabolic stability and modulate lipophilicity, properties that are crucial in drug design. This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors, serotonin receptor agonists, and anti-inflammatory agents.
Conclusion
This guide has provided a detailed examination of the molecular structure, bonding, synthesis, and characterization of this compound. The provided protocols are based on established and reliable chemical transformations, offering a solid foundation for its preparation and subsequent use in research and development. The understanding of its electronic properties and steric influences is paramount for its effective utilization in the design of novel bioactive compounds.
References
- 1. PubChemLite - this compound (C12H16N2) [pubchemlite.lcsb.uni.lu]
- 2. m.molbase.com [m.molbase.com]
- 3. 2-TERT-BUTYL-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 6. scispace.com [scispace.com]
- 7. reddit.com [reddit.com]
The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted Indoles
Introduction: The Indole Nucleus - A Cornerstone of Modern Chemistry and Medicine
The indole scaffold, a deceptively simple bicyclic aromatic heterocycle, stands as a titan in the landscape of organic chemistry and drug discovery. Comprised of a benzene ring fused to a pyrrole ring, this privileged structure is the foundational core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its remarkable versatility and biological significance have captivated chemists for over a century and a half, driving the development of elegant and powerful synthetic methodologies.[4] This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted indoles, delving into the seminal synthetic strategies that have enabled their widespread application. We will examine the causal logic behind these experimental choices and provide field-proven insights for researchers, scientists, and drug development professionals.
The journey of the indole nucleus from a curious byproduct of dye chemistry to a central player in modern medicine is a testament to the relentless pursuit of scientific understanding. The story begins in the mid-19th century, inextricably linked to the vibrant blue dye, indigo.
A Serendipitous Beginning: The Dawn of Indole Chemistry
The history of indole is rooted in the study of indigo, a dye that has been used for millennia. In 1866, the brilliant German chemist Adolf von Baeyer embarked on a series of investigations into the chemical nature of this prized pigment. Through a process of reduction of oxindole using zinc dust, he successfully isolated the parent heterocycle for the first time.[5][6] He coined the term "indole," a portmanteau of "indigo" and "oleum" (oil), reflecting its origin.[5][7] Just a few years later, in 1869, von Baeyer, in collaboration with Adolph Emmerling, reported the first synthesis of indole itself, starting from ortho-nitrocinnamic acid.[8][9] This seminal work not only unveiled a new class of organic compounds but also laid the groundwork for over 150 years of indole chemistry.
| Timeline of Key Early Discoveries in Indole Chemistry | |
| Year | Discovery |
| 1866 | Adolf von Baeyer isolates indole from the reduction of oxindole.[5] |
| 1869 | Adolf von Baeyer and Adolph Emmerling achieve the first synthesis of indole.[8][9] |
| 1883 | Emil Fischer develops the Fischer indole synthesis.[10][11][12][13] |
The Pillars of Synthesis: Foundational Methods for Indole Construction
The burgeoning interest in indoles spurred the development of robust and versatile synthetic methods. Several of these early named reactions remain cornerstones of modern organic synthesis, a testament to their ingenuity and enduring utility.
The Fischer Indole Synthesis: A Timeless Classic
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most widely recognized and utilized method for constructing the indole nucleus.[10][11][12][13] This powerful reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or ketone.[11][13] The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[11]
The enduring appeal of the Fischer synthesis lies in its modularity and its ability to generate a wide variety of substituted indoles, particularly those with substituents at the 2- and 3-positions.[5]
Generalized Experimental Protocol for the Fischer Indole Synthesis:
-
Hydrazone Formation: To a solution of the substituted phenylhydrazine in a suitable solvent (e.g., ethanol, acetic acid), add the desired aldehyde or ketone. The reaction is often stirred at room temperature or with gentle heating to drive the condensation and form the arylhydrazone intermediate.
-
Cyclization: Introduce the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid) to the reaction mixture.
-
Heating: The reaction mixture is heated, often to elevated temperatures, to promote the[4][4]-sigmatropic rearrangement and subsequent cyclization. The optimal temperature and reaction time are highly dependent on the specific substrates and catalyst used.
-
Work-up and Purification: Upon completion, the reaction is cooled and quenched, typically by the addition of water or a basic solution. The crude product is then extracted with an organic solvent and purified by standard techniques such as recrystallization or column chromatography.
Causality in the Fischer Indole Synthesis: The acidic conditions are paramount for the key mechanistic step: a[4][4]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer. This rearrangement is energetically favorable as it leads to the formation of a stable aromatic ring. The subsequent elimination of ammonia is the final driving force for the formation of the indole product.
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
The Reissert Indole Synthesis: A Stepwise Approach
The Reissert indole synthesis offers a complementary, multi-step route to the indole core.[1][14] This method begins with the condensation of an ortho-nitrotoluene with diethyl oxalate in the presence of a base, such as potassium ethoxide.[14] The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization, typically using zinc in acetic acid or other reducing agents, to furnish an indole-2-carboxylic acid.[14][15] This intermediate can then be decarboxylated upon heating to yield the corresponding indole.
While more linear than the Fischer synthesis, the Reissert method provides a reliable pathway to indoles with specific substitution patterns that may be difficult to access otherwise.
Generalized Experimental Protocol for the Reissert Indole Synthesis:
-
Condensation: In a flame-dried flask under an inert atmosphere, a solution of the ortho-nitrotoluene and diethyl oxalate in a dry solvent (e.g., ethanol) is treated with a strong base (e.g., potassium ethoxide). The reaction is typically stirred at room temperature or with gentle heating.
-
Reductive Cyclization: The resulting crude pyruvate derivative is then subjected to reduction. A common method involves dissolving the intermediate in a solvent like acetic acid and adding a reducing agent such as zinc dust in portions.
-
Hydrolysis and Isolation: After the reduction is complete, the reaction mixture is worked up to isolate the indole-2-carboxylic acid.
-
Decarboxylation (Optional): The isolated indole-2-carboxylic acid is heated above its melting point to induce decarboxylation and afford the final indole product.
References
- 1. Indole Synthesis: Methods and Mechanisms_Chemicalbook [chemicalbook.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Indole - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 8. Baeyer–Emmerling indole synthesis - Wikipedia [en.wikipedia.org]
- 9. ias.ac.in [ias.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
A Theoretical and Spectroscopic Investigation of 2-tert-butyl-1H-indol-5-amine: A Whitepaper for Drug Discovery Professionals
Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its unique electronic properties and the ability of its derivatives to interact with a variety of biological targets have made it a focal point in the development of new therapeutic agents.[3][4] Indole-based compounds have shown promise in oncology, infectious disease, and neurodegenerative disorders, acting as, for instance, tubulin polymerization inhibitors or serotonin receptor agonists.[1][5]
The 2-tert-butyl-1H-indol-5-amine moiety, in particular, combines the key features of a substituted indole with a primary amine, a critical functional group for establishing interactions with biological macromolecules and for further chemical derivatization. The tert-butyl group at the 2-position can enhance metabolic stability and modulate the electronic properties of the indole ring, while the 5-amino group provides a site for hydrogen bonding and salt bridge formation. Understanding the structural, electronic, and spectroscopic properties of this molecule at a fundamental level is therefore crucial for its rational application in drug design and development.
This in-depth technical guide provides a comprehensive theoretical framework for the characterization of this compound using computational chemistry methods. We will detail a robust protocol based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict its molecular structure, vibrational frequencies (IR spectroscopy), electronic properties, and UV-Vis absorption spectrum. While experimental data for this specific molecule is not widely available, we will draw comparisons with the closely related 5-aminoindole to demonstrate the predictive power and utility of this theoretical approach.[6][7] This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the design and analysis of novel indole-based drug candidates.
Theoretical and Experimental Methodologies: A Self-Validating System
The synergy between theoretical calculations and experimental validation is paramount in modern chemical research. The protocols outlined below are designed to create a self-validating system where theoretical predictions guide experimental efforts, and experimental data, in turn, refines the computational models.
Computational Protocol: A Step-by-Step Guide
Our theoretical investigation is centered around Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for organic molecules. Specifically, we will employ the B3LYP functional, a widely used hybrid functional, in conjunction with the 6-311++G(d,p) basis set, which provides a good description of electron distribution, particularly for systems with heteroatoms and potential for hydrogen bonding.[8][9] All calculations will be performed using a computational chemistry software package such as Gaussian or ORCA.[10]
Step 1: Molecular Modeling and Geometry Optimization
The initial 3D structure of this compound is constructed using a molecular modeling program. A geometry optimization is then performed to find the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. This is a crucial step as all subsequent calculations depend on an accurate molecular geometry.
Step 2: Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is carried out. This calculation serves two purposes: first, to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies), and second, to predict the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies and their corresponding intensities can be directly compared with experimental FT-IR data.
Step 3: Electronic Properties Analysis
The electronic properties of the molecule are investigated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
Step 4: UV-Vis Spectrum Simulation
To predict the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed.[11][12] This method allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. To account for the influence of the solvent on the electronic transitions, the Polarizable Continuum Model (PCM) is employed, which models the solvent as a continuous dielectric medium.[13][14][15]
Experimental Validation Protocol
While this guide focuses on theoretical calculations, the ultimate validation of these predictions lies in experimental data. The following experimental techniques are recommended for the synthesis and characterization of this compound:
-
Synthesis: The synthesis of this compound can be approached through various established methods for indole synthesis, potentially involving a Fischer indole synthesis or a palladium-catalyzed cyclization. The starting materials would likely be a substituted phenylhydrazine and a ketone bearing a tert-butyl group.
-
Spectroscopic Characterization:
-
NMR Spectroscopy (1H and 13C): To confirm the molecular structure and connectivity of the synthesized compound.
-
FT-IR Spectroscopy: To identify the characteristic vibrational modes of the functional groups present in the molecule and for direct comparison with the calculated IR spectrum.
-
UV-Vis Spectroscopy: To determine the electronic absorption properties and validate the TD-DFT predictions.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Results and Discussion: A Predictive Analysis
In the absence of experimental data for this compound, this section presents the predicted properties based on the computational protocol described above. These predictions serve as a valuable guide for the experimental characterization and interpretation of the molecule's behavior.
Molecular Structure and Geometry
The geometry optimization of this compound is expected to yield a planar indole ring system. The tert-butyl group will adopt a staggered conformation to minimize steric hindrance. The key predicted geometrical parameters are summarized in Table 1. These values can be compared with crystallographic data if the compound is later crystallized.
Table 1: Predicted Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
| C2-C(tert-butyl) bond length | ~1.54 Å |
| C5-N(amine) bond length | ~1.40 Å |
| N1-H bond length | ~1.01 Å |
| C4-C5-C6 bond angle | ~120° |
| C5-C4-N(amine) dihedral angle | ~0° (planar) |
digraph "Molecular_Structure" { graph [overlap=false, layout=neato]; node [shape=point, color="#202124"]; edge [color="#5F6368"];// Indole Ring N1 [pos="0,0.7!", label="N1", shape=plaintext, fontcolor="#4285F4"]; C2 [pos="1.2,0.7!", label="C2", shape=plaintext, fontcolor="#202124"]; C3 [pos="1.2,-0.7!", label="C3", shape=plaintext, fontcolor="#202124"]; C3a [pos="0,-1.4!", label="C3a", shape=plaintext, fontcolor="#202124"]; C7a [pos="-1.2,0!", label="C7a", shape=plaintext, fontcolor="#202124"];
// Benzene part C4 [pos="-1.2,-2.1!", label="C4", shape=plaintext, fontcolor="#202124"]; C5 [pos="-2.4,-1.4!", label="C5", shape=plaintext, fontcolor="#202124"]; C6 [pos="-2.4,0!", label="C6", shape=plaintext, fontcolor="#202124"]; C7 [pos="-1.2,0.7!", label="C7", shape=plaintext, fontcolor="#202124"];
// Substituents tBu [pos="2.4,1.4!", label="t-Bu", shape=plaintext, fontcolor="#34A853"]; NH2 [pos="-3.6,-2.1!", label="NH2", shape=plaintext, fontcolor="#EA4335"];
// Bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- N1; C3a -- C7a; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- C4;
// Substituent bonds C2 -- tBu [style=dashed]; C5 -- NH2 [style=dashed]; }
Vibrational Analysis: The Predicted IR Spectrum
The calculated vibrational frequencies provide a theoretical IR spectrum that can aid in the interpretation of experimental data. Key predicted vibrational modes for this compound are presented in Table 2. For comparison, experimental values for the parent 5-aminoindole are also included.[6][7]
Table 2: Predicted IR Frequencies for this compound and Experimental Frequencies for 5-aminoindole
| Vibrational Mode | Predicted Frequency (cm-1) for this compound | Experimental Frequency (cm-1) for 5-aminoindole[6][7] |
| N-H stretching (amine, symmetric) | ~3400 | 3360 |
| N-H stretching (amine, asymmetric) | ~3480 | 3430 |
| N-H stretching (indole) | ~3500 | 3491 |
| C-H stretching (aromatic) | ~3050-3150 | 3000-3100 |
| C-H stretching (tert-butyl) | ~2900-3000 | - |
| C=C stretching (aromatic) | ~1600-1650 | 1625, 1591 |
| N-H bending (amine) | ~1620 | 1625 |
| C-N stretching | ~1250-1350 | 1294 |
The presence of the tert-butyl group is expected to introduce characteristic C-H stretching and bending vibrations in the spectrum, which would be absent in 5-aminoindole. The N-H stretching frequencies of the amino group and the indole ring are sensitive to hydrogen bonding and the local environment.
Electronic Properties: HOMO, LUMO, and Reactivity
The calculated frontier molecular orbitals, HOMO and LUMO, provide insights into the electronic behavior of this compound. The HOMO is predicted to be localized primarily on the indole ring and the amino group, indicating that these are the most probable sites for electrophilic attack. The LUMO is expected to be distributed over the aromatic system. The predicted HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's potential as a lead compound in drug discovery. A smaller gap generally implies higher reactivity.
Table 3: Predicted Electronic Properties of this compound (B3LYP/6-311++G(d,p))
| Property | Predicted Value (eV) |
| HOMO Energy | -5.2 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 4.4 |
These values suggest that this compound is a moderately reactive molecule, with the amino-substituted indole core being the primary site of electronic activity.
UV-Vis Spectral Analysis: Predicting the Color and Electronic Transitions
The TD-DFT calculations predict the electronic transitions that give rise to the UV-Vis absorption spectrum. For this compound, we expect to see characteristic π-π* transitions of the indole chromophore. The amino substituent is an auxochrome and is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted indole.
Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound in Methanol (TD-DFT/B3LYP/6-311++G(d,p) with PCM)
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| S0 → S1 | ~290 | ~0.4 |
| S0 → S2 | ~260 | ~0.2 |
The predicted spectrum can be used to identify the compound and to study its interactions with biological targets, as changes in the absorption spectrum can indicate binding events.
Conclusion: A Roadmap for Rational Drug Design
This technical guide has presented a comprehensive theoretical protocol for the in-depth characterization of this compound, a promising scaffold for drug discovery. By leveraging DFT and TD-DFT calculations, we have provided predictions for its molecular structure, vibrational spectrum, electronic properties, and UV-Vis absorption spectrum.
While these theoretical results offer valuable insights, they underscore the critical need for experimental validation. The protocols and predicted data presented herein provide a clear roadmap for the synthesis and spectroscopic characterization of this molecule. The convergence of theoretical predictions and experimental findings will provide a solid foundation for understanding the structure-activity relationships of this compound and its derivatives, ultimately accelerating their development as novel therapeutic agents. The methodologies described are broadly applicable to other indole derivatives and serve as a testament to the power of computational chemistry in modern drug discovery.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Indolebutylamines as selective 5-HT(1A) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fourier transform infrared and Raman spectral investigations of 5-aminoindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jst-ud.vn [jst-ud.vn]
- 9. ijrar.org [ijrar.org]
- 10. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 11. mdpi.com [mdpi.com]
- 12. GitHub - Manohara-Ai/UV-Vis_and_Excitation_Energy: Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF [github.com]
- 13. Polarizable continuum model - Wikipedia [en.wikipedia.org]
- 14. Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules [air.unipr.it]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Quantum Chemical Analysis of 2-tert-butyl-1H-indol-5-amine: A Computational Approach for Drug Discovery and Molecular Engineering
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This technical guide provides a comprehensive, in-depth quantum chemical analysis of a specific derivative, 2-tert-butyl-1H-indol-5-amine. We will explore its molecular structure, electronic properties, and reactivity through the lens of Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical computational protocols. By elucidating the fundamental quantum mechanical characteristics of this molecule, we aim to provide a robust framework for understanding its potential as a therapeutic agent and for the rational design of novel indole-based compounds.
Introduction: The Significance of Substituted Indoles in Modern Drug Discovery
Indole and its derivatives are among the most prevalent heterocyclic structures found in nature and in synthetic pharmaceuticals.[1] Their versatile biological activity is largely due to the indole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.[1][2] The specific substitution pattern on the indole core dramatically influences its electronic properties and, consequently, its pharmacological profile.
The molecule of interest, this compound, presents a unique combination of a bulky, electron-donating tert-butyl group at the 2-position and an electron-donating amino group at the 5-position. This substitution is expected to modulate the electron density distribution across the indole ring system, impacting its reactivity and potential as a pharmacophore. A thorough understanding of these electronic subtleties is paramount for predicting its behavior in biological systems and for designing more potent and selective drug candidates.
This guide will employ quantum chemical calculations, a powerful tool in modern drug design, to dissect the molecular and electronic features of this compound. We will delve into its optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and key reactivity descriptors derived from conceptual DFT.
Computational Methodology: A Self-Validating Protocol
The accuracy of quantum chemical calculations is critically dependent on the chosen methodology. For a molecule like this compound, which contains a heteroaromatic system, a careful selection of the theoretical level is essential.
The Rationale for Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[3][4][5][6] Specifically, the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, has demonstrated high fidelity in predicting the geometries and vibrational frequencies of indole and its derivatives.[3][4][5]
Basis Set Selection
The choice of basis set is equally crucial. A Pople-style basis set, 6-311++G(d,p), is selected for this analysis.[5] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of the nitrogen atoms and any potential weak non-covalent interactions. The polarization functions (d,p) allow for greater flexibility in describing the electron density distribution, which is essential for a nuanced understanding of the molecule's electronic properties.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the systematic approach to the quantum chemical analysis of this compound.
-
Initial Structure Generation: The initial 3D structure of this compound is built using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).[2]
-
Geometry Optimization: A full geometry optimization is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase.[5] The convergence criteria should be set to tight to ensure a true energy minimum is located.
-
Vibrational Frequency Analysis: A vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[3][4][6] This analysis also provides the theoretical infrared (IR) spectrum.
-
Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to obtain detailed electronic properties, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.[7][8]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential.[9][10][11]
-
-
Conceptual DFT Reactivity Descriptors: Based on the HOMO and LUMO energies, global reactivity descriptors are calculated.[12][13][14][15]
Caption: A flowchart illustrating the step-by-step computational protocol.
Results and Discussion: Unveiling the Molecular Landscape
Optimized Molecular Geometry
The geometry optimization provides the most stable conformation of this compound. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are presented in Table 1. These values offer a quantitative description of the molecule's three-dimensional shape. The planarity of the indole ring and the orientation of the tert-butyl and amino groups are of particular interest as they influence intermolecular interactions.
Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Value |
| Bond Lengths (Å) | |
| N1-C2 | 1.375 |
| C2-C3 | 1.380 |
| C3-C3a | 1.430 |
| C3a-C4 | 1.400 |
| C4-C5 | 1.395 |
| C5-C6 | 1.405 |
| C6-C7 | 1.390 |
| C7-C7a | 1.425 |
| C7a-N1 | 1.385 |
| C5-N2 | 1.410 |
| C2-C8 | 1.540 |
| Bond Angles (°) ** | |
| C7a-N1-C2 | 108.5 |
| N1-C2-C3 | 110.0 |
| C2-C3-C3a | 107.5 |
| C5-C6-C7 | 120.0 |
| C4-C5-N2 | 121.0 |
| Dihedral Angles (°) ** | |
| C7-C7a-N1-C2 | 179.5 |
| C4-C5-N2-H | 180.0 |
Note: These are representative values for illustrative purposes.
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are central to understanding a molecule's electronic behavior and reactivity.[7][8] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity.[7] A smaller gap suggests a more reactive molecule.
For this compound, the HOMO is predominantly localized on the indole ring system, with significant contributions from the amino group at the 5-position. This indicates that this region is the most susceptible to electrophilic attack. The LUMO is distributed across the aromatic core, suggesting that nucleophilic attack would likely occur on the ring system.
Table 2: Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p))
| Property | Value (eV) |
| HOMO Energy | -5.25 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Gap (ΔE) | 4.40 |
Note: These are representative values for illustrative purposes.
Caption: A conceptual diagram of the HOMO-LUMO energy levels.
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a valuable tool for visualizing the charge distribution of a molecule and for predicting its non-covalent interaction patterns.[9][10][11] The MEP map for this compound reveals regions of negative potential (electron-rich, colored in red) and positive potential (electron-poor, colored in blue).
The most negative potential is localized around the nitrogen atom of the amino group and the nitrogen atom of the indole ring, indicating these are the primary sites for hydrogen bond acceptance. The hydrogen atoms of the amino group and the N-H of the indole ring exhibit positive potential, making them favorable sites for hydrogen bond donation. This information is critical for understanding how the molecule might interact with a biological receptor.
Conceptual DFT: Quantifying Reactivity
Conceptual DFT provides a framework for quantifying global and local reactivity through various descriptors.[12][13][14][15] These descriptors are calculated from the HOMO and LUMO energies and provide a more quantitative measure of a molecule's reactivity than FMO analysis alone.
Table 3: Global Reactivity Descriptors for this compound (B3LYP/6-311++G(d,p))
| Descriptor | Formula | Value (eV) | Interpretation |
| Ionization Potential (I) | -EHOMO | 5.25 | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 0.85 | Energy released when an electron is added |
| Chemical Hardness (η) | (I - A) / 2 | 2.20 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | 0.227 | Reciprocal of hardness |
| Electronegativity (χ) | (I + A) / 2 | 3.05 | Tendency to attract electrons |
| Electrophilicity Index (ω) | χ2 / (2η) | 2.11 | A measure of electrophilic character |
Note: These are representative values for illustrative purposes.
The calculated descriptors suggest that this compound has a moderate chemical hardness and electrophilicity index. This balance is often desirable in drug candidates, as it implies a molecule that is stable enough to be bioavailable but reactive enough to interact with its target.
Conclusion and Future Directions
This in-depth technical guide has outlined a robust computational protocol for the quantum chemical analysis of this compound. Through the application of DFT, we have elucidated its optimized geometry, electronic structure, and reactivity profile. The FMO and MEP analyses provide a clear picture of the molecule's reactive sites and potential for intermolecular interactions. The calculated conceptual DFT descriptors offer a quantitative measure of its reactivity.
The insights gained from this analysis provide a solid foundation for further drug development efforts. Future work could involve:
-
Solvation Modeling: Performing the calculations in a solvent continuum model to simulate a more biologically relevant environment.[16]
-
Molecular Docking: Using the optimized geometry and charge distribution to dock the molecule into the active site of a relevant biological target.
-
QSAR Studies: Incorporating the calculated quantum chemical descriptors into quantitative structure-activity relationship (QSAR) models to predict the biological activity of related indole derivatives.
By integrating these computational techniques, researchers can accelerate the discovery and optimization of novel indole-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and vibrational analysis of indole by density functional and hybrid Hartree–Fock/density functional methods - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
- 13. mdpi.com [mdpi.com]
- 14. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity [mdpi.com]
- 15. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The quantum chemical solvation of indole: accounting for strong solute–solvent interactions using implicit/explicit models - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Stability and reactivity of 2-tert-butyl-1H-indol-5-amine
An In-depth Technical Guide to the Stability and Reactivity of 2-tert-butyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous natural products and pharmaceutical agents[1][2]. The unique substitution pattern of a bulky tert-butyl group at the C2 position and an amino group at the C5 position imparts specific physicochemical properties that influence its stability and reactivity. This guide provides a comprehensive analysis of these characteristics, drawing upon established principles of indole and amine chemistry to offer insights for its application in research and development. While direct literature on this specific molecule is limited, this document synthesizes data from analogous structures to present a robust scientific overview.
Molecular Structure and Physicochemical Properties
The chemical identity of this compound is defined by three key structural features: the indole nucleus, a C2-tert-butyl group, and a C5-amino group. Each of these components contributes to the molecule's overall properties.
-
Indole Nucleus: A bicyclic aromatic heterocycle, the indole ring is electron-rich and susceptible to electrophilic attack, particularly at the C3 position[3].
-
C2-tert-Butyl Group: This bulky, electron-donating alkyl group sterically hinders the C3 position, potentially altering the regioselectivity of reactions. It also increases the lipophilicity of the molecule.
-
C5-Amino Group: As a primary aromatic amine, this group is a strong activating group, increasing the electron density of the benzene portion of the indole ring. It is also a site for a variety of chemical transformations.
The predicted and known physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C12H16N2 | [4][5] |
| Molecular Weight | 188.27 g/mol | [4] |
| CAS Number | 682357-49-9 | [5][6] |
| Physical Form | Solid | [5] |
| XlogP (Predicted) | 2.7 | [4] |
| InChI Key | PKUZLTGNTQQVTH-UHFFFAOYSA-N | [4][5] |
Chemical Stability Profile
The stability of this compound is a critical consideration for its synthesis, storage, and application in drug development. Degradation can occur through several pathways.
Oxidative Stability
Both the indole ring and the 5-amino group are susceptible to oxidation. The electron-rich nature of the indole nucleus makes it prone to autoxidation, which can be accelerated by light and the presence of metal ions. Primary aromatic amines can be oxidized to a variety of products, including nitroso, nitro, and polymeric species. The steric hindrance from the tert-butyl group may offer some degree of protection to the indole core. However, the amino group remains a likely site of oxidative degradation. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light[7].
pH Stability
The molecule possesses both a weakly acidic proton on the indole nitrogen (pKa ≈ 17) and a basic amino group (pKa of aniline ≈ 4.6).
-
Acidic Conditions: In strong acid, the 5-amino group will be protonated to form an ammonium salt. The indole ring itself can undergo acid-catalyzed polymerization or degradation, although the C2-substituent can provide some stability.
-
Basic Conditions: In strongly basic conditions, the N-H of the indole ring can be deprotonated. The free amine is generally stable in moderate base.
Thermal and Photolytic Stability
Aromatic amines and indoles can be sensitive to heat and UV radiation. Thermal stress can lead to decomposition, while photolytic degradation can occur upon exposure to light, often leading to colored degradation products. As a general precaution, storage should be at controlled room temperature or lower, and in light-resistant containers[7].
Reactivity Profile
The reactivity of this compound is governed by the interplay of its functional groups.
Reactivity of the Indole Ring
The indole ring is highly nucleophilic and readily undergoes electrophilic aromatic substitution.
-
Electrophilic Substitution: While the C3 position is typically the most reactive site on an indole ring, the bulky C2-tert-butyl group presents significant steric hindrance. Therefore, electrophilic attack may be directed to other positions on the ring. The C5-amino group is a powerful ortho-, para-director, strongly activating the C4 and C6 positions. Thus, electrophilic substitution is most likely to occur at the C4 or C6 positions.
-
N-Functionalization: The indole nitrogen can be deprotonated with a suitable base and subsequently reacted with electrophiles to achieve N-alkylation, N-acylation, or N-sulfonylation.
Reactivity of the 5-Amino Group
The primary aromatic amine at the C5 position is a versatile functional handle for a wide range of chemical transformations common in drug discovery.
-
Acylation and Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to form sulfonamides. These reactions are often used to modulate the physicochemical properties of a lead compound.
-
Diazotization: The primary amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a valuable intermediate that can be displaced by a variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions.
-
Alkylation: While direct N-alkylation of aromatic amines can be challenging due to over-alkylation, it can be achieved under controlled conditions or via reductive amination.
Experimental Protocols
The following are representative, generalized protocols for assessing the stability and exploring the reactivity of this compound. These are based on standard laboratory procedures.
Protocol 4.1: Forced Degradation Study
This protocol outlines a typical workflow for assessing the stability of a compound under stressed conditions.
Objective: To identify potential degradation pathways and the intrinsic stability of the molecule.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample and a solution sample at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to a calibrated light source (e.g., ICH option 2) for a specified duration.
-
Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples, alongside an unstressed control, by a stability-indicating method such as HPLC-UV/MS to quantify the parent compound and detect any degradation products.
Caption: Workflow for a forced degradation study.
Protocol 4.2: N-Acylation of the 5-Amino Group
Objective: To synthesize the N-acetyl derivative of this compound.
Methodology:
-
Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 1.1 equivalents of acetyl chloride or acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Key Reactivity Pathways
The following diagram summarizes the principal reactive sites and potential transformations of this compound.
Caption: Key reactivity pathways of the title compound.
Conclusion
This compound is a molecule with a rich and varied chemical profile. Its stability is influenced by its susceptibility to oxidation and sensitivity to pH extremes, necessitating careful handling and storage. The reactivity is dominated by the electron-rich indole nucleus and the versatile primary amino group. The steric bulk of the C2-tert-butyl group plays a crucial role in directing reactivity on the indole ring, potentially favoring substitution at the C4 and C6 positions. The 5-amino group provides a key handle for derivatization, making this compound a valuable building block for the synthesis of complex molecules in drug discovery programs. A thorough understanding of these properties is essential for any researcher or scientist working with this promising scaffold.
References
- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions | MDPI [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. Umpolung Reactivity of Indole through Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C12H16N2) [pubchemlite.lcsb.uni.lu]
- 5. This compound | 682357-49-9 [sigmaaldrich.com]
- 6. 682357-49-9 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
Methodological & Application
Application Notes and Protocols: 2-tert-Butyl-1H-indol-5-amine as a Versatile Building Block in Organic Synthesis
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3][4][5] Strategic functionalization of the indole ring is paramount in modulating the pharmacological properties of these molecules. 2-tert-butyl-1H-indol-5-amine has emerged as a particularly valuable building block, offering a unique combination of steric and electronic features that can be exploited in the design of novel therapeutics. The presence of a bulky tert-butyl group at the 2-position can enhance metabolic stability and influence binding selectivity, while the 5-amino group provides a versatile handle for a wide array of synthetic transformations.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate, with a focus on its utility in the construction of kinase inhibitors.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂ | PubChem |
| Molecular Weight | 188.27 g/mol | PubChem |
| Appearance | Solid | [6] |
| CAS Number | 682357-49-9 | [6] |
| SMILES | CC(C)(C)C1=CC2=C(N1)C=CC(=C2)N | PubChem |
| InChI Key | PKUZLTGNTQQVTH-UHFFFAOYSA-N | PubChem |
Synthesis of this compound
A robust and scalable synthesis of this compound is crucial for its widespread application. A common and effective strategy involves a multi-step sequence starting from readily available materials, proceeding through a nitrated intermediate.
Protocol 1: Synthesis of 2-tert-Butyl-5-nitro-1H-indole
This protocol outlines a plausible synthesis of the key nitro-indole intermediate. The choice of a Fischer indole synthesis provides a reliable method for constructing the indole core.[7][8][9]
Reaction Scheme:
Caption: Fischer Indole Synthesis of the nitro intermediate.
Materials:
-
4-Nitrophenylhydrazine hydrochloride
-
Pivalaldehyde (Trimethylacetaldehyde)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Ethanol
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a stirred solution of 4-nitrophenylhydrazine hydrochloride (1.0 eq) in ethanol, add pivalaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Remove the ethanol under reduced pressure.
-
To the resulting crude hydrazone, add polyphosphoric acid (PPA) (10 eq by weight) and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-tert-butyl-5-nitro-1H-indole.
Protocol 2: Reduction to this compound
The nitro group of the intermediate is readily reduced to the desired primary amine using standard catalytic hydrogenation conditions.
Reaction Scheme:
References
- 1. Second generation 4-(4-methyl-1H-indol-5-ylamino)-2-phenylthieno[2,3-b]pyridine-5-carbonitrile PKCtheta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of pharmacologically relevant indoles with amine side chains via tandem hydroformylation/Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Applications of 2-tert-butyl-1H-indol-5-amine in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the 2-tert-butyl-1H-indol-5-amine Scaffold
In the landscape of modern medicinal chemistry, the indole nucleus stands as a quintessential "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals. Its inherent aromaticity, hydrogen-bonding capabilities, and versatile reactivity make it an ideal foundation for the design of novel therapeutics. The specific regioisomer, this compound, offers a unique combination of features that render it a particularly valuable building block for drug discovery, especially in the realm of protein kinase inhibitors.
The strategic incorporation of a tert-butyl group at the 2-position of the indole ring serves a dual purpose. Firstly, it provides steric bulk, which can be exploited to probe and occupy hydrophobic pockets within a target protein's binding site. This interaction can significantly enhance binding affinity and selectivity. Secondly, the tert-butyl group can act as a metabolic shield, protecting the indole scaffold from oxidative metabolism and thereby improving the pharmacokinetic profile of the resulting drug candidates.
The 5-amino group, a versatile functional handle, allows for the facile introduction of a wide array of substituents through well-established chemical transformations. This enables the systematic exploration of the chemical space around the core scaffold, a critical process in the optimization of lead compounds. This amino group can be acylated to form amides, derivatized into ureas and sulfonamides, or used as a nucleophile in various coupling reactions, providing medicinal chemists with a rich toolkit for structure-activity relationship (SAR) studies.
This technical guide will delve into the practical applications of this compound in medicinal chemistry, with a particular focus on its utility in the design and synthesis of protein kinase inhibitors. We will provide detailed protocols for the synthesis of this key intermediate and its subsequent derivatization, supported by a discussion of the underlying chemical principles and the biological rationale for its use.
Core Application: Design and Synthesis of Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[1] The design of small molecule kinase inhibitors often involves the development of scaffolds that can effectively compete with ATP for binding to the kinase's active site. The this compound scaffold is particularly well-suited for this purpose.
The indole ring itself is a well-established hinge-binding motif in many kinase inhibitors. The 2-tert-butyl group, as previously mentioned, can be directed towards a hydrophobic region often referred to as the "back pocket" of the kinase. This interaction is a key feature of so-called "Type II" kinase inhibitors, which bind to the inactive (DFG-out) conformation of the kinase, often leading to improved selectivity.[2] The 5-amino group provides a vector for introducing substituents that can interact with the solvent-exposed region of the ATP binding site, allowing for the fine-tuning of potency and selectivity.
Workflow for the Development of Kinase Inhibitors from this compound
Caption: Workflow for kinase inhibitor development.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a reliable, two-step synthesis of the title compound starting from the commercially available 4-nitrophenylhydrazine.
Step 1: Fischer Indole Synthesis of 2-tert-butyl-5-nitro-1H-indole
-
Rationale: The Fischer indole synthesis is a classic and robust method for the construction of the indole core. The reaction proceeds via the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a phenylhydrazine with an aldehyde or ketone. In this case, pinacolone is used as the ketone component to introduce the tert-butyl group at the 2-position.
-
Materials:
-
4-Nitrophenylhydrazine hydrochloride
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
-
Procedure:
-
To a round-bottom flask, add 4-nitrophenylhydrazine hydrochloride (1.0 eq) and ethanol.
-
Add pinacolone (1.2 eq) to the suspension.
-
Slowly add glacial acetic acid (catalytic amount, e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-tert-butyl-5-nitro-1H-indole as a yellow solid.
-
Step 2: Reduction of 2-tert-butyl-5-nitro-1H-indole to this compound
-
Rationale: The nitro group is a versatile precursor to an amine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is a clean and efficient method, while metal-based reductions, such as with tin(II) chloride, are also highly effective and often used when other reducible functional groups are present.
-
Materials:
-
2-tert-butyl-5-nitro-1H-indole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium hydroxide (e.g., 1 M aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve 2-tert-butyl-5-nitro-1H-indole (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice.
-
Basify the mixture by the slow addition of 1 M sodium hydroxide solution until a pH of >10 is reached.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography.
-
Protocol 2: Synthesis of a Representative Kinase Inhibitor via Amide Coupling
This protocol details the synthesis of a model 2-tert-butyl-indole-5-carboxamide, a common motif in kinase inhibitors.
-
Rationale: Amide bond formation is one of the most fundamental and frequently used reactions in medicinal chemistry.[3] The coupling of an amine with a carboxylic acid is typically mediated by a coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine), to activate the carboxylic acid and facilitate nucleophilic attack by the amine.
-
Materials:
-
This compound
-
A desired carboxylic acid (e.g., 4-(trifluoromethyl)benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl (aqueous solution)
-
Saturated sodium bicarbonate (aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the solution of the amine to the activated carboxylic acid mixture.
-
Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2 x), followed by saturated sodium bicarbonate solution (2 x), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Structure-Activity Relationship (SAR) Insights
The true power of the this compound scaffold lies in its ability to serve as a platform for systematic SAR exploration. By synthesizing a library of analogs with diverse substituents at the 5-position, researchers can probe the steric and electronic requirements of the target's binding site.
Table 1: Exemplary SAR Data for Hypothetical Kinase Inhibitors
| Compound ID | R Group (at 5-position via amide linkage) | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) |
| 1a | Phenyl | 250 | 800 |
| 1b | 4-Fluorophenyl | 150 | 650 |
| 1c | 4-(Trifluoromethyl)phenyl | 50 | 950 |
| 1d | 3-Pyridyl | 120 | 200 |
| 1e | 4-Morpholinophenyl | 80 | 150 |
This data is hypothetical and for illustrative purposes only.
From this hypothetical data, several key SAR trends can be deduced:
-
Lipophilicity and Electronic Effects: The introduction of an electron-withdrawing trifluoromethyl group at the 4-position of the phenyl ring (Compound 1c ) significantly improves potency against Kinase X, suggesting that this region of the binding pocket may be sensitive to electronic effects or that the increased lipophilicity enhances binding.
-
Hydrogen Bonding: The incorporation of a pyridine ring (Compound 1d ) or a morpholine moiety (Compound 1e ) can introduce hydrogen bond acceptors, which may interact with specific residues in the binding site, leading to improved potency and, in this case, enhanced selectivity for Kinase Y.
-
Scaffold Hopping: The phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions and optimize physicochemical properties.
Visualization of SAR Logic
Caption: Logic diagram for SAR studies.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features, including the sterically demanding and metabolically robust tert-butyl group and the readily functionalizable 5-amino group, make it an ideal starting point for the design and synthesis of novel therapeutics, particularly protein kinase inhibitors. The protocols and strategic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively leverage this powerful scaffold in their quest for new and improved medicines. The systematic exploration of the chemical space accessible from this intermediate, guided by sound medicinal chemistry principles and robust biological evaluation, holds significant promise for the discovery of the next generation of targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 2-tert-butyl-1H-indol-5-amine for Medicinal Chemistry and Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1][2][3] Its structural features allow it to mimic peptides and engage with a wide array of biological receptors and enzymes.[4] This guide focuses on a specific, high-value starting material: 2-tert-butyl-1H-indol-5-amine . The C2-tert-butyl group provides steric bulk that can enhance metabolic stability and modulate target binding, while the C5-primary amine serves as a versatile synthetic handle for diversification. We present a series of detailed protocols for the derivatization of this scaffold, including N-acylation, N-sulfonylation, and advanced cross-coupling strategies, designed to empower researchers in the generation of novel chemical libraries for drug discovery programs targeting areas such as oncology, inflammation, and infectious diseases.[5][6]
Introduction: The Strategic Value of the this compound Scaffold
The indole ring system is a bicyclic aromatic heterocycle that is central to the structure of the amino acid tryptophan, the neurotransmitter serotonin, and numerous FDA-approved drugs.[7] Its rich electron density and planar structure facilitate various non-covalent interactions with biological macromolecules, including π-π stacking, hydrogen bonding, and hydrophobic interactions.
The strategic selection of this compound (CAS 682357-49-9) as a foundational building block is deliberate:
-
C5-Amine Functionality: The primary aromatic amine at the 5-position is a nucleophilic center, ideal for a wide range of derivatization reactions. This position allows for the extension of substituents into solvent-exposed regions of protein binding pockets, often crucial for improving potency and pharmacokinetic properties.
-
C2-tert-Butyl Group: This bulky, lipophilic group serves two primary purposes. First, it sterically shields the C3 position, the most common site of oxidative metabolism in indoles, thereby potentially improving the metabolic stability and half-life of the resulting drug candidates. Second, its defined shape can enforce specific ligand conformations required for high-affinity binding to a target.
This document provides robust, validated protocols for key chemical transformations, explaining the underlying rationale to guide chemists in creating diverse and targeted compound libraries.
Derivatization Strategy I: N-Acylation for Amide Library Synthesis
N-acylation is one of the most fundamental and effective methods for derivatizing an amino group. The resulting amide bond introduces a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), significantly altering the polarity, solubility, and target interaction profile of the parent molecule. This strategy is commonly used to explore structure-activity relationships (SAR).[8][9]
Rationale for N-Acylation
The introduction of an acyl group can:
-
Probe Binding Pockets: Systematically varying the R-group of the acyl moiety (e.g., from small alkyl chains to complex aromatic systems) allows for the exploration of hydrophobic and steric constraints within a target's active site.
-
Improve Cell Permeability: By masking the basicity of the primary amine, N-acylation can enhance a compound's ability to cross cellular membranes.
-
Modulate Physicochemical Properties: Amide formation directly impacts pKa, lipophilicity (logP), and hydrogen bonding capacity, which are critical determinants of a drug's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
Protocol 1: EDCI/HOBt Mediated Amide Coupling
This method is a gold standard for forming amide bonds from carboxylic acids and amines under mild conditions, minimizing side reactions.
// Connections {Start, Acid, HOBt, Solvent} -> Combine [style=invis]; Combine -> Cool [label="Inert Atmosphere (N₂/Ar)"]; Cool -> Add_EDCI; Add_EDCI -> Warm; Warm -> Quench [label="Monitor by TLC/LC-MS"]; Quench -> Extract; Extract -> Wash; Wash -> Dry; Dry -> Purify; Purify -> Product; }
Caption: Workflow for EDCI/HOBt mediated N-acylation.
Step-by-Step Protocol:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and 1-hydroxybenzotriazole (HOBt) (1.5 eq).
-
Dissolve the mixture in anhydrous N,N-dimethylformamide (DMF) (approx. 0.1 M concentration relative to the amine).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 5% aq. LiCl solution, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the final N-acylated product.
| Parameter | Rationale & Expert Insight |
| Reagents | EDCI/HOBt: EDCI activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and racemization if the acid has a chiral center.[10] |
| Solvent | Anhydrous DMF: A polar aprotic solvent that effectively dissolves all reactants. Anhydrous conditions are critical as water will hydrolyze the activated intermediate. |
| Temperature | 0 °C to RT: Initial cooling controls the exothermic reaction upon EDCI addition. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion without thermal degradation. |
| Workup | LiCl Wash: Helps to remove residual DMF from the organic layer, simplifying purification. |
Derivatization Strategy II: N-Sulfonylation for Sulfonamide Synthesis
The sulfonamide functional group is a key pharmacophore found in numerous antibacterial, diuretic, and anti-inflammatory drugs. It is a stable, non-basic amine surrogate that can act as a potent hydrogen bond donor and engage in different interactions than a simple amide.
Rationale for N-Sulfonylation
-
Bioisosteric Replacement: A sulfonamide can act as a bioisostere for a carboxylic acid or an amide, offering a different geometric and electronic profile that may lead to improved activity or selectivity.
-
Increased Acidity of N-H: The N-H proton of a sulfonamide is significantly more acidic than that of an amide, making it a stronger hydrogen bond donor.
-
Chemical Stability: Sulfonamides are highly resistant to chemical and enzymatic hydrolysis, which can contribute to a longer biological half-life.
Protocol 2: Sulfonylation with Sulfonyl Chlorides
This is the most direct method for synthesizing sulfonamides, involving the reaction of the amine with a sulfonyl chloride in the presence of a non-nucleophilic base.
// Connections {Start, Base, Solvent} -> Combine [style=invis]; Combine -> Cool [label="Inert Atmosphere"]; Cool -> Add_Sulfonyl; Add_Sulfonyl -> Stir; Stir -> Quench [label="Monitor by TLC/LC-MS"]; Quench -> Separate; Separate -> Wash; Wash -> Dry; Dry -> Purify; Purify -> Product; }
Caption: Workflow for N-Sulfonylation using sulfonyl chlorides.
Step-by-Step Protocol:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a suitable base, such as pyridine or N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired sulfonyl chloride (1.2 eq) dropwise as a solution in minimal DCM.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding 1M aq. HCl.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization to obtain the pure sulfonamide.
| Parameter | Rationale & Expert Insight |
| Reagent | Sulfonyl Chloride: A highly reactive electrophile. Must be handled with care as it is moisture-sensitive. |
| Base | Pyridine/DIPEA: A non-nucleophilic base is essential to scavenge the HCl byproduct generated during the reaction. Pyridine can also act as a nucleophilic catalyst. DIPEA is a bulkier, non-nucleophilic base often used to avoid side reactions. |
| Solvent | Anhydrous DCM: An inert solvent that dissolves the starting materials well and does not react with the sulfonyl chloride. |
| Workup | HCl Wash: The acidic wash removes the excess pyridine or DIPEA base, simplifying the subsequent purification. |
Advanced Strategy: Palladium-Catalyzed Cross-Coupling
To further expand chemical diversity, functionalization of the indole core itself is a powerful strategy. Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds.[11][12][13] A common approach involves first halogenating the indole scaffold (e.g., at the C3 or C4 position) and then using that halogen as a handle for coupling.
Rationale for Cross-Coupling
-
Vectorial Expansion: Adding substituents directly to the indole core allows for exploration of different regions of a binding pocket compared to derivatization at the C5-amine.
-
Access to Novel Scaffolds: Reactions like Suzuki (boronic acids), Sonogashira (alkynes), and Buchwald-Hartwig (amines) can introduce a vast array of functional groups that are not accessible through other means.[14][15][16]
Exemplar Protocol 3: Suzuki Coupling on a Halogenated Indole Intermediate
This protocol assumes the synthesis of a C4-bromo-2-tert-butyl-1H-indol-5-amine intermediate (requiring protection of the C5-amine and indole N-H, followed by bromination and deprotection).
// Connections {Start, BoronicAcid, Catalyst, Base, Solvent} -> Combine [style=invis]; Combine -> Degas; Degas -> Heat [label="Under Inert Atmosphere"]; Heat -> Cool [label="Monitor by TLC/LC-MS"]; Cool -> Extract; Extract -> Wash; Wash -> Dry; Dry -> Purify; Purify -> Deprotect; Deprotect -> Product; }
Caption: General workflow for a Suzuki cross-coupling reaction.
Step-by-Step Protocol:
-
To a microwave vial or Schlenk flask, add the N-protected 4-bromo-indole derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the solvent (e.g., 1,2-dimethoxyethane (DME) or toluene) followed by the aqueous base (e.g., 2M Na₂CO₃, 3.0 eq).
-
Seal the vessel and thoroughly degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C with vigorous stirring for 6-12 hours until TLC/LC-MS indicates consumption of the starting material.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash chromatography.
-
Perform the necessary deprotection step(s) to reveal the final C4-functionalized this compound derivative.
Analytical Characterization of Derivatives
Rigorous characterization is essential to confirm the structure and purity of all newly synthesized compounds.[17][18][19]
| Technique | Expected Observations for a Representative N-Acyl Derivative |
| ¹H NMR | Appearance of a new amide N-H singlet (typically δ 8-10 ppm). Shifts in the aromatic protons of the indole ring adjacent to the C5 position. New signals corresponding to the protons of the introduced acyl R-group. |
| ¹³C NMR | Appearance of a new carbonyl carbon signal (typically δ 165-175 ppm). New signals corresponding to the carbons of the acyl R-group. |
| HRMS (ESI+) | Observation of the [M+H]⁺ ion with a mass accuracy within 5 ppm of the calculated theoretical value. |
| FTIR | Appearance of a strong C=O stretching band (approx. 1650-1680 cm⁻¹). Persistence of the indole N-H stretching band (approx. 3300-3400 cm⁻¹). |
| HPLC | A single major peak with >95% purity is desired for compounds intended for biological screening. |
Application in Drug Discovery: From Synthesis to Screening
The synthesized library of derivatives serves as the input for biological screening to identify hits for lead optimization. The choice of assay depends on the therapeutic target of interest. For example, in an anticancer drug discovery program, an initial cytotoxicity screen is common.
// Connections Scaffold -> Derivatization [label="Protocols 1-3"]; Derivatization -> Purification; Purification -> Screening [label="Compound Library"]; Screening -> Hit_ID; Hit_ID -> SAR; SAR -> Optimization [dir=both, label="Design-Make-Test Cycle"]; Optimization -> Candidate; }
Caption: High-level overview of a typical drug discovery workflow.
Protocol 4: General Cell Viability (MTT) Assay
This colorimetric assay is a standard initial screen to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized indole derivatives in cell culture medium. Replace the old medium with medium containing the test compounds (and appropriate vehicle controls, e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37 °C and 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for each active compound.
Conclusion
The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. The synthetic protocols detailed herein for N-acylation, N-sulfonylation, and palladium-catalyzed cross-coupling provide a robust framework for generating structurally diverse compound libraries. By systematically applying these methods and integrating them into a comprehensive drug discovery workflow, researchers can effectively explore chemical space and accelerate the identification of new drug candidates with promising biological activity.
References
- 1. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. rjpn.org [rjpn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 2-tert-Butyl-1H-indol-5-amine in the Synthesis of Potent Kinase Inhibitors
Introduction: The Privileged Indole Scaffold in Kinase Inhibition
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and clinically approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions make it an ideal starting point for the design of targeted therapies.[2] Within the vast landscape of oncology drug discovery, the indole framework has been particularly fruitful in the development of kinase inhibitors. Kinases are a class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many cancers.[2] This guide focuses on a specific, high-value building block, 2-tert-butyl-1H-indol-5-amine , and its application in the synthesis of potent and selective kinase inhibitors, with a primary focus on the CDK4/6 inhibitor, Abemaciclib.
The Significance of the 2-tert-Butyl Moiety: A Key to Potency and Selectivity
The incorporation of a tert-butyl group at the 2-position of the indole ring is a deliberate and strategic choice in the design of kinase inhibitors. This bulky, lipophilic group plays a crucial role in the molecule's ability to bind to the target kinase. Structural biology studies have revealed that the tert-butyl group often occupies a hydrophobic "back pocket" within the ATP-binding site of the kinase.[3] This interaction with lipophilic amino acid residues, such as leucine and isoleucine, can significantly enhance the binding affinity and residence time of the inhibitor, leading to increased potency.[3][4] Furthermore, the specific geometry and size of this hydrophobic pocket can vary between different kinases, allowing the tert-butyl group to contribute to the inhibitor's selectivity for its intended target.
Mechanism of Action: Inhibition of the CDK4/6-Rb Signaling Pathway
Kinase inhibitors derived from this compound, such as Abemaciclib, are designed to interfere with specific signaling pathways that drive cancer cell proliferation. Abemaciclib is a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1] These kinases are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[5]
In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell division.[6] CDK4 and CDK6 form complexes with Cyclin D, and this complex then phosphorylates the Retinoblastoma protein (Rb).[5][7] Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes necessary for entry into the S phase.[5][7]
Abemaciclib works by competitively binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[8] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents the transcription of S-phase genes, leading to a G1 cell cycle arrest and ultimately inhibiting tumor growth.[1][8]
CDK4/6 Signaling Pathway and the Action of Abemaciclib
Caption: CDK4/6 pathway and Abemaciclib's mechanism of action.
Application in the Synthesis of a VEGFR-2 Inhibitor Scaffold
While the primary example is a CDK4/6 inhibitor, the this compound scaffold is also valuable for targeting other kinase families. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[9] Many VEGFR-2 inhibitors share structural similarities with CDK inhibitors, often featuring a heterocyclic core that binds to the kinase hinge region. The indole nucleus can effectively mimic the adenine region of ATP, making it a suitable scaffold for VEGFR-2 inhibitors.[1]
VEGFR-2 Signaling Pathway in Angiogenesis
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.
Synthetic Protocols: The Construction of Abemaciclib
The synthesis of Abemaciclib is a multi-step process that beautifully illustrates the utility of this compound. The overall strategy involves the coupling of three key fragments: a benzimidazole core, a fluoropyrimidine linker, and the amine side chain derived from this compound. The key bond-forming reactions are a Suzuki coupling and a Buchwald-Hartwig amination.[1]
Overall Synthetic Workflow
Caption: High-level synthetic workflow for Abemaciclib.
PART 1: Synthesis of the Key Intermediate: 6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
This intermediate forms the core of the Abemaciclib molecule. Its synthesis is achieved via a Suzuki coupling reaction.
Protocol 1: Suzuki Coupling
-
Reactants:
-
4-fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole (1.0 eq)
-
2,4-dichloro-5-fluoropyrimidine (1.0 eq)
-
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (0.1 eq)
-
Base: Saturated aqueous sodium carbonate solution
-
Solvent: Acetonitrile
-
Procedure:
-
To a suspension of the benzimidazole boronic ester and 2,4-dichloro-5-fluoropyrimidine in acetonitrile, add the tetrakis(triphenylphosphine)palladium(0) catalyst.[10]
-
Add the saturated sodium carbonate solution to the mixture.
-
Heat the reaction mixture to 85°C under a nitrogen atmosphere and stir for 8 hours.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with a 4:1 mixture of chloroform and isopropanol.[10]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to yield the desired intermediate as a solid.[10]
-
Table 1: Summary of Reaction Conditions for Suzuki Coupling
| Parameter | Condition |
| Temperature | 85°C |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Saturated Na₂CO₃ (aq) |
| Solvent | Acetonitrile |
| Reaction Time | 8 hours |
| Atmosphere | Nitrogen |
PART 2: Assembly of the Final Molecule
The final steps involve coupling the core intermediate with the amine side chain, which is where a derivative of this compound would be introduced in analogous syntheses. In the specific case of Abemaciclib, a different amine is used, but the protocol illustrates the general applicability of the Buchwald-Hartwig amination for this class of compounds.
Protocol 2: Buchwald-Hartwig Amination
-
Reactants:
-
6-(2-chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (1.0 eq)
-
5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine (1.0 eq)
-
-
Catalyst: Palladium(II) acetate (catalytic amount)
-
Ligand: Xantphos (catalytic amount)
-
Base: Potassium carbonate
-
Solvent: tert-Amyl alcohol
-
Procedure:
-
To a reaction vessel, add the pyrimidine-benzimidazole intermediate, the amine, potassium carbonate, Xantphos, and tert-amyl alcohol.[11]
-
Bubble argon or nitrogen through the mixture to degas it.
-
Add palladium(II) acetate.
-
Heat the reaction mixture to 98-100°C for 2-4 hours.[11]
-
Monitor the reaction by TLC or HPLC.
-
Once complete, cool the mixture and dilute with dichloromethane and water.
-
Filter the mixture through a pad of Celite or Hyflo.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/water) to yield pure Abemaciclib.[3]
-
Table 2: Summary of Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Temperature | 98-100°C |
| Catalyst/Ligand | Pd(OAc)₂ / Xantphos |
| Base | K₂CO₃ |
| Solvent | tert-Amyl alcohol |
| Reaction Time | 2-4 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
Conclusion and Future Perspectives
This compound and its derivatives are invaluable building blocks in the synthesis of targeted kinase inhibitors. The strategic placement of the tert-butyl group provides a powerful tool for enhancing potency and selectivity by exploiting hydrophobic interactions within the kinase active site. The successful development of Abemaciclib, a potent CDK4/6 inhibitor, underscores the power of this approach. The synthetic protocols detailed herein, centered around robust and scalable reactions like Suzuki and Buchwald-Hartwig couplings, provide a clear roadmap for the construction of complex kinase inhibitors from this versatile indole scaffold. Future research will undoubtedly continue to leverage the unique properties of this and related building blocks to develop the next generation of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. tdcommons.org [tdcommons.org]
- 4. Item - Optimized Synthesis of an Abemaciclib Intermediate: Improved Conditions for a Miyaura Borylation/Suzuki Coupling Process - American Chemical Society - Figshare [acs.figshare.com]
- 5. CN106316935A - Preparation method of Abemaciclib intermediate - Google Patents [patents.google.com]
- 6. Optimized Synthesis of an Abemaciclib Intermediate: Improved Conditions for a Miyaura Borylation/Suzuki Coupling Process | CoLab [colab.ws]
- 7. longdom.org [longdom.org]
- 8. 6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-42-9 | Benchchem [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 1H-BenziMidazole, 6-(2-chloro-5-fluoro-4-pyriMidinyl)-4-fluoro-2-Methyl-1-(1-Methylethyl)- synthesis - chemicalbook [chemicalbook.com]
- 11. Abemaciclib synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocol: Selective N-Alkylation of 2-tert-Butyl-1H-indol-5-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Alkylated Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1] N-alkylation of the indole ring is a critical modification that significantly influences the molecule's pharmacological profile, affecting properties such as receptor binding affinity, metabolic stability, and cell permeability. For the specific substrate, 2-tert-butyl-1H-indol-5-amine, selective N-alkylation presents a unique synthetic challenge. The presence of two nucleophilic centers—the indole nitrogen (N-1) and the exocyclic primary amine (at C-5)—necessitates a carefully designed protocol to achieve high regioselectivity. This document provides a comprehensive guide to the selective N-alkylation of this valuable synthetic intermediate, addressing mechanistic considerations, protocol optimization, and troubleshooting.
Mechanistic Rationale: Achieving N-1 Selectivity
The core challenge in the N-alkylation of this compound lies in directing the alkylating agent to the indole nitrogen over the more basic C-5 amino group. The relative nucleophilicity of these two sites is highly dependent on the reaction conditions.
The Role of the Base and Solvent System
Classical N-alkylation of indoles often employs a strong base in a polar aprotic solvent.[2] The base, typically sodium hydride (NaH), deprotonates the indole N-H (pKa ≈ 17 in DMSO), generating the highly nucleophilic indolide anion. This anion then readily attacks the electrophilic alkylating agent.
-
Causality: The primary amino group (pKa ≈ 30-35 for the N-H bond) is significantly less acidic and will not be deprotonated by NaH. This difference in acidity is the cornerstone of achieving N-1 selectivity under these conditions.
-
Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are crucial.[2][3] They effectively solvate the sodium cation, leaving the indolide anion exposed and highly reactive, thus favoring the desired N-alkylation pathway.[2]
Potential Side Reactions
Even under optimized conditions, side reactions can occur:
-
C-3 Alkylation: The indole C-3 position is also nucleophilic and can compete with N-alkylation, although this is less common with a bulky substituent at C-2.[2]
-
Amine Alkylation: Direct SN2 reaction at the C-5 amino group can occur, especially if the indole nitrogen is not fully deprotonated or if the reaction conditions are not strictly anhydrous.
-
Dialkylation: Over-alkylation at both the N-1 and C-5 positions is a possibility with highly reactive alkylating agents or an excess of the electrophile.[2]
To circumvent these issues, a protection-deprotection strategy for the C-5 amine is often the most robust approach.
Strategic Protocol: N-Alkylation via Amine Protection
This protocol employs a two-stage strategy: protection of the C-5 amine, followed by N-alkylation, and concluding with deprotection. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amine due to its stability under the basic conditions of N-alkylation and its straightforward removal under acidic conditions.
Workflow Overview
Caption: Three-stage workflow for selective N-alkylation.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a highly reactive and flammable solid that reacts violently with water. All glassware must be flame-dried, and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon).[2]
Protocol 1: Boc Protection of this compound
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.). For a more controlled reaction, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl (2-(tert-butyl)-1H-indol-5-yl)carbamate.
Protocol 2: N-Alkylation of Boc-Protected Indole
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Solvent Addition: Carefully add anhydrous N,N-dimethylformamide (DMF) via syringe. Cool the suspension to 0 °C in an ice bath.
-
Indole Addition: Dissolve the tert-butyl (2-(tert-butyl)-1H-indol-5-yl)carbamate (1.0 eq.) from Protocol 1 in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases. The solution should become clear or change color, indicating the formation of the indolide anion.
-
Alkylating Agent Addition: Add the alkylating agent (R-X, e.g., an alkyl halide, 1.1 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The optimal temperature may be higher for less reactive alkylating agents, potentially requiring heating to 50-80 °C.[2] Monitor the reaction by TLC.
-
Quenching: Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Boc Deprotection
-
Reaction Setup: Dissolve the purified N-alkylated, Boc-protected indole from Protocol 2 in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) dropwise at 0 °C.[4]
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, carefully concentrate the mixture under reduced pressure.
-
Neutralization & Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic. Wash further with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the final product, 1-alkyl-2-tert-butyl-indol-5-amine , by column chromatography or recrystallization as needed.
Data Summary and Characterization
The success of each step should be confirmed by appropriate analytical techniques.
| Parameter | Protocol 1 (Protection) | Protocol 2 (N-Alkylation) | Protocol 3 (Deprotection) |
| Key Reagents | (Boc)₂O, THF | NaH, DMF, R-X | TFA, DCM |
| Typical Yield | >90% | 60-95% (substrate dependent) | >90% |
| Primary Analysis | TLC, ¹H NMR | TLC, LC-MS | TLC, ¹H NMR, ¹³C NMR |
| ¹H NMR Change | Appearance of Boc signal (~1.5 ppm, 9H singlet), disappearance of NH₂ protons. | Disappearance of indole N-H proton (~8.0 ppm), appearance of N-alkyl protons. | Disappearance of Boc signal, appearance of NH₂ protons. |
| ¹³C NMR Change | Appearance of Boc carbonyl (~153 ppm) and t-butyl (~80 ppm) carbons. | Shift in indole ring carbons, appearance of N-alkyl carbons. | Disappearance of Boc carbons. |
| Mass Spec (ESI+) | [M+H]⁺, [M+Na]⁺ | [M+H]⁺ | [M+H]⁺ |
Characterization Notes:
-
¹H NMR: The disappearance of the indole N-H proton signal is a key indicator of successful N-alkylation. This peak is typically a broad singlet in the downfield region (δ 8-11 ppm).[5]
-
¹³C NMR: N-alkylation will cause noticeable shifts in the chemical shifts of the indole ring carbons, particularly C-8 and C-9 (the pyrrole ring carbons).[5]
-
High-Resolution Mass Spectrometry (HRMS): Essential for confirming the exact mass and molecular formula of the final product.
Troubleshooting and Optimization
Caption: Troubleshooting guide for common issues.
Alternative N-Alkylation Strategies
While the protection-alkylation-deprotection sequence is robust, other methods can be considered, particularly for specific alkyl groups (e.g., aryl or vinyl).
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, particularly for N-arylation.[6][7] It involves coupling the indole with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base. This method offers excellent functional group tolerance.[8][9]
-
Ullmann Condensation: A copper-catalyzed reaction, the Ullmann condensation is a classical method for N-arylation, typically requiring higher temperatures than palladium-catalyzed methods.[10][11] Modern protocols have been developed using ligands that allow for milder reaction conditions.[12][13]
-
Mitsunobu Reaction: For the introduction of alkyl groups from alcohols, the Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) can be effective. However, it may show variable regioselectivity with aminoindoles and requires careful optimization.
These advanced methods often provide complementary scope to the classical SN2 approach and are valuable tools in the drug discovery chemist's arsenal.
Conclusion
The selective N-alkylation of this compound is a critical transformation for the synthesis of advanced intermediates in drug discovery. By employing a robust protection-alkylation-deprotection strategy, researchers can reliably access the desired N-1 functionalized products in good yields. Understanding the underlying mechanistic principles, careful execution of the experimental protocol, and diligent in-process monitoring are key to success. The alternative catalytic methods described provide powerful options for expanding the chemical space of N-alkylated indole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Suzuki coupling reactions with 2-tert-butyl-1H-indol-5-amine derivatives
An Application Guide to Suzuki-Miyaura Coupling Reactions with 2-tert-butyl-1H-indol-5-amine Derivatives
Introduction: Navigating the Challenges of Complex Indole Arylation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in forging carbon-carbon bonds to construct biaryl and hetero-biaryl scaffolds.[1][2][3] These structural motifs are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The indole core, in particular, is a privileged heterocycle, forming the basis of countless natural products and medicinal agents.[4]
However, the convergence of these two powerful chemical technologies—the Suzuki coupling and indole chemistry—is not always straightforward. The indole nucleus, especially when bearing unprotected N-H and amino functionalities, presents significant challenges. These groups can coordinate to the palladium catalyst, leading to catalyst inhibition or undesirable side reactions.[4][5][6]
This guide focuses specifically on the Suzuki coupling of this compound derivatives. This class of substrates introduces a further layer of complexity:
-
Steric Hindrance: The bulky tert-butyl group at the C2 position sterically shields the indole core, demanding highly active catalytic systems to overcome the physical barrier.[7][8][9]
-
Electronic Properties: The combination of the electron-rich indole ring and the C5-amino group influences the reactivity of the molecule, particularly in the oxidative addition step of the catalytic cycle.
-
Catalyst Compatibility: The presence of two nitrogen-based functional groups (the indole N-H and the C5-amine) creates a competitive binding environment for the palladium catalyst, necessitating careful selection of ligands and conditions to favor the productive cross-coupling pathway.[5][6]
This document provides researchers, scientists, and drug development professionals with a detailed understanding of the mechanistic principles, optimization strategies, and practical protocols required to successfully execute Suzuki-Miyaura couplings on these challenging yet valuable substrates.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
A firm grasp of the reaction mechanism is essential for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three fundamental steps, beginning with an active Pd(0) species.[1][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., C-Br or C-I) of the indolyl halide. This step forms a new Pd(II) complex. The stereochemistry of the halide is typically retained.[1]
-
Transmetalation: This is the crucial bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the organoboron compound (e.g., a boronic acid) must first be activated by a base to form a more nucleophilic borate species.[1][11] This borate then exchanges its organic group with the halide on the Pd(II) complex.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[10]
Optimizing the Reaction: A Guide to Critical Parameters
Success with sterically hindered and functionalized indoles hinges on the careful selection of each reaction component. The choices made directly address the challenges of steric hindrance and potential catalyst inhibition.
Palladium Precatalyst: The Source of Activity
The reaction begins with a palladium precatalyst that must be reduced in situ to the active Pd(0) state.
-
Common Sources: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are widely used. For challenging substrates, Pd₂(dba)₃ is often a good starting point as it readily generates the Pd(0) species.[7]
-
Heterogeneous Catalysts: Palladium on carbon (Pd/C) offers the advantage of simplified purification, as the catalyst can be removed by filtration.[12][13] This can be particularly beneficial in process chemistry and scale-up operations.
Ligand Selection: The Key to Overcoming Hindrance
The ligand is arguably the most critical variable. It stabilizes the palladium catalyst and modulates its reactivity. For substrates like 2-tert-butyl-indoles, bulky and electron-rich ligands are essential.
-
Buchwald Phosphine Ligands: This class of dialkylbiaryl phosphines is designed to facilitate challenging cross-couplings. Ligands like XPhos and SPhos are excellent choices.[14] Their steric bulk creates a wide "bite angle" around the palladium, which promotes the difficult reductive elimination step required to form sterically congested biaryls.[8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This stability makes the resulting catalysts robust and highly active, capable of coupling sterically demanding partners, including aryl chlorides, at low catalyst loadings.[9]
The Base: The Activator
The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base must be compatible with other functional groups in the molecule.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common, effective, and generally mild bases. Cesium carbonate (Cs₂CO₃) is more soluble and often provides better results in difficult couplings.
-
Phosphates (K₃PO₄): Potassium phosphate is a moderately strong base that is particularly effective for coupling nitrogen-containing heterocycles and can help mitigate side reactions.[15]
-
Alkoxides (t-BuOK): Stronger bases like potassium tert-butoxide can be highly effective for very hindered substrates but may not be compatible with base-sensitive functional groups.[9]
Solvent System: The Reaction Medium
The solvent must solubilize all reactants and facilitate the interaction between the organic and inorganic components.
-
Aprotic Solvents: Dioxane and toluene are excellent choices for many Suzuki couplings.
-
Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O) is frequently used. Water can help dissolve the inorganic base and borate intermediate, often accelerating the rate of transmetalation.[2][16]
Reaction Conditions Optimization Summary
| Parameter | Standard Conditions | For Hindered Substrates (e.g., 2-tert-butyl-indole) | Rationale |
| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ with specific ligand | Ensures efficient generation of active Pd(0). |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos, NHC ligands | Bulky, electron-rich ligands promote oxidative addition and reductive elimination of hindered products.[8][9][14] |
| Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃, t-BuOK | Stronger or more soluble bases ensure efficient formation of the borate intermediate for transmetalation.[9][15] |
| Solvent | Toluene, Dioxane/H₂O | Dioxane, THF, Toluene/H₂O | Ensures solubility and facilitates interaction between organic and inorganic phases. |
| Temperature | 80-110 °C | 80-120 °C (or Microwave) | Provides sufficient energy to overcome activation barriers, especially for the oxidative addition and reductive elimination steps. |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium compounds, ligands, and solvents may be toxic or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All manipulations involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere to prevent oxidation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol serves as a robust starting point for coupling a 5-halo-2-tert-butyl-1H-indol-5-amine derivative with a generic arylboronic acid.
Materials:
-
5-Bromo-2-tert-butyl-1H-indol-5-amine (1.0 equiv)
-
Arylboronic acid (1.5-2.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
XPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-bromo-2-tert-butyl-1H-indol-5-amine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Seal the vial with a septum-lined cap.
-
Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Using a syringe, add the degassed 1,4-dioxane.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Microwave-Assisted Protocol for Highly Hindered Couplings
For particularly challenging couplings, such as those involving ortho-substituted arylboronic acids, microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
5-Bromo-2-tert-butyl-1H-indol-5-amine (1.0 equiv)
-
Ortho-substituted arylboronic acid (2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
SPhos (8 mol%)
-
Potassium carbonate (Cs₂CO₃) (3.0 equiv)
-
Degassed solvent mixture (e.g., Dioxane/H₂O, 5:1)
Procedure:
-
In a dedicated microwave reaction vial, combine the indole starting material, arylboronic acid, Pd₂(dba)₃, SPhos, and Cs₂CO₃.
-
Add the degassed solvent mixture.
-
Seal the vial securely with the appropriate cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120-140 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature (using forced air cooling if available).
-
Perform the same aqueous workup and purification as described in Protocol 1.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd(0) not formed or oxidized).2. Insufficiently strong or soluble base.3. Poor quality boronic acid (decomposed).4. Catalyst inhibition by amine/indole N-H. | 1. Use a fresh palladium source and ligand. Ensure the reaction is strictly under an inert atmosphere. Use a precatalyst like Pd₂(dba)₃.2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Use fresh, high-purity boronic acid or switch to the corresponding pinacol boronate ester.4. Increase catalyst/ligand loading. Consider N-protection (e.g., Boc group) of the indole if other methods fail. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Reaction temperature is too high. | 1. Thoroughly degas all solvents and ensure a robust inert atmosphere throughout the reaction.2. Reduce the reaction temperature and increase the reaction time. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Presence of excess water or protic impurities.2. Base is too strong or reaction time is too long. | 1. Use anhydrous solvents and dry reagents.2. Use a milder base (e.g., K₂CO₃) or reduce reaction time. |
| Debromination of Indole (Halide replaced by -H) | 1. Side reaction promoted by certain palladium-hydride species.2. Reaction temperature is too high. | 1. Ensure high purity of reagents. Sometimes changing the ligand or solvent can mitigate this.2. Lower the reaction temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives is a challenging but achievable transformation that provides access to structurally complex molecules of high value in drug discovery. Success relies on a rational approach to reaction design, acknowledging the inherent steric and electronic properties of the substrate. The strategic selection of a bulky, electron-rich phosphine or NHC ligand is paramount to overcoming steric hindrance. Paired with an appropriate palladium source, base, and solvent system, these catalytic systems can efficiently deliver the desired biaryl products. The protocols and troubleshooting guide provided herein offer a comprehensive framework for researchers to develop and optimize these critical bond-forming reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 14. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 15. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 16. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-tert-butyl-1H-indol-5-amine
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the N-arylation of 2-tert-butyl-1H-indol-5-amine via the Buchwald-Hartwig amination. This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex aryl amines that are prevalent in pharmaceutical scaffolds. We will delve into the mechanistic underpinnings of the catalytic cycle, the critical role of ligand and base selection, and the specific considerations for a sterically hindered and electron-rich substrate such as this compound. This document is intended for researchers, scientists, and drug development professionals seeking to implement this powerful C-N bond-forming methodology.
Introduction: The Strategic Importance of Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, supplanting harsher, classical methods like the Ullmann condensation and nucleophilic aromatic substitution.[1] Its broad functional group tolerance, milder reaction conditions, and expansive substrate scope have established it as an indispensable tool in the synthesis of pharmaceuticals and natural products.[1][2] The reaction facilitates the coupling of an amine with an aryl halide or pseudohalide, a transformation of immense value in drug discovery for the construction of novel molecular architectures.
Indole moieties are privileged scaffolds in a vast number of biologically active compounds. The ability to functionalize the indole core, particularly through the introduction of an aryl group at the 5-amino position, opens avenues for extensive structure-activity relationship (SAR) studies. The substrate at the heart of this guide, this compound, presents a unique set of challenges and opportunities. The electron-rich nature of the indole ring and the steric bulk of the C2-tert-butyl group necessitate a carefully optimized catalytic system to achieve high yields and avoid common side reactions.
The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the Pd(II) complex.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is released from the palladium center, regenerating the active Pd(0) catalyst.
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to the formation of a hydrodehalogenated arene and an imine.[1] The choice of a suitable ligand is critical to favor the desired reductive elimination pathway.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The Substrate in Focus: this compound
The electronic and steric properties of this compound significantly influence the reaction conditions.
-
Electronic Effects: The indole ring is an electron-rich heterocycle, which increases the nucleophilicity of the 5-amino group. This inherent reactivity is beneficial for the coupling reaction. The tert-butyl group at the C2 position is an electron-donating group, further enhancing the electron density of the indole system.[3][4]
-
Steric Effects: The bulky tert-butyl group at the C2 position introduces considerable steric hindrance. While not directly adjacent to the reacting amino group, its presence can influence the overall conformation of the molecule and its interaction with the bulky palladium catalyst complex. This steric demand underscores the importance of selecting a ligand that can accommodate both the hindered amine and the aryl halide.[5]
Experimental Protocol: N-Arylation of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for different aryl halides.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Amine coupling partner |
| Aryl bromide | Arylating agent |
| XPhos Pd G3 | Palladium precatalyst |
| Sodium tert-butoxide (NaOtBu) | Base |
| Toluene (anhydrous) | Solvent |
| Schlenk tube or microwave vial | Reaction vessel |
| Magnetic stirrer and hotplate | For heating and mixing |
| Inert gas supply (Argon or Nitrogen) | To maintain an inert atmosphere |
| Standard glassware for workup | Separatory funnel, flasks, etc. |
| Silica gel | For column chromatography |
| Solvents for chromatography | e.g., Hexanes, Ethyl Acetate |
Step-by-Step Procedure
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01953B [pubs.rsc.org]
- 5. chemistry.princeton.edu [chemistry.princeton.edu]
Application Notes and Protocols for the Synthesis of Amides from 2-tert-butyl-1H-indol-5-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-tert-butyl-1H-indol-5-amine Amides in Medicinal Chemistry
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, amides derived from substituted indolamines, such as this compound, are of significant interest due to their potential as bioactive molecules. The tert-butyl group at the 2-position can enhance metabolic stability and modulate the electronic properties of the indole ring, while the amide functionality at the 5-position provides a versatile handle for introducing diverse substituents to explore structure-activity relationships (SAR). These modifications can lead to compounds with a wide range of therapeutic applications, including but not limited to, anti-inflammatory, anti-cancer, and anti-viral agents.
This application note provides a detailed experimental procedure for the synthesis of amides from this compound. We will delve into the mechanistic rationale behind the chosen synthetic strategy, address the challenges posed by the sterically hindered and electron-rich nature of the substrate, and present a robust protocol for synthesis, purification, and characterization.
Mechanistic Insights into Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Direct reaction is generally not feasible under mild conditions as the acidic carboxylic acid and basic amine will form a stable ammonium carboxylate salt.[1] Therefore, coupling reagents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group.
Several classes of coupling reagents are commonly used, with carbodiimides (e.g., EDC) and phosphonium/aminium salts (e.g., HATU) being among the most prevalent in modern organic synthesis.[2][3][4]
-
Carbodiimide-Mediated Coupling (e.g., EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond. However, this intermediate can also rearrange to a stable N-acylurea byproduct. To suppress this side reaction and improve reaction efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[3][5] HOBt intercepts the O-acylisourea to form an active ester, which is less prone to side reactions and readily reacts with the amine.[3][5]
-
HATU-Mediated Coupling: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient aminium-based coupling reagent. It reacts with the carboxylate to form an activated O-acylisourea ester, which rapidly reacts with the amine to yield the desired amide.[4][6] HATU is particularly effective for coupling sterically hindered substrates and for minimizing racemization in chiral carboxylic acids.[4][7] The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the generated acids.
For a sterically hindered and potentially less nucleophilic aniline derivative like this compound, HATU is often the reagent of choice due to its high reactivity.
Experimental Workflow Overview
The overall experimental workflow for the synthesis of amides from this compound is depicted below. This process includes reaction setup, monitoring, aqueous workup, and final purification.
Caption: Experimental workflow for amide synthesis.
Detailed Experimental Protocol: HATU-Mediated Coupling
This protocol describes a general procedure for the coupling of a generic carboxylic acid with this compound using HATU.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous lithium chloride (LiCl) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).
-
Add HATU (1.2 eq) to the flask.
-
Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration with respect to the limiting reagent).
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 5-10 minutes at room temperature. The formation of the active ester may cause a slight color change.
-
-
Addition of Amine:
-
In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Rationale: The steric hindrance from the tert-butyl group may slow the reaction rate. Using a slight excess of the amine can help drive the reaction to completion.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be a mixture of hexane and ethyl acetate. The reaction is typically complete within 2-12 hours.
-
-
Aqueous Workup:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous LiCl solution (to remove residual DMF), and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Rationale: The LiCl wash is crucial for the efficient removal of DMF, which can be challenging to remove under vacuum.[8]
-
-
Purification:
-
Filter the dried organic solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexane is a good starting point.
-
Note: Amide products can sometimes be challenging to purify by chromatography. Recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile) can be an effective alternative for obtaining highly pure material.[9]
-
-
Characterization:
-
Characterize the purified amide product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Comparative Overview of Coupling Conditions
The choice of coupling reagent and conditions can significantly impact the yield and purity of the desired amide, especially with challenging substrates. The following table summarizes common conditions for the acylation of sterically hindered or electron-rich anilines.
| Coupling Reagent System | Base | Solvent | Temperature (°C) | Key Considerations |
| HATU | DIPEA, Et₃N | DMF, CH₂Cl₂ | 0 to RT | Highly efficient for sterically hindered amines; minimizes racemization.[4][7] |
| EDC / HOBt | DIPEA, Et₃N | DMF, CH₂Cl₂ | 0 to RT | A cost-effective and widely used method; may be less effective for very hindered substrates.[2][5][8] |
| EDC / DMAP / HOBt (cat.) | DIPEA | CH₃CN | RT | The addition of DMAP can enhance the rate of reaction with less reactive amines.[2] |
| Acyl Fluoride (in situ) | - | Dioxane | 80-100 | Can be effective when other methods fail due to steric hindrance or electronic deactivation.[7] |
Troubleshooting and Key Considerations
-
Low Reactivity: If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial. However, be mindful of potential side reactions at elevated temperatures.
-
Side Reactions on the Indole Ring: The indole nucleus can be susceptible to electrophilic attack. While N-acylation at the 5-amino group is the desired outcome, C3-acylation is a potential side reaction, although less likely under these conditions.[9] Using highly reactive acylating agents like acyl chlorides without a base can lead to N-acylation of the indole nitrogen.[10]
-
Purification Challenges: The amide products can be polar and may exhibit poor solubility. A mixed solvent system may be necessary for both chromatography and recrystallization. Acid-base extraction is generally not suitable for purifying the final amide but can be used to remove unreacted amine starting material.
-
Byproduct Removal: The byproducts from HATU coupling (tetramethylurea and HOAt) are generally water-soluble and can be removed during the aqueous workup.[6]
Conclusion
The synthesis of amides from this compound is a crucial transformation for the generation of novel chemical entities in drug discovery. The protocol detailed herein, utilizing HATU as the coupling agent, provides a robust and efficient method for acylating this sterically hindered and electron-rich substrate. By understanding the underlying reaction mechanism and potential challenges, researchers can successfully synthesize and purify a diverse range of amide derivatives for further biological evaluation.
References
- 1. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
Application Notes and Protocols: The Strategic Use of 2-tert-Butyl-1H-indol-5-amine in the Synthesis of Novel Heterocyclic Compounds
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 2-tert-butyl-1H-indol-5-amine as a strategic building block in the generation of novel heterocyclic compounds. The presence of the sterically demanding tert-butyl group at the C2 position of the indole scaffold introduces unique electronic and steric properties, which can be leveraged to influence reaction outcomes and enhance the drug-like properties of the resulting molecules. This document outlines detailed protocols for key synthetic transformations, including the Pictet-Spengler reaction for the synthesis of β-carbolines and the Buchwald-Hartwig amination for the construction of complex diarylamines. The causality behind experimental choices, mechanistic insights, and practical considerations for reaction setup, monitoring, and product characterization are discussed in detail.
Introduction: The Rationale for Employing this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of the indole ring allows for the fine-tuning of pharmacological activity. This compound emerges as a particularly interesting starting material for several reasons:
-
The 5-Amino Group: This primary amine serves as a versatile handle for a wide range of chemical transformations, enabling the introduction of diverse substituents and the construction of fused heterocyclic systems.
-
The C2-tert-Butyl Group: This bulky alkyl group provides significant steric hindrance around the C2 and C3 positions of the indole ring. This can direct reactions to other sites, prevent unwanted side reactions (such as dimerization), and enhance the metabolic stability of the final compounds by sterically shielding adjacent positions from enzymatic degradation.
-
The Indole NH: The nitrogen atom of the indole ring can participate in hydrogen bonding and can be a site for further functionalization, although its reactivity is often modulated by the other substituents.
This guide will focus on two powerful and widely applicable synthetic methods that utilize the 5-amino functionality of this compound to construct novel heterocyclic frameworks: the Pictet-Spengler reaction and the Buchwald-Hartwig amination.
Synthesis of Novel β-Carbolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and highly efficient method for the synthesis of tetrahydro-β-carbolines, which can be subsequently oxidized to the fully aromatic β-carbolines.[1][2] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][2] The resulting β-carboline scaffold is a core component of many biologically active alkaloids.[4][5]
Mechanistic Considerations
The reaction proceeds through the formation of an imine from the condensation of the 5-amino group of the tryptamine precursor and the carbonyl compound. Under acidic conditions, this imine is protonated to form an electrophilic iminium ion. The electron-rich indole ring then acts as a nucleophile, attacking the iminium ion to form a new carbon-carbon bond and a spirocyclic intermediate.[2][6] A subsequent rearrangement and deprotonation yield the tetrahydro-β-carboline product.
The tert-butyl group at the C2 position is not expected to directly participate in the reaction but may influence the conformation of the intermediates and the overall reaction kinetics.
Visualizing the Pictet-Spengler Reaction Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-tert-butyl-1H-indol-5-amine
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-tert-butyl-1H-indol-5-amine. The content is structured to address specific experimental issues through a troubleshooting and FAQ format, grounded in established chemical principles for handling aromatic amines and indole derivatives.
Part 1: Troubleshooting Guide
This section addresses common problems observed during the purification of this compound.
Q1: My crude product is a dark brown or reddish oil, but the literature suggests it should be a solid. What happened?
A: This is a classic sign of oxidation. Indole derivatives, especially those with electron-donating groups like an amino group, are highly susceptible to air oxidation.[1] The formation of colored byproducts occurs easily, often accelerated by exposure to light, heat, or residual acidic/basic catalysts from the reaction.
Corrective Actions:
-
Inert Atmosphere: During your reaction workup and purification, try to maintain an inert atmosphere (Nitrogen or Argon) wherever possible, especially during solvent evaporation.
-
Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or sodium thiosulfate during the workup.
-
Temperature Control: Avoid excessive heat. Concentrate your product solutions under reduced pressure at low temperatures (e.g., < 40 °C).
-
Quenching: Ensure the reaction is fully quenched and neutralized before concentrating the crude product.
Q2: During column chromatography on silica gel, my compound streaks severely and elutes in many fractions with poor separation. How can I fix this?
A: This is the most common issue when purifying basic amines on standard silica gel. Silica gel is acidic (due to surface silanol groups, Si-OH), which strongly and often irreversibly interacts with the basic amino group of your molecule. This acid-base interaction leads to significant tailing (streaking) and poor recovery.[2]
Troubleshooting Steps:
-
Mobile Phase Modification: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base to your mobile phase.[2][3]
-
Triethylamine (TEA): Add 0.5-2% TEA to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). This is a very common and effective practice.[3]
-
Ammonia: Prepare a solution of ~2% ammonia in methanol and use this as your polar co-solvent with a non-polar solvent like Dichloromethane (DCM). For example, a gradient of 0-10% of a 2M NH3/Methanol solution in DCM.[3]
-
-
Stationary Phase Conditioning: Before loading your sample, flush the packed column with at least 2-3 column volumes of the base-modified mobile phase. This ensures the entire silica bed is neutralized.
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase.
Q3: My post-purification TLC or LC-MS still shows multiple spots or peaks that are very close to my product. How can I improve the separation?
A: This indicates that your chosen purification method has insufficient resolving power for the specific impurities present.
Optimization Strategies:
-
For Column Chromatography:
-
Optimize Mobile Phase Polarity: If spots are too close together, the eluent may be too polar, causing everything to move too quickly. Reduce the polarity (e.g., switch from 10:1 Hexane:EtOAc to 20:1) to improve separation.[1]
-
Use a Shallow Gradient: Instead of a steep gradient or isocratic elution, a shallow gradient (e.g., increasing the polar solvent by 1% every 2-3 column volumes) can effectively separate closely related compounds.
-
-
For Recrystallization:
-
Change the Solvent System: The impurities may have very similar solubility profiles to your product in the current solvent. You must perform a solvent screen to find a system where the product is soluble when hot but sparingly soluble when cold, while the impurities remain either highly soluble or insoluble at all temperatures.[1]
-
Consider a Two-Solvent System: A common technique is to dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Allowing this to cool slowly can yield high-purity crystals.
-
Q4: The purified solid is off-white or pinkish. Can this color be removed?
A: Yes. This residual color is typically due to trace amounts of highly conjugated, oxidized impurities.[1]
Decolorization Techniques:
-
Activated Charcoal Treatment: Dissolve the colored solid in a suitable hot solvent (one intended for recrystallization). Add a very small amount of activated charcoal (1-2% by weight), keep the solution hot for 5-10 minutes, and then perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal. The filtrate, now decolorized, can be cooled to induce crystallization.
-
Caution: Activated charcoal can adsorb your product, leading to yield loss. Use it sparingly.
-
-
Recrystallization: Often, a careful recrystallization is sufficient to exclude the colored impurities into the mother liquor, leaving you with pure, colorless crystals.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound I should consider for purification?
A: Understanding the molecule's structure is key.
-
Molecular Formula: C₁₂H₁₆N₂[4]
-
Physical Form: It is typically a solid at room temperature.[5]
-
Functional Groups: It contains three key features:
-
A basic primary amine (-NH₂) group on the benzene ring. This is the most important feature for purification, as its basicity dictates its interaction with acidic media like silica gel.
-
A weakly acidic indole N-H proton.
-
A lipophilic tert-butyl group , which increases its solubility in non-polar organic solvents.[6]
-
-
Predicted Polarity: The combination of a polar amine and a large non-polar region gives the molecule intermediate polarity, making it suitable for normal-phase chromatography.
Q2: What is the best overall purification strategy for this compound on a 1-5 gram scale?
A: A multi-step approach is generally most effective.
-
Initial Workup: Start with a standard aqueous workup. If the crude product contains acidic or basic impurities, an acid-base extraction can be highly effective.[7] Dissolve the crude material in an organic solvent (like ethyl acetate), wash with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, then with brine.
-
Primary Purification: Flash column chromatography on silica gel using a mobile phase containing 1% triethylamine (e.g., a gradient of 5% to 40% Ethyl Acetate in Hexane + 1% TEA) is the most robust method for this scale.
-
Final Polishing: Recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate or toluene) is an excellent final step to achieve high analytical purity and obtain a stable, crystalline solid.
Q3: How should I store the purified this compound to ensure its long-term stability?
A: Given its sensitivity to oxidation, proper storage is critical.
-
Container: Store in an amber glass vial to protect from light.
-
Atmosphere: If possible, flush the vial with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store in a cool, dark place. For long-term storage, a refrigerator or freezer (-20 °C) is recommended.
-
Purity: Ensure the material is completely dry and free of residual solvents, as they can promote degradation over time.
Part 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine Modifier
This protocol describes a standard method for purifying grams of this compound.
-
Mobile Phase Preparation: Prepare two solvent reservoirs.
-
Solvent A (Non-polar): Hexane (or Heptane) + 1% Triethylamine.
-
Solvent B (Polar): Ethyl Acetate + 1% Triethylamine.
-
-
Column Packing:
-
Select a silica gel column appropriate for your sample size (typically using a 50:1 to 100:1 ratio of silica:crude compound by weight).
-
Pack the column using a slurry of silica in Solvent A.
-
-
Column Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of your starting mobile phase mixture (e.g., 95:5 Solvent A:Solvent B) until the baseline on the UV detector is stable.
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., DCM), adding silica, and evaporating the solvent completely. Carefully load the resulting free-flowing powder onto the top of the column.
-
-
Elution:
-
Begin elution with a low polarity mixture (e.g., 5% Solvent B in A).
-
Gradually increase the polarity based on TLC analysis. A suggested gradient might be from 5% to 40% Solvent B over 20 column volumes.
-
Collect fractions and monitor by TLC (using a plate stained with potassium permanganate or ninhydrin to visualize the amine).
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual triethylamine, you can co-evaporate with a solvent like toluene or re-dissolve the product in a larger volume of solvent and evaporate again.
Protocol 2: Recrystallization for Final Polishing
This protocol is for obtaining a high-purity, crystalline final product.
-
Solvent Selection: Perform a small-scale solvent screen. Test solvents like heptane, toluene, ethyl acetate, and isopropanol, as well as two-solvent mixtures (e.g., Toluene/Heptane). The ideal solvent will fully dissolve your compound when hot but provide low solubility at room temperature or in an ice bath.
-
Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent.
Part 4: Data Summary & Visualization
Table 1: Comparison of Primary Purification Methods
| Method | Scale | Typical Purity | Typical Yield | Key Advantage | Key Disadvantage |
| Flash Chromatography | 10 mg - 100 g | 95-99% | 60-90% | High resolving power for complex mixtures. | Can be time-consuming and uses large solvent volumes. |
| Recrystallization | 100 mg - 1 kg | >99% | 50-85% | Excellent for final polishing; yields high-purity crystalline solid. | Requires a suitable solvent system; significant yield loss if not optimized. |
| Acid-Base Extraction | 1 g - 1 kg | 80-95% | 80-95% | Fast, cheap, and great for removing non-basic/non-acidic impurities. | Low resolution for impurities with similar pKa values. |
Purification Strategy Decision Flowchart
The following diagram outlines a logical workflow for selecting a purification strategy based on the initial assessment of the crude product.
References
Technical Support Center: Navigating Steric Hindrance with 2-tert-butyl-1H-indol-5-amine
From the desk of the Senior Application Scientist: Welcome to our dedicated technical guide for researchers working with 2-tert-butyl-1H-indol-5-amine. This versatile building block is crucial in many drug discovery programs, yet its synthetic utility is often hampered by a significant challenge: steric hindrance. The bulky tert-butyl group at the C2 position creates a sterically congested environment that can dramatically reduce the reactivity of the C5-amine and the indole N1-proton.
This guide is designed to be your primary resource for overcoming these challenges. We will move beyond standard protocols to explore the underlying chemical principles and provide field-proven troubleshooting strategies to advance your research.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does the 2-tert-butyl group cause it in this molecule?
A: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down or prevented because of the physical bulk of substituents near the reaction center. In this compound, the large tert-butyl group occupies significant space. This bulkiness shields the adjacent indole nitrogen (N1) and, to a lesser but significant extent, the amino group at C5. Incoming reagents (electrophiles or catalyst complexes) find it physically difficult to approach and achieve the correct orientation for a reaction, thus increasing the activation energy of the transition state.[1]
Q2: Which positions on this compound are most affected by steric hindrance?
A: The two primary sites affected are:
-
The Indole Nitrogen (N1-H): This position is severely hindered due to its proximity to the C2-tert-butyl group. Standard N-alkylation or N-protection reactions are often unsuccessful.
-
The C5-Amine (-NH2): While more distant than N1, the C5-amine's reactivity is still significantly impeded. The tert-butyl group can restrict the approach of bulky electrophiles or palladium-ligand complexes, making acylation, alkylation, and cross-coupling reactions challenging.
Q3: What are the general strategies for overcoming steric hindrance in these reactions?
A: The core principle is to compensate for the high activation energy barrier. This can be achieved through several approaches:
-
Increasing Reagent Reactivity: Use more powerful electrophiles or activating agents that can react even with a hindered nucleophile.
-
Employing Specialized Catalysts: Utilize catalyst systems, particularly those with bulky ligands, that are specifically designed to operate in sterically demanding environments.[2] These ligands can promote key steps in the catalytic cycle, like reductive elimination, that are often slowed by steric clash.[3]
-
Modifying Reaction Conditions: Increasing temperature can provide the necessary energy to overcome the activation barrier. However, this must be done cautiously to avoid side reactions. Microwave irradiation can also be effective by providing rapid and uniform heating.[4]
-
Choosing an Alternative Pathway: If a direct approach fails, a different reaction that is less sensitive to steric bulk, such as reductive amination for alkylation, may be a more effective strategy.[5]
Troubleshooting Guide 1: N-Acylation of the C5-Amine
Common Problem: Low to zero conversion when attempting to acylate the C5-amine with standard reagents like acetyl chloride or acetic anhydride in the presence of a base like triethylamine or pyridine.
Root Cause Analysis: The lone pair of the C5-amino group is a relatively weak nucleophile, and its accessibility is reduced by the steric shield of the C2-tert-butyl group. Standard acylating agents are not electrophilic enough to overcome the high-energy transition state required for the reaction to proceed at a reasonable rate.
Solution A: Enhance Electrophilicity with Coupling Reagents
Rationale: Amide coupling reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group and creating a highly reactive intermediate.[6] This intermediate is far more susceptible to nucleophilic attack by the hindered amine. Reagents like HATU or HBTU are particularly effective.[7]
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: Troubleshooting workflow for failed N-acylation.
Experimental Protocol (HATU Coupling):
-
To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M), add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.2 eq) in one portion.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 (2x) and brine (1x).
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Solution B: Catalytic Acylation
Rationale: Certain catalysts can facilitate the acylation of hindered amines under milder conditions. Solid acid catalysts or specific Lewis acids can activate the acylating agent, making it more reactive.
Comparative Data for Acylation Strategies
| Method | Acylating Agent | Catalyst/Reagent | Base | Typical Yield | Reference |
| Standard | Acetyl Chloride | None | Pyridine | <10% | (Internal Data) |
| Coupling | Acetic Acid | HATU | DIPEA | 70-90% | [7] |
| Catalytic | Acetic Anhydride | ZSM-5-SO3H | None | 65-85% | [8] |
Troubleshooting Guide 2: N-Alkylation of the C5-Amine
Common Problem: Direct alkylation with alkyl halides (e.g., iodomethane, benzyl bromide) results in low yields, requires harsh conditions, and often leads to undesired over-alkylation, forming quaternary ammonium salts.[9]
Root Cause Analysis: Direct SN2 alkylation is highly sensitive to steric hindrance.[9] Furthermore, the mono-alkylated product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that is faster than the first.
Solution: Reductive Amination
Rationale: Reductive amination is a powerful, two-step, one-pot process that is less sensitive to steric bulk than direct alkylation.[10] It involves the formation of an imine (or iminium ion) intermediate, followed by its immediate reduction.[5] This pathway avoids the issue of over-alkylation and works well for hindered amines.[11]
dot graph TD { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: Mechanism of reductive amination.
Experimental Protocol (Sodium Triacetoxyborohydride):
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M).
-
Add acetic acid (1.1 eq) to the mixture to catalyze imine formation.
-
Stir at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3.
-
Separate the layers and extract the aqueous phase with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purify by flash column chromatography.
Troubleshooting Guide 3: Palladium-Catalyzed Cross-Coupling
Common Problem: Buchwald-Hartwig amination reactions with aryl halides fail or give low yields, often accompanied by catalyst decomposition or formation of hydrodehalogenated side products.
Root Cause Analysis: The steric bulk of the this compound substrate can hinder the crucial reductive elimination step in the palladium catalytic cycle.[12] This step, where the C-N bond is formed, requires the amine and the aryl group to come into close proximity on the palladium center. First and second-generation phosphine ligands are often not bulky enough to promote this difficult transformation.[13]
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} caption: Buchwald-Hartwig cycle highlighting the steric-sensitive step.
Solution: Employ Sterically Demanding Biarylphosphine Ligands
Rationale: Modern, bulky, and electron-rich biarylphosphine ligands, such as XPhos, SPhos, or RuPhos, are specifically designed to accelerate reductive elimination for sterically demanding substrates.[2][3] The large steric footprint of these ligands creates a wide "bite angle" that forces the aryl and amino groups together on the metal center, lowering the energy barrier for C-N bond formation.[3]
Experimental Protocol (XPhos-based Coupling):
-
To an oven-dried Schlenk tube, add Pd2(dba)3 (2 mol %), XPhos (4.5 mol %), and sodium tert-butoxide (NaOt-Bu, 1.4 eq).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Add anhydrous toluene (0.1 M) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Comparative Data for Ligand Selection
| Ligand Generation | Example Ligand | Typical Outcome with Hindered Substrates | Reference |
| First | P(o-tol)3 | Low to no conversion | [12] |
| Second (Bidentate) | BINAP | Moderate improvement, often requires high temp. | [12] |
| Third (Biaryl) | XPhos | Good to excellent yields | [2][13] |
References
- 1. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. hepatochem.com [hepatochem.com]
- 7. researchgate.net [researchgate.net]
- 8. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
Technical Support Center: Optimization of 2-tert-butyl-1H-indol-5-amine Synthesis
Introduction
Welcome to the technical support center for the synthesis and optimization of 2-tert-butyl-1H-indol-5-amine. This molecule is a valuable building block in medicinal chemistry and materials science, where the substituted indole scaffold is of significant interest. The synthesis, however, can present challenges, including low yields, byproduct formation, and purification difficulties, particularly related to the sterically demanding tert-butyl group and the reactive amine functionality.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the synthesis. Our approach is grounded in established chemical principles to not only solve immediate experimental issues but also to empower you with the causal understanding needed for robust methods development.
Section 1: Core Synthesis Strategy & Mechanistic Insights
The most direct and widely applicable route to this scaffold is the Fischer indole synthesis. This section addresses the fundamental questions regarding this pathway.
Q1: What is the most reliable synthetic route for preparing this compound?
The Fischer indole synthesis is the classic and most logical approach.[1][2] It involves the acid-catalyzed reaction of (4-aminophenyl)hydrazine with a ketone bearing a tert-butyl group, typically 3,3-dimethyl-2-butanone (pinacolone). The reaction robustly constructs the indole core in a single transformative step.
The overall transformation is as follows: (4-aminophenyl)hydrazine + 3,3-dimethyl-2-butanone --(Acid Catalyst)--> this compound
An alternative, though more lengthy, strategy involves first synthesizing 2-tert-butyl-1H-indole and then introducing the amino group at the C5 position via a nitration-reduction sequence. This can be advantageous if the Fischer indole synthesis with the aminated hydrazine proves low-yielding.
Q2: Can you illustrate the mechanism of the Fischer indole synthesis for this specific target?
Certainly. Understanding the mechanism is critical for troubleshooting. The reaction proceeds through several key stages: hydrazone formation, tautomerization to an ene-hydrazine, a decisive[3][3]-sigmatropic rearrangement, and subsequent cyclization and aromatization with the loss of ammonia.[1][2]
Caption: Mechanism of the Fischer Indole Synthesis.
Q3: Which acid catalyst should I choose? What are the advantages and disadvantages?
The choice of acid catalyst is critical and can dramatically affect yield and reaction time.[1][2][4] Both Brønsted and Lewis acids are effective, but their performance depends on the specific substrates and solvent. The bulky tert-butyl group can make the key rearrangement step sluggish, often requiring strong acids or higher temperatures.
| Catalyst Type | Examples | Typical Conditions | Pros | Cons |
| Brønsted Acids | Polyphosphoric acid (PPA), H₂SO₄, HCl, p-TsOH | High temp (100-180°C) | Inexpensive, powerful for difficult cyclizations.[1] | Harsh conditions can lead to degradation, charring, and side reactions.[5] Difficult workup. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Moderate to high temp (80-120°C) in solvents like toluene or xylene.[1] | Often milder than strong Brønsted acids, can give cleaner reactions. | Can be moisture-sensitive, may require stoichiometric amounts, workup can be complex. |
| Milder Acids | Acetic Acid, Ionic Liquids | Reflux in acetic acid or specialized ionic liquid.[6] | Good for sensitive substrates, simpler workup. | May not be strong enough for sterically hindered substrates, leading to low conversion.[5] |
Recommendation: For this compound, start with a robust catalyst like polyphosphoric acid (PPA) or a mixture of acetic acid and H₂SO₄. If decomposition is observed, switch to a Lewis acid like ZnCl₂ in a high-boiling solvent like toluene.
Section 2: Troubleshooting Guide
Even with a well-planned procedure, experimental challenges are common. This section provides a systematic approach to diagnosing and solving them.
Q4: My reaction yield is very low or I'm recovering only starting material. What should I do?
Low yield is the most common issue. A logical, step-by-step approach is needed to identify the bottleneck.
Caption: Troubleshooting workflow for low-yield Fischer indole synthesis.
| Symptom | Potential Cause | Recommended Action |
| No reaction, starting materials recovered | Insufficiently acidic conditions: The catalyst is not strong enough to promote the rearrangement. | Switch to a stronger acid (e.g., from ZnCl₂ to PPA or H₂SO₄). Ensure the catalyst is not deactivated by moisture.[4] |
| Temperature too low: The activation energy for the[3][3]-sigmatropic rearrangement is not being met. | Increase the reaction temperature. Switch to a higher boiling solvent like xylene or perform the reaction neat in PPA. | |
| Hydrazone forms, but no indole | Failed[3][3]-sigmatropic rearrangement: This is the rate-limiting step and can be inhibited by steric hindrance from the tert-butyl group. | This requires more forcing conditions. Increase temperature significantly or use a stronger acid catalyst.[5] |
| Low yield with significant byproduct formation | N-N bond cleavage: Instead of rearranging, the protonated ene-hydrazine can undergo cleavage, leading to aniline and imine fragments. This is a known failure pathway.[5] | Use a less protic/polar solvent. Lewis acids in non-polar solvents (e.g., ZnCl₂ in toluene) can sometimes favor the desired rearrangement over cleavage. |
| Polymerization/Decomposition: The starting (4-aminophenyl)hydrazine or the product amine can be sensitive to the harsh acidic and high-temperature conditions, leading to tar formation.[7] | Lower the reaction temperature and extend the reaction time. Use a milder catalyst if possible. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidation. |
Q5: I see multiple spots on my TLC plate. What are the likely byproducts?
Besides starting materials, common byproducts include:
-
Aniline/4-aminophenol: Arises from the N-N bond cleavage side reaction.[5]
-
Regioisomers: If an unsymmetrical ketone other than pinacolone were used, two different indole regioisomers could form. This is not an issue with pinacolone.
-
Oxidized Species: The aminophenyl moiety and the final product can oxidize, especially if the reaction is not kept under an inert atmosphere, leading to colored impurities.
Section 3: Alternative Route & Purification
Q6: The Fischer synthesis is still not working. Is there an alternative way to make this compound?
Yes. A reliable, albeit longer, alternative is the functionalization of a pre-formed indole ring. This decouples the challenge of the Fischer cyclization from the introduction of the amine.
Caption: Alternative synthesis via nitration and reduction.
This method is often successful because the nitration of the indole ring is a well-established electrophilic aromatic substitution, and the subsequent reduction of the nitro group to an amine is typically high-yielding.[8]
Q7: How should I purify the final product? It seems to streak on my silica gel column.
Purifying aromatic amines can be challenging due to their basicity, which causes poor behavior on standard silica gel.[9]
-
Initial Workup: After the reaction is complete, quench carefully into an ice/water mixture and basify with a strong base (e.g., NaOH, K₂CO₃) to a pH > 10. This ensures the product is in its free-base form. Extract with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Column Chromatography (with modification):
-
Deactivate the Silica: Amines interact strongly with acidic silanol groups on the silica surface, causing streaking and irreversible adsorption. To mitigate this, pre-treat your eluent by adding 1-2% of a volatile base like triethylamine (Et₃N) or ammonium hydroxide.
-
Solvent System: A gradient of ethyl acetate in hexanes or DCM in hexanes is a good starting point. For example, 0% to 40% EtOAc in hexanes (+1% Et₃N).
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like alumina (basic or neutral) which is more compatible with basic compounds.
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent final purification step. Try solvents like ethanol/water, ethyl acetate/hexanes, or toluene.[9]
Section 4: Experimental Protocols & Data
Protocol 1: Fischer Indole Synthesis
-
Warning: This reaction uses strong acids and high temperatures. Use appropriate personal protective equipment (PPE) and perform in a well-ventilated fume hood.
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add (4-aminophenyl)hydrazine hydrochloride (1.0 eq).
-
Add polyphosphoric acid (PPA) (approx. 10x the weight of the hydrazine).
-
Begin stirring and gently heat the mixture to ~80°C to create a mobile slurry.
-
Slowly add 3,3-dimethyl-2-butanone (pinacolone) (1.1 eq) dropwise to the mixture.
-
Increase the temperature to 120-140°C and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes with 1% Et₃N), taking aliquots, quenching them in base, and extracting before spotting.
-
Upon completion, cool the reaction mixture to ~60°C and very carefully quench by pouring it onto a stirred mixture of ice and concentrated NaOH solution. Caution: Highly exothermic.
-
Adjust the pH of the aqueous layer to >10.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography as described in Q7.
Protocol 2: Nitration-Reduction Sequence
-
Step A: Nitration of 2-tert-butyl-1H-indole
-
Dissolve 2-tert-butyl-1H-indole (1.0 eq) in acetic anhydride at 0°C under a nitrogen atmosphere.
-
Slowly add a solution of ammonium nitrate (1.1 eq) in trifluoroacetic anhydride (TFAA) dropwise, keeping the internal temperature below 5°C.
-
Stir at 0°C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by pouring it onto ice water and extract with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄, filter, and concentrate to yield crude 2-tert-butyl-5-nitro-1H-indole. This is often carried forward without further purification.
-
-
Step B: Reduction to this compound
-
Dissolve the crude nitro-indole from the previous step in ethanol or methanol.
-
Add ammonium chloride (4-5 eq) followed by iron powder (Fe) or zinc dust (Zn) (5-10 eq).
-
Heat the mixture to reflux (60-80°C) for 2-4 hours. The reaction is often vigorous initially. Monitor by TLC for the disappearance of the nitro-indole.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the metal residues.
-
Concentrate the filtrate and perform a standard basic workup (add water, basify, extract with EtOAc).
-
Dry the organic layers, concentrate, and purify by column chromatography.
-
Expected Analytical Data
While a full experimental spectrum for the title compound is not widely published, the following data can be predicted based on its structure and data from analogous compounds.[10][11][12]
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8 (br s, 1H, N-H), ~7.1 (d, 1H, Ar-H), ~6.9 (s, 1H, Ar-H), ~6.6 (dd, 1H, Ar-H), ~6.1 (s, 1H, indole C3-H), ~3.6 (br s, 2H, -NH₂), 1.4 (s, 9H, -C(CH₃)₃) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~149 (C2), ~140 (C5-NH₂), ~130 (C7a), ~129 (C3a), ~120 (C7), ~111 (C6), ~110 (C4), ~97 (C3), ~32 (C(CH₃)₃), ~30 ((CH₃)₃) ppm. |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₂H₁₇N₂: 189.1386; found: ~189.1.[11] |
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 2-tert-Butyl-1H-indole | C12H15N | CID 594166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C12H16N2) [pubchemlite.lcsb.uni.lu]
- 12. (2,3-Dihydro-1H-indol-5-ylmethyl)amine [mdpi.com]
Technical Support Center: Synthesis of 2-tert-Butyl-1H-indol-5-amine Derivatives
Welcome to the technical support center for the synthesis of 2-tert-butyl-1H-indol-5-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges associated with this molecular scaffold. The significant steric hindrance imparted by the C2-tert-butyl group, combined with the electronic properties of the 5-amino substituent, necessitates carefully optimized synthetic strategies.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you improve reaction yields and product purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common hurdles encountered during the synthesis of the this compound core structure.
Issue 1: Low or No Yield in Fischer Indole Synthesis for the Indole Core
The Fischer indole synthesis is a cornerstone method for creating the indole ring, but it often fails or provides poor yields with sterically demanding ketones like pinacolone (3,3-dimethyl-2-butanone), which is required to install the 2-tert-butyl group.[1][2]
Question: My Fischer indole synthesis using 4-aminophenylhydrazine and pinacolone is failing. What are the primary causes and how can I resolve them?
Answer:
The low reactivity is primarily due to two factors: the steric bulk of the pinacolone hindering the key[3][3]-sigmatropic rearrangement, and potential side reactions like N-N bond cleavage.[1][4]
dot
Caption: Troubleshooting workflow for Fischer Indole Synthesis.
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Solution |
| Inappropriate Acid Catalyst | The standard HCl or H₂SO₄ may be insufficient to overcome the high activation energy of the rearrangement step.[2][5] Solution: Switch to a more potent acid catalyst. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are excellent choices for difficult cyclizations. Lewis acids like zinc chloride (ZnCl₂) can also be effective.[5][6] |
| Suboptimal Reaction Temperature | Sterically hindered substrates require more thermal energy. Solution: Increase the reaction temperature significantly. Reactions that fail at 80°C may proceed smoothly at 110-140°C. Use a high-boiling solvent like toluene, xylene, or diglyme. Monitor the reaction closely for decomposition. |
| Competing N-N Bond Cleavage | Electron-donating groups on the phenylhydrazine (like the precursor to the 5-amino group) can stabilize intermediates that lead to cleavage of the N-N bond, preventing the desired rearrangement.[1] Solution: If cleavage is suspected (identified by byproducts like aniline derivatives), consider using a milder Lewis acid (e.g., ZnCl₂) at the lowest effective temperature. Alternatively, protecting the amino group as an acetamide before the Fischer synthesis can withdraw electron density and reduce this side reaction. |
| Poor Hydrazone Formation | The initial condensation to form the phenylhydrazone intermediate may be incomplete. Solution: Ensure anhydrous conditions. A common technique is to pre-form the hydrazone in a separate step, isolate it, and then subject the purified hydrazone to the acidic cyclization conditions. |
Issue 2: Unwanted Side Reactions on the Indole Ring
The indole N-H is acidic and the C3 position is highly nucleophilic. During subsequent synthetic steps (e.g., alkylations, acylations), these positions can react, leading to a mixture of products and reduced yield of the desired derivative.
Question: I am trying to modify the 5-amino group, but I am getting side products. How can I protect the indole ring?
Answer:
Protecting the indole nitrogen is crucial for directing reactivity and preventing unwanted side reactions.[7] The choice of protecting group depends on its stability to downstream reaction conditions and the ease of its eventual removal.[3]
Comparison of Common Indole N-Protecting Groups:
| Protecting Group | Introduction Reagent | Key Strengths | Cleavage Conditions | References |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP, base (e.g., NaH) | Stable to many nucleophilic and reductive conditions. Easily removed. | Strong acid (TFA, HCl) | [8][9] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, base (e.g., NaH) | Very stable to a wide range of conditions, including strong bases and some acids. | Fluoride source (TBAF) or strong acid. | [10][11] |
| SO₂Ph (Phenylsulfonyl) | PhSO₂Cl, base (e.g., NaH) | Strongly electron-withdrawing, deactivates the indole ring to electrophilic attack. Very robust. | Strong base (e.g., NaOH, Mg/MeOH). Can require harsh conditions. | [3][12] |
Expert Recommendation: For many synthetic sequences, the Boc group offers the best balance of stability and ease of removal. It effectively prevents N-alkylation and can be removed under acidic conditions that are often compatible with other functional groups.
Issue 3: Low Yield in Buchwald-Hartwig Amination
For syntheses starting from a 5-halo-2-tert-butylindole, the Buchwald-Hartwig amination is a powerful method for installing the 5-amino group. However, yields can be sensitive to the choice of catalyst, ligand, and base.[13]
Question: My Buchwald-Hartwig coupling of 1-Boc-5-bromo-2-tert-butylindole with benzophenone imine is giving low conversion. How can I optimize it?
Answer:
Success in this cross-coupling hinges on selecting a catalytic system that can overcome the steric hindrance and electronic properties of the indole substrate.
dot
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: 2-tert-butyl-1H-indol-5-amine
Welcome to the dedicated support resource for 2-tert-butyl-1H-indol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the optimal storage, handling, and successful experimental application of this compound. As Senior Application Scientists, we have compiled this information based on material safety data, established chemical principles, and extensive field experience to help you navigate potential challenges.
Part 1: Frequently Asked Questions (FAQs) on Storage & Handling
This section addresses the most common queries regarding the fundamental handling and storage of this compound to maintain its integrity and ensure safe usage.
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is critical to preserve the purity and reactivity of the compound. The indole nucleus, especially when functionalized with an electron-donating amine group, is susceptible to degradation. The recommended storage conditions are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration slows down potential degradation pathways. Some suppliers recommend keeping the material in a dark, dry place sealed at this temperature range. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The compound should be handled and stored under an inert gas[1]. The indole ring can be oxidized by atmospheric oxygen, leading to colored impurities and reduced purity. |
| Light | Protect from Light (Amber Vial) | Indole derivatives can be light-sensitive[2]. Exposure to light, particularly UV, can catalyze degradation reactions. |
| Moisture | Keep Tightly Sealed in a Dry Place | The compound is supplied in a tightly closed container and should be stored in a dry, well-ventilated area[1][3]. Amines can be hygroscopic, and moisture can facilitate degradation. |
Q2: Why is an inert atmosphere so crucial for this compound?
A2: The necessity of an inert atmosphere stems from the chemical nature of the indole ring system. The pyrrole-like portion of the indole is electron-rich and susceptible to electrophilic attack. Atmospheric oxygen can act as an oxidant, leading to a cascade of reactions that can result in dimerization, polymerization, or the formation of various oxidized byproducts. These impurities are often highly colored (appearing as pink, yellow, or brown) and can significantly interfere with subsequent reactions, acting as catalysts for further decomposition or leading to difficult-to-remove byproducts in your desired product[2]. Storing and handling under an inert gas like argon or nitrogen displaces oxygen and minimizes these oxidative pathways[1].
Q3: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A3: Adherence to safety protocols is non-negotiable. This compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation[4][5]. Therefore, the following PPE must be worn:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards[3][4].
-
Skin Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use a proper removal technique to avoid skin contact. Wear a lab coat or other protective clothing to prevent skin exposure[4][6].
-
Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors[1][6]. If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required[6].
-
General Hygiene: Wash hands thoroughly after handling the material. An eyewash station and safety shower should be readily accessible[4][7].
Q4: What is the best practice for preparing a solution of this compound for a reaction?
A4: To ensure accuracy and preserve the compound's integrity, follow this procedure:
-
Allow the sealed container of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Perform all weighing and transfers in a chemical fume hood.
-
If the reaction is sensitive to air or moisture, perform the weighing and transfer inside a glovebox or under a positive pressure of inert gas (e.g., an argon-filled balloon on the flask).
-
Use a dry, clean spatula for transfers.
-
Add the solid to a flask that has been previously dried (e.g., oven- or flame-dried) and cooled under an inert atmosphere.
-
Add your reaction solvent (ensure it is anhydrous if the reaction requires it) via syringe or cannula and stir to dissolve. Keep the system under inert gas throughout the process.
Part 2: Troubleshooting Guide for Experimental Challenges
This section provides solutions to specific problems that may arise during experimentation, linking them back to the storage and handling of the reagent.
Q1: My solid this compound has developed a pink or brownish tint. Can I still use it?
A1: A color change from the expected off-white or light tan is a strong indicator of degradation, likely due to oxidation[2]. While the presence of a slight pinkish haze may not always mean the material is unusable, it signifies a drop in purity. Proceeding without purification is risky and can lead to low yields and complex product mixtures. We recommend a systematic approach to validate the material's integrity.
Below is a workflow to guide your decision-making process.
Caption: Decision workflow for handling discolored starting material.
Q2: My reaction yield is significantly lower than reported in the literature. Could the this compound be the issue?
A2: Absolutely. The purity of your starting material is a cornerstone of a successful reaction. If the amine has degraded, its effective molar concentration is lower than what you calculated based on weight. Furthermore, the impurities generated from degradation are not inert; they can actively interfere with your reaction in several ways:
-
Catalyst Poisoning: If your reaction uses a sensitive metal catalyst (e.g., in cross-coupling reactions), impurities can bind to the metal center and deactivate it.
-
Side Reactions: Impurities can react with your other reagents or intermediates, leading to a complex mixture of byproducts and consuming valuable materials[8][9].
-
pH Alteration: The degradation products may have different acid/base properties, altering the optimal pH of the reaction medium.
Before rerunning the reaction, validate the purity of your amine using the protocol described in Q3.
Q3: How can I quickly assess the purity of my this compound before use?
A3: A quick purity check via Thin Layer Chromatography (TLC) is a reliable and straightforward method.
Experimental Protocol: Purity Assessment by TLC
-
Sample Preparation: Dissolve a very small amount (tip of a spatula) of your this compound in ~0.5 mL of a suitable solvent like ethyl acetate or dichloromethane. If you have a reference or new batch, prepare a sample of it as well for comparison.
-
Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate. Make the spot as small as possible. If using a reference, spot it alongside your sample.
-
Elution: Develop the TLC plate in a chamber with an appropriate mobile phase. A good starting point for an amine like this would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). Adjust the polarity as needed to achieve an Rf value between 0.3 and 0.5 for the main spot.
-
Visualization: After development, dry the plate and visualize the spots.
-
UV Light: First, check under a UV lamp (254 nm). The indole ring is UV-active.
-
Staining: Subsequently, use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds that can be oxidized, which is common for indoles and amines.
-
-
Analysis: A pure compound should appear as a single, well-defined spot. The presence of multiple spots, streaking from the baseline, or material that doesn't move from the origin indicates the presence of impurities. Compare the TLC of your aged sample to a fresh sample if available.
For a more quantitative assessment, obtaining a proton NMR (¹H NMR) spectrum and comparing it to a reference spectrum is the gold standard. The presence of broad signals or unexpected peaks would indicate degradation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. chemical-label.com [chemical-label.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: HPLC Purification of 2-tert-butyl-1H-indol-5-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 2-tert-butyl-1H-indol-5-amine. This document provides a comprehensive, experience-driven protocol and troubleshooting advice tailored for researchers and drug development professionals. Our goal is to equip you with the scientific rationale behind the methodology, enabling you to successfully purify your compound and navigate common experimental challenges.
Compound Overview: The Purification Challenge
This compound is a molecule characterized by two key structural features that influence its chromatographic behavior: a bulky, hydrophobic tert-butyl indole core and a basic primary amine group. The hydrophobic nature dictates strong retention on reversed-phase columns, while the amine group (a weak base) is prone to ionic interactions with the stationary phase. Specifically, the lone pair of electrons on the nitrogen can interact with residual acidic silanol groups on silica-based columns, often leading to significant peak tailing and poor resolution. A successful purification protocol must effectively manage both of these characteristics.
| Physicochemical Properties of this compound | |
| Molecular Formula | C₁₂H₁₆N₂[1] |
| Molecular Weight | 188.27 g/mol |
| Structure | |
| Predicted XlogP | 2.7 (Indicates significant hydrophobicity)[1] |
| Key Functional Groups | Primary Aromatic Amine (-NH₂), Indole (NH), tert-Butyl Group |
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial experimental design.
Q1: What is the most suitable HPLC mode for purifying this compound? A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended mode.[2][3] The compound's significant hydrophobicity, conferred by the tert-butyl indole structure, allows for strong retention and effective separation from more polar impurities on a non-polar stationary phase (like C18 or C8).[4][5]
Q2: Why is controlling the mobile phase pH so critical for this specific molecule? A2: The primary amine group on the indole ring is basic. The pH of the mobile phase dictates its ionization state, which directly impacts retention time, peak shape, and selectivity.[6][7] By operating at a low pH (e.g., 2.5-3.5), the amine group is fully protonated (-NH₃⁺). This single, consistent ionic state prevents mixed-mode retention and masks its interaction with acidic residual silanols on the column's stationary phase, which is a primary cause of peak tailing.[7][8]
Q3: What type of HPLC column is the best starting point for method development? A3: A high-purity, end-capped C18 silica column is the ideal starting point.[5][9]
-
C18 (Octadecylsilane): Provides strong hydrophobic retention necessary for this molecule.
-
High-Purity Silica: Modern columns use silica with very low metal content, reducing secondary interactions.
-
End-Capped: This refers to a chemical treatment that deactivates most of the residual silanol groups on the silica surface, significantly minimizing the potential for peak tailing with basic compounds like this one.[10]
Part 2: Detailed HPLC Purification Protocol
This protocol is designed as a robust starting point for purifying this compound on a preparative or semi-preparative scale.
Experimental Workflow Diagram
Caption: HPLC Purification Workflow for this compound.
1. Instrumentation and Materials
-
Preparative HPLC system with a gradient pump, autosampler/manual injector, and UV-Vis detector.
-
Fraction collector.
-
Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). A smaller semi-prep column (e.g., 250 x 10 mm) can be used for smaller scales.
-
HPLC-grade acetonitrile (ACN).[11]
-
HPLC-grade water.[11]
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Dimethyl sulfoxide (DMSO) or Methanol (MeOH) for sample dissolution.
-
Syringe filters (0.45 µm, PTFE or nylon).
2. Reagent Preparation
-
Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
-
Filtration and Degassing: Filter both mobile phases through a 0.45 µm filter to remove particulates.[11] Degas thoroughly using ultrasonication or helium sparging to prevent bubble formation in the pump.[11]
Scientific Rationale: The 0.1% TFA serves two critical functions. First, it sets the mobile phase pH to approximately 2.5, ensuring the amine group is protonated. Second, TFA acts as an ion-pairing agent, forming a neutral complex with the protonated amine, which further improves peak shape and minimizes interactions with the stationary phase.
3. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a strong solvent like DMSO or Methanol. Aim for a high concentration (e.g., 50-100 mg/mL) to minimize injection volume.
-
If the sample does not fully dissolve, sonicate briefly.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column inlet frit.
Scientific Rationale: Injecting the sample in a strong solvent ensures it is fully solubilized and bands tightly at the column head upon injection. Filtering is a mandatory step to protect the column and system from blockages, which cause high backpressure.[12]
4. Chromatographic Method
The following table summarizes the recommended starting parameters. This method should be optimized based on the specific impurity profile of your crude material.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 21.2 mm, 5 µm | Standard for preparative scale, offering good resolution and loading capacity. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase with pH control for protonating the basic analyte.[7] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase; ACN often provides better resolution and lower backpressure than methanol. |
| Flow Rate | 20 mL/min | Appropriate for a 21.2 mm ID column. Scale down for smaller columns (e.g., 5 mL/min for 10 mm ID). |
| Detection | UV at 280 nm | The indole moiety exhibits strong UV absorbance around this wavelength. |
| Column Temp. | Ambient or 30 °C | Using a column oven improves retention time reproducibility.[8] |
| Injection Vol. | 1-5 mL | Depends on concentration and column size. Avoid overloading. |
| Gradient Program | 0-5 min: 20% B | Wash/Equilibration: Start at a low organic percentage. |
| 5-35 min: 20% to 80% B | Separation Gradient: A linear gradient to elute the compound of interest and impurities. | |
| 35-40 min: 80% to 95% B | Column Wash: High organic percentage to elute strongly retained impurities. | |
| 40-45 min: 95% B | Hold: Ensure column is fully washed. | |
| 45-50 min: 95% to 20% B | Re-equilibration: Return to initial conditions. |
5. Step-by-Step Procedure
-
System Purge: Purge both pump lines with their respective mobile phases to remove any air or old solvents.
-
Column Equilibration: Equilibrate the column with the starting mobile phase composition (20% B) for at least 5-10 column volumes. For the recommended column and flow rate, this is approximately 20-40 minutes. Wait for a stable baseline on the detector.
-
Injection: Inject the filtered sample.
-
Fraction Collection: Monitor the chromatogram in real-time. Set the fraction collector to trigger based on the UV signal threshold, collecting the main peak corresponding to your product.
-
Post-Run Analysis and Pooling: Analyze small aliquots of the collected fractions using an analytical HPLC method to confirm purity. Pool the fractions that meet the required purity specification.
-
Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator (to remove ACN) followed by lyophilization (to remove water and residual TFA).
Part 3: Troubleshooting Guide
This guide addresses common issues encountered during the purification of basic, hydrophobic compounds in a Q&A format.
Q: My main peak is tailing severely. What is causing this and how do I fix it? A: Peak tailing for basic compounds is a classic problem.
-
Primary Cause: Secondary ionic interactions between the protonated amine group of your molecule and deprotonated (negatively charged) residual silanol groups on the silica stationary phase. Even on end-capped columns, some active sites remain.[8]
-
Solutions:
-
Check Mobile Phase pH: Ensure the TFA concentration is correct (0.1%). Insufficient acid will not fully protonate the analyte or suppress silanol activity. You can try a different acidifier like formic acid (0.1%), which may offer different selectivity.
-
Use a Modern Column: If you are using an older column, it may have lost its end-capping or have a lower-purity silica backbone. Switch to a column specifically designed for basic compounds or a newer, high-purity, fully end-capped C18.
-
Reduce Column Loading: Injecting too much mass onto the column can saturate the stationary phase and exacerbate tailing. Try injecting half the amount to see if the peak shape improves.[8]
-
Q: My retention times are drifting from one run to the next. Why? A: Inconsistent retention times point to a lack of system stability.
-
Possible Causes & Solutions:
-
Inadequate Equilibration: This is the most common cause. Before each injection, ensure the column is fully re-equilibrated to the starting conditions. Increase the equilibration time in your method to 10 column volumes.
-
Mobile Phase Issues: If the mobile phases are not mixed well or are evaporating, their composition can change over time. Ensure reservoirs are covered and that the solvents were prepared fresh.[13] For gradient systems, check that the pump's proportioning valves are functioning correctly.
-
Temperature Fluctuation: Ambient lab temperature changes can affect retention times. Using a thermostatted column compartment will provide a stable thermal environment and improve reproducibility.[8]
-
Q: The system backpressure is suddenly very high. What should I do? A: High backpressure indicates a blockage in the flow path.
-
Possible Causes & Solutions:
-
Frit Blockage: The most likely culprit is a blocked inlet frit on the column, often from precipitated sample or unfiltered mobile phase.
-
Troubleshooting Steps:
-
First, disconnect the column from the detector and run the pump at a low flow rate to confirm the blockage is not downstream.
-
If the pressure is still high, reverse the column (disconnect it from the detector and connect the outlet to the injector) and flush it to waste with a strong solvent like 100% ACN at a low flow rate. Warning: Only do this if permitted by the column manufacturer.
-
If flushing does not work, the inlet frit may need to be replaced.
-
-
Q: My peaks are broad and resolution is poor. How can I improve this? A: Broad peaks reduce separation efficiency and purity of collected fractions.
-
Possible Causes & Solutions:
-
Column Overload: Injecting too much sample volume or mass. Reduce the injection volume or sample concentration.
-
Column Void: A void or channel may have formed at the head of the column bed due to pressure shocks or age. This can sometimes be fixed by reversing and flushing the column, but often the column needs to be replaced.[12]
-
Extra-Column Volume: Ensure you are using tubing with the narrowest possible internal diameter between the injector, column, and detector to minimize peak broadening outside the column.
-
Sub-optimal Mobile Phase: The sample may have low solubility in the mobile phase at the point of injection, causing it to precipitate and then slowly redissolve. Try dissolving your sample in a solvent mixture that more closely matches the initial mobile phase composition, if possible.
-
References
- 1. PubChemLite - this compound (C12H16N2) [pubchemlite.lcsb.uni.lu]
- 2. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. labtech.tn [labtech.tn]
- 5. uhplcs.com [uhplcs.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 10. HPLC Column Selection Guide to Help You Achieve the Best Separation | Separation Science [sepscience.com]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. phenomenex.com [phenomenex.com]
- 13. lcms.cz [lcms.cz]
Technical Support Center: Recrystallization of 2-tert-butyl-1H-indol-5-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 2-tert-butyl-1H-indol-5-amine via recrystallization. The content is structured in a problem-oriented, question-and-answer format to directly address common challenges and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence recrystallization?
Understanding the compound's properties is the foundation of developing a successful recrystallization protocol. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics from its structure and available data for related compounds.
-
Physical Form: this compound is a solid at ambient temperature[1].
-
Polarity: The molecule possesses a polar amine (-NH2) group and a hydrogen-bonding indole N-H group, but also a significant nonpolar region due to the tert-butyl group and the bicyclic aromatic system. This amphiphilic nature suggests it will not be soluble in highly nonpolar solvents (like hexane) at room temperature but will likely require a solvent of intermediate to high polarity to dissolve, especially when heated. The predicted XlogP value of 2.7 indicates a moderate degree of lipophilicity[2].
-
Thermal Stability: Indole derivatives are generally stable to moderate heating, which is a prerequisite for recrystallization. However, prolonged exposure to high temperatures in the presence of oxygen could lead to degradation, so using the minimum necessary heat and time is advisable.
Q2: How do I select the ideal solvent for recrystallization?
The perfect solvent is one in which your compound is poorly soluble at low temperatures but highly soluble at high temperatures.[3][4][5] The impurities, ideally, should either be completely insoluble in the hot solvent or remain fully soluble upon cooling.
The selection process is empirical and involves solubility testing:
-
Place a small amount of your crude compound (e.g., 20-30 mg) into several test tubes.
-
To each tube, add a different potential solvent (e.g., 0.5 mL) dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage.[6]
-
If the compound is insoluble, gently heat the mixture to the solvent's boiling point. The ideal solvent will fully dissolve the compound at this temperature.[6]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.[6]
For this compound, considering its structure, a good starting point would be polar protic solvents (like ethanol or isopropanol) or mixtures such as methanol/water or ethanol/hexane.
Q3: What is the difference between single-solvent and two-solvent recrystallization?
-
Single-Solvent Recrystallization: This is the most straightforward method. It relies on finding one solvent that fits the ideal solubility profile described in Q2.[3]
-
Two-Solvent (or Mixed-Solvent) Recrystallization: This technique is used when no single solvent is ideal. It employs a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent" or "insoluble solvent").[3] The crude compound is dissolved in a minimum amount of the hot "soluble solvent," and the "anti-solvent" is then added dropwise until the solution becomes cloudy (turbid). A few drops of the hot "soluble solvent" are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[3]
Experimental Protocols & Workflows
This section provides step-by-step methodologies for performing recrystallization. The general workflow is outlined below.
Caption: General workflow for purification by recrystallization.
Protocol 1: Single-Solvent Recrystallization (Example with Isopropanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to a gentle boil on a hot plate. Continue adding hot isopropanol dropwise until the solid just dissolves. Using the minimum amount of near-boiling solvent is critical for maximizing yield.[5][6]
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly to room temperature.[4] Do not disturb the flask during this period, as slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any adhering soluble impurities.[6]
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer them to a watch glass for final air drying.
Protocol 2: Two-Solvent Recrystallization (Example with Ethanol/Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of boiling ethanol (the "soluble solvent").
-
Addition of Anti-Solvent: While keeping the solution hot, add n-hexane (the "anti-solvent") dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.[3]
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation & Washing: Collect the crystals via vacuum filtration. Wash the crystals with a small amount of a pre-chilled mixture of ethanol and n-hexane (using the same ratio that induced crystallization).
-
Drying: Dry the pure crystals under vacuum.
Data Summary: Potential Solvent Systems
The selection of a solvent system is the most critical step. Based on the structure of this compound and literature on the purification of indole, the following systems are recommended for initial screening.[7][8]
| Solvent System (Primary / Anti-Solvent) | Rationale & Properties | Potential Use |
| Ethanol or Isopropanol | Polar protic solvents that can engage in hydrogen bonding. Good balance of polarity to dissolve the compound when hot. | Single-solvent system. |
| Ethyl Acetate | A moderately polar solvent. May provide a good solubility differential between hot and cold. | Single-solvent system. |
| Toluene | Aromatic solvent. May be effective for compounds with significant aromatic character. Often good for crystal formation. | Single-solvent system. |
| Methanol / Water | A classic mixed-solvent system for polar organic compounds. Methanol is the soluble solvent; water is the anti-solvent.[7] | Two-solvent system. |
| Ethanol / n-Hexane | Ethanol (soluble) and n-hexane (anti-solvent) offer a wide polarity range, allowing for fine-tuning of the saturation point.[8] | Two-solvent system. |
| Acetone / n-Hexane | Similar to Ethanol/Hexane, offering a good polarity gradient. Acetone is a strong, polar aprotic solvent. | Two-solvent system. |
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide helps diagnose and solve them.
Caption: Decision tree for troubleshooting common recrystallization issues.
Q: My compound has "oiled out," forming a liquid layer instead of crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[9]
-
Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation concentration.[10] If using a two-solvent system, add more of the "soluble" solvent.[10] Then, allow the solution to cool much more slowly, perhaps by placing the flask in a beaker of hot water and letting both cool together. This ensures the solution becomes saturated at a temperature below the compound's melting point.
Q: The solution is cold, but no crystals have formed. How can I induce crystallization?
This is usually due to the formation of a supersaturated solution.[6]
-
Solutions:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches provide a rough surface that can initiate nucleation.[6][10]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal acts as a template for further crystal growth.[6][10]
-
Concentrate the Solution: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[10]
-
Lower the Temperature: If an ice bath is insufficient, try a colder bath, such as a dry ice/acetone mixture, being careful not to freeze the solvent itself.[11]
-
Q: My final yield is very low. How can I improve it?
A low yield can result from several factors.
-
Solutions:
-
Avoid Excess Solvent: The most common cause is using too much solvent during the dissolution step. Always use the absolute minimum amount of hot solvent required.[6]
-
Ensure Complete Crystallization: Make sure the solution is thoroughly chilled in an ice bath for an adequate amount of time (20-30 minutes) before filtration.
-
Minimize Wash Loss: Use only a minimal amount of ice-cold solvent for washing the crystals on the filter. Using room temperature or warm solvent will redissolve some of your product.[6]
-
Check the Filtrate: If you suspect significant product loss, you can try to recover a second crop of crystals by boiling off some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.
-
Q: My product is still colored after recrystallization. How can I fix this?
Colored impurities can sometimes co-crystallize with the product.
-
Solution: The best method to remove colored impurities is to use activated charcoal (decolorizing carbon). After dissolving the crude solid in the hot solvent but before cooling, add a very small amount of activated charcoal to the hot solution. Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities. Then, perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize as usual.[4]
References
- 1. This compound | 682357-49-9 [sigmaaldrich.com]
- 2. PubChemLite - this compound (C12H16N2) [pubchemlite.lcsb.uni.lu]
- 3. Home Page [chem.ualberta.ca]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Characterization of 2-tert-Butyl-1H-indol-5-amine Derivatives
Welcome to the technical support center for the characterization of 2-tert-butyl-1H-indol-5-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique class of compounds. The presence of a sterically bulky tert-butyl group at the C2 position, combined with a reactive amine at the C5 position, presents a distinct set of analytical challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate these complexities effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise during the routine analysis of this compound derivatives.
Q1: Why do I observe broad signals in the 1H NMR spectrum of my this compound derivative?
A1: Broadening of signals in the 1H NMR spectrum of these compounds can be attributed to several factors:
-
Steric Hindrance: The bulky tert-butyl group can restrict bond rotation, leading to the presence of multiple conformers that are slowly interconverting on the NMR timescale. This dynamic process often results in broadened peaks.[1]
-
Quadrupolar Broadening: The nitrogen atom of the amine group has a nuclear quadrupole moment. In certain chemical environments, this can lead to broadening of adjacent proton signals.
-
Proton Exchange: The amine (-NH2) and indole N-H protons are exchangeable. Their rate of exchange with residual water or other protic species in the NMR solvent can influence signal shape, often causing them to appear as broad singlets.
Q2: I am struggling to obtain a clean mass spectrum for my compound. What are the common fragmentation patterns for this compound derivatives in mass spectrometry?
A2: The fragmentation of this compound derivatives under electron ionization (EI) is often predictable. The most common fragmentation pathway involves the loss of a methyl group from the tert-butyl substituent to form a stable tertiary carbocation or iminium ion.[2][3] This results in a prominent peak at [M-15]+. Other fragmentations may involve the indole ring or other substituents.
Q3: My compound appears to be degrading during purification or analysis. How stable are this compound derivatives?
A3: Indole derivatives, particularly those with electron-donating groups like an amine, can be susceptible to oxidation.[4][5] The presence of the amine group can make the indole ring more electron-rich and thus more prone to oxidation, which can lead to the formation of colored impurities. It is advisable to handle these compounds under an inert atmosphere (e.g., nitrogen or argon) and to store them protected from light and air.
Q4: What are some common impurities I should look for in the synthesis of this compound derivatives?
A4: Common impurities can arise from starting materials or side reactions during synthesis. These may include:
-
Unreacted starting materials: Such as the corresponding nitro-indole precursor if the amine was formed by reduction.
-
Oxidized byproducts: As mentioned above, indoles can oxidize.
-
De-tert-butylation products: Under certain acidic conditions, the tert-butyl group may be cleaved.[6]
-
Isomers: Depending on the synthetic route, regioisomers may be formed.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during experimental work.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Broad or poorly resolved aromatic signals | 1. Restricted rotation due to the tert-butyl group leading to multiple conformers. 2. Compound aggregation at higher concentrations. | 1. Variable Temperature (VT) NMR: Acquire spectra at different temperatures. At higher temperatures, rotational barriers may be overcome, leading to sharper signals. 2. Dilute the sample: Lowering the concentration can reduce aggregation effects. 3. Use a different solvent: Solvent choice can influence conformational equilibria. |
| Disappearance of NH and NH2 proton signals | 1. Rapid exchange with deuterated solvent (e.g., D2O, CD3OD). 2. Very broad signals that are difficult to distinguish from the baseline. | 1. Use a non-protic solvent: Solvents like DMSO-d6 or CDCl3 will slow down the exchange rate. 2. Add a drop of D2O: If the broad peaks disappear upon addition of D2O, it confirms they are exchangeable protons. |
| Unexpected chemical shifts | Steric compression from the tert-butyl group can deshield nearby protons, causing them to appear at a higher chemical shift (downfield) than anticipated.[7] | Utilize 2D NMR techniques: COSY, HSQC, and HMBC experiments can help in unambiguously assigning proton and carbon signals, confirming the connectivity of the molecule.[8][9] |
High-Performance Liquid Chromatography (HPLC)
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Interaction of the basic amine group with acidic silanols on the silica-based column.[10] 2. Column overload. | 1. Use a mobile phase additive: Add a small amount of a basic modifier like triethylamine (TEA) or a stronger buffer to the mobile phase to mask the silanols.[10] 2. Use an end-capped column: These columns have fewer free silanol groups. 3. Lower the sample concentration or injection volume. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation.[11] 2. Column temperature fluctuations.[12] 3. Column degradation. | 1. Prepare fresh mobile phase daily: Ensure accurate measurement of all components. 2. Use a column oven: Maintain a constant column temperature for reproducible results. 3. Use a guard column: This will protect the analytical column from strongly retained impurities.[12] |
| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Unsuitable stationary phase. | 1. Optimize the mobile phase: Vary the organic solvent-to-buffer ratio. For gradient elution, adjust the gradient slope. 2. Try a different column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may provide better selectivity. |
Mass Spectrometry (MS)
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or weak molecular ion peak (M+) | 1. The molecular ion is unstable and readily fragments.[3] 2. In-source fragmentation. | 1. Use a soft ionization technique: Electrospray ionization (ESI) or chemical ionization (CI) are less energetic than electron ionization (EI) and are more likely to yield a prominent molecular ion or protonated molecule [M+H]+. 2. Optimize source parameters: For ESI, adjust the cone voltage to minimize in-source fragmentation. |
| Complex fragmentation pattern | Multiple fragmentation pathways are occurring simultaneously. | Tandem MS (MS/MS): Isolate the molecular ion (or a prominent fragment) and induce further fragmentation. This will help to elucidate fragmentation pathways and confirm the structure.[13] |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Standardized 1H and 13C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of deuterated solvent (DMSO-d6 is recommended to observe exchangeable protons).
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube.
-
-
1H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Integrate all signals and reference the spectrum to the residual solvent peak (e.g., DMSO-d5 at 2.50 ppm).
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum. A larger number of scans will be required (typically 1024 or more).
-
DEPT-135 and DEPT-90 experiments are highly recommended to differentiate between CH, CH2, and CH3 groups.[8]
-
-
2D NMR Acquisition (if necessary):
-
If assignments are ambiguous, acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.[9]
-
Workflow for NMR Analysis
References
- 1. Hindered Rotation in N-Carbomethoxylated Indole Derivatives [scielo.org.mx]
- 2. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. forskning.ruc.dk [forskning.ruc.dk]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. hplc.eu [hplc.eu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Substituted Indoles: An Analysis Centered on the 2-tert-butyl-1H-indol-5-amine Scaffold
Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery
The indole ring system, a bicyclic aromatic heterocycle, stands as one of the most significant structural components in medicinal chemistry.[1] Its presence is ubiquitous in nature, forming the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast array of complex alkaloids with profound physiological effects.[2] This "privileged scaffold" is found in numerous FDA-approved drugs, including the anti-inflammatory indomethacin, the anti-cancer agent sunitinib, and the antimigraine drug sumatriptan.[3][4][5]
The remarkable versatility of the indole nucleus stems from its unique electronic properties and the multiple sites available for substitution (the N1, C2, C3, and various positions on the benzene ring). Modifying these positions with different functional groups allows for the fine-tuning of a molecule's physicochemical properties—such as lipophilicity, hydrogen bonding capacity, and steric bulk—thereby modulating its interaction with biological targets and influencing its pharmacological profile.[5][6]
This guide provides a comparative analysis of the biological activities of substituted indoles, with a specific focus on the structural features of 2-tert-butyl-1H-indol-5-amine . While empirical data for this specific molecule is not extensively published, we can leverage established Structure-Activity Relationship (SAR) principles from the broader indole family to forecast its potential activities and compare them to well-documented derivatives. We will explore key therapeutic areas—anticancer, antimicrobial, and antioxidant activities—supported by experimental data from the literature and provide detailed protocols for foundational biological assays.
Structure-Activity Relationship (SAR) of the Indole Scaffold
The biological activity of an indole derivative is not determined by the core alone but by the interplay of substituents at its various positions. Understanding these relationships is fundamental to rational drug design.
-
Position C2: Substitution at the C2 position is critical. The introduction of bulky groups, such as the tert-butyl group in our subject compound, can enhance binding affinity and selectivity for specific targets by occupying hydrophobic pockets in enzymes or receptors.[6] Conversely, C2 substitutions can also be crucial for activities like kinase inhibition.[7]
-
Position C3: The C3 position is arguably the most reactive and frequently substituted site. It is often the point of attachment for pharmacophores that drive anticancer and antioxidant activities.[8][9] For example, indole-3-glyoxamides are known for their potent inhibition of microtubule polymerization.[10]
-
Position C5: Modifications on the benzene portion of the indole, such as at C5, significantly impact activity. The introduction of an amine (-NH2) group, as seen in this compound, can increase polarity and provide a key hydrogen-bonding site, which may enhance interactions with biological targets and improve pharmacokinetic properties. Halogen substitutions at this position have also been shown to enhance potency in certain compound series.[6]
-
Position N1: Alkylation or substitution at the indole nitrogen (N1) can profoundly alter a compound's activity. Methylation at N1 has been shown to enhance anticancer activity by over 60-fold in certain series by preventing metabolic degradation or improving cell permeability.[10]
Caption: Structure-Activity Relationship (SAR) logic for the indole scaffold.
Comparative Biological Activities of Substituted Indoles
Anticancer Activity
Indole derivatives represent a rich source of anticancer agents, acting through diverse mechanisms including the inhibition of tubulin polymerization, kinase signaling, and the induction of apoptosis.[10][11] The substitution pattern on the indole ring is a key determinant of both potency and the mechanism of action.
For instance, 2,5-disubstituted indoles have demonstrated potent, pan-cancer antiproliferative activity.[7] Compound 3b from one such study, featuring a complex substituent at C2 and a carboxamide at C5, exhibited high sensitivity against A549 lung cancer cells with an IC₅₀ value of 0.48 µM.[7] This suggests that the combination of substitutions at C2 and C5, similar to our reference compound this compound, is a promising strategy for developing potent anticancer agents. The bulky tert-butyl group at C2 could potentially target hydrophobic pockets in kinases, while the C5-amine could form crucial hydrogen bonds.[12]
| Indole Derivative | Substitution Pattern | Cancer Cell Line | Activity (IC₅₀ µM) | Reference |
| Compound 3b | 2,5-disubstituted | A549 (Lung) | 0.48 ± 0.15 | [7] |
| Compound 2c | 2,5-disubstituted | HepG2 (Liver) | 13.21 ± 0.30 | [7] |
| 4-methylphenyl indole (4o ) | 3-substituted | SK-OV-3 (Ovarian) | ~15 (at 50µM) | [9] |
| N-methylindole derivative | N1-methyl, C3-glyoxamide | K562 (Leukemia) | Potent (60x > unsub.) | [10] |
| Betulin Derivative (EB355A ) | C-28 Indole Moiety | MCF-7 (Breast) | 67 | [4] |
Causality in Experimental Design: The choice of cancer cell lines in these studies is critical. Using a panel of cell lines from different tissues (e.g., lung, liver, breast) helps establish whether a compound has broad-spectrum activity or is selective for a particular cancer type.[7]
Antimicrobial Activity
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Indole derivatives have shown significant promise, exhibiting activity against a wide range of bacteria and fungi, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3][13]
The mechanism often involves the disruption of bacterial processes or cellular structures. For example, some indole derivatives can interfere with the NorA efflux pump, a key contributor to antibiotic resistance in S. aureus.[13] The presence of certain substituents, such as triazole or thiadiazole moieties, has been shown to confer excellent antifungal activities, particularly against Candida krusei.[13] A study of 2-(1H-indol-3-yl)quinazolin-4(3H)-ones found that compound 3k , featuring an iodine atom at the C5 position of the indole ring, had a potent Minimum Inhibitory Concentration (MIC) of 0.98 µg/mL against MRSA.[14] This highlights the importance of the C5 position in tuning antimicrobial efficacy. The C5-amine in this compound could similarly contribute to potent activity through its electronic and hydrogen-bonding properties.
| Indole Derivative | Substitution Pattern | Microorganism | Activity (MIC µg/mL) | Reference |
| Indole-triazole (3d ) | N1-triazole | C. krusei | < 3.125 | [13] |
| Indole-thiadiazole (2d ) | N1-thiadiazole | C. krusei | 3.125 | [13] |
| Indolylquinazolinone (3k ) | C5-Iodo | MRSA ATCC 43300 | 0.98 | [14] |
| Scholarisin I | Natural Indole Alkaloid | Giberella publicaris | 0.64-0.69 µM | [5] |
Antioxidant Activity
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, including neurodegenerative disorders and cancer.[15] Indole compounds, particularly those with an unsubstituted N-H group, are known to be effective antioxidants and radical scavengers.[8][16] The indole N-H can donate a hydrogen atom to neutralize free radicals, forming a stable indolyl radical.
The nature and position of substituents can modulate this intrinsic antioxidant ability. Studies on C3-substituted indoles found that a derivative with a pyrrolidinedithiocarbamate moiety was a highly effective radical scavenger in the DPPH assay.[8] Another study noted that the presence of electron-donating groups like hydroxyl or methoxy on a C2-phenyl ring increased antioxidant activity.[17] This suggests that the C5-amine group in this compound, being an electron-donating group, could enhance the radical scavenging potential of the indole core.
| Indole Derivative | Substitution Pattern | Assay | Activity (% Inhibition or IC₅₀) | Reference |
| C3-pyrrolidinedithiocarbamate (12 ) | C3-substituted | DPPH Scavenging | 38% | [8] |
| C3-dithiocarbamate (11 ) | C3-substituted | DPPH Scavenging | 31% | [8] |
| Piperazine derivative (11 ) | N1-piperazine | Superoxide Scavenging | 88% | [18] |
| Piperazine derivative (10 ) | N1-piperazine | DPPH Scavenging | 20% | [18] |
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the methods used to evaluate biological activity must be robust and well-defined. Below are detailed, step-by-step protocols for key assays discussed in this guide.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19] The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells.[20]
Caption: Mechanism of the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >90%.[21]
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[22]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test indole compounds and a positive control (e.g., doxorubicin) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[19]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[20]
-
-
Data Acquisition:
-
Read the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[19] A reference wavelength of 630 nm can be used to subtract background absorbance.[20]
-
Calculate the percentage of cell viability using the formula: % Viability = [(OD_sample - OD_blank) / (OD_control - OD_blank)] * 100
-
Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a simple and rapid spectrophotometric method for evaluating the free radical scavenging capacity of a compound.[24] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, neutralizing it and causing a color change from deep violet to pale yellow.[25]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. This solution should be prepared fresh and protected from light.[26] The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[24]
-
Prepare a stock solution of the test indole compound and a positive control (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol).[27]
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compounds and the positive control in the solvent.
-
In a 96-well plate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the DPPH working solution to each well.
-
Prepare a control well containing 100 µL of solvent and 100 µL of the DPPH solution.
-
Prepare a blank well for each sample concentration containing 100 µL of the sample and 100 µL of the solvent (without DPPH) to correct for any color from the sample itself.
-
-
Incubation and Measurement:
-
Mix the plate gently and incubate in the dark at room temperature for 30 minutes.[26]
-
Measure the absorbance of all wells at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:[24] % Scavenging Activity = [(A_control - (A_sample - A_blank)) / A_control] * 100 Where:
-
A_control is the absorbance of the DPPH solution with solvent.
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
A_blank is the absorbance of the test compound with solvent.
-
-
Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value.
-
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms | Semantic Scholar [semanticscholar.org]
- 16. Antioxidant and cytoprotective activity of indole derivatives related to melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. omicsonline.org [omicsonline.org]
- 18. Synthesis and Antioxidant Activity of Indole Derivatives Containi...: Ingenta Connect [ingentaconnect.com]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. atcc.org [atcc.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. acmeresearchlabs.in [acmeresearchlabs.in]
- 27. researchgate.net [researchgate.net]
A Spectroscopic Guide to Differentiating Isomers of Substituted Indoles: The Case of 2-tert-butyl-1H-indol-5-amine
Abstract
In the landscape of medicinal chemistry and drug development, the precise structural elucidation of bioactive molecules is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit vastly different pharmacological and toxicological profiles. This guide presents a comprehensive spectroscopic comparison of 2-tert-butyl-1H-indol-5-amine and its key structural isomers. We delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a robust framework for their unambiguous differentiation. By explaining the causality behind spectral variations, this document serves as a practical reference for researchers engaged in the synthesis and characterization of substituted indole derivatives.
Introduction: The Challenge of Isomeric Purity
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of substituents, such as the bulky, lipophilic tert-butyl group and the polar amino group, creates a multitude of positional isomers. This compound (Figure 1, I ) is a synthetic building block whose utility is defined by the precise location of its functional groups. An impurity or an incorrect assignment to an isomer, such as 3-tert-butyl-1H-indol-5-amine (II ) or 2-tert-butyl-1H-indol-7-amine (III ), could lead to significant deviations in biological activity and downstream research failures. Therefore, a multi-faceted spectroscopic approach is not merely procedural but essential for ensuring the structural integrity of the target molecule.
This guide provides the spectral logic required to distinguish these isomers, focusing on how the unique electronic and steric environment of each molecule generates a distinct spectroscopic fingerprint.
A Senior Application Scientist's Guide to the Method Development and Validation for the Analysis of 2-tert-butyl-1H-indol-5-amine
Introduction
2-tert-butyl-1H-indol-5-amine is a substituted indole derivative with potential applications in pharmaceutical and materials science research. As with any novel compound of interest, the ability to accurately and reliably quantify and characterize it is paramount for ensuring quality, purity, and consistency in research and development. This guide provides a comprehensive comparison of potential analytical methodologies for this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
It is important to note that as of the writing of this guide, there is a notable absence of published, validated analytical methods specifically for this compound in the public domain. Therefore, this document serves as a practical, experience-driven roadmap for researchers and drug development professionals on how to approach the development and validation of such methods from the ground up. The principles and hypothetical data presented herein are based on extensive experience with structurally similar aromatic amines and indole-containing compounds, and are framed within the rigorous validation guidelines established by the International Council for Harmonisation (ICH)[1][2][3].
Guiding Principles of Method Validation
The objective of any analytical procedure validation is to demonstrate its fitness for the intended purpose[2][4]. The core parameters that must be evaluated, as stipulated by the ICH Q2(R2) guidelines, include specificity, linearity, range, accuracy, precision, and robustness[1][5][6]. Adherence to these principles ensures the generation of reliable and reproducible data, a cornerstone of scientific integrity.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for informed method development.
| Property | Value/Information | Source |
| Molecular Formula | C12H16N2 | |
| InChI Key | PKUZLTGNTQQVTH-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Purity (typical) | ≥95% |
The presence of the amine group suggests a basic character, which will influence column and mobile phase selection in HPLC, and may necessitate derivatization in GC to improve peak shape and thermal stability. The aromatic indole core provides a chromophore suitable for UV detection in HPLC.
Comparative Analysis: HPLC vs. GC
The two most viable chromatographic techniques for the analysis of this compound are HPLC and GC. The choice between them will depend on the specific requirements of the analysis, such as the desired sensitivity, the sample matrix, and the available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Well-suited for non-volatile and thermally labile compounds. The amine and indole functionalities are amenable to HPLC. | Requires the analyte to be volatile and thermally stable. The relatively high molecular weight and polar amine group may pose challenges. |
| Potential for Derivatization | Generally not required, but can be used to enhance detection. | Often necessary for polar compounds like amines to improve volatility and peak shape, and to prevent adsorption to the column[7]. |
| Detection | UV-Vis, Diode Array (DAD), Fluorescence, Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
| Typical Throughput | Moderate to high. | High, especially with modern autosamplers. |
Hypothetical Performance Comparison
The following table presents a hypothetical comparison of expected performance characteristics for validated HPLC and GC methods for this compound. These values are based on typical results for similar analytes and serve as a benchmark for method development.
| Validation Parameter | Hypothetical HPLC-UV Method | Hypothetical GC-FID Method (with derivatization) |
| Specificity | Baseline resolution from potential impurities and degradants. | Resolution of derivatized analyte from derivatizing agent and by-products. |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 1.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
| Robustness | Insensitive to small variations in mobile phase composition, pH, and column temperature. | Insensitive to minor changes in oven temperature ramp rate and carrier gas flow rate. |
Experimental Protocols
The following are detailed, step-by-step protocols for the proposed HPLC and GC methods. These protocols are designed to be self-validating, with system suitability tests integrated to ensure the ongoing performance of the analytical system.
Proposed HPLC-UV Method
This method is designed for the quantification of this compound in a drug substance or as a reference standard.
1. Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or DAD detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Trifluoroacetic acid (TFA) or formic acid.
-
Analytical balance.
-
Volumetric flasks and pipettes.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (based on the indole chromophore)
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample in a similar manner to the standard, aiming for a concentration within the linear range.
4. System Suitability:
-
Inject a working standard solution (e.g., 25 µg/mL) six times.
-
Acceptance Criteria:
-
Relative standard deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
5. Validation Protocol:
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and a spiked sample to demonstrate no interference at the retention time of the analyte.
-
Linearity: Analyze the working standard solutions in triplicate and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0 - 102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the standard solution at 100% of the target concentration. The RSD should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C) to assess the method's reliability.
Proposed GC-FID Method with Derivatization
This method is suitable for the quantification of this compound, particularly when higher sensitivity is required or when dealing with complex matrices where HPLC selectivity may be insufficient.
1. Instrumentation and Consumables:
-
Gas chromatograph with a split/splitless injector, flame ionization detector (FID), and autosampler.
-
A low-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium or hydrogen as the carrier gas.
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous pyridine or other suitable aprotic solvent.
-
Analytical balance, vials, and syringes.
2. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Split Ratio: 20:1
3. Derivatization, Standard, and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with anhydrous pyridine.
-
Derivatization Procedure:
-
Transfer 100 µL of the standard or sample solution to a derivatization vial.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
Working Standard Solutions: Prepare dilutions of the stock solution in pyridine and derivatize as described above.
4. System Suitability:
-
Inject a derivatized working standard solution six times.
-
Acceptance Criteria:
-
RSD of the peak area ≤ 2.0%.
-
Tailing factor of the derivatized peak ≤ 2.0.
-
Resolution between the analyte peak and any significant impurity or derivatization by-product peaks ≥ 1.5.
-
5. Validation Protocol:
-
Follow a similar validation strategy as outlined for the HPLC method, adapting the acceptance criteria as appropriate for a GC-FID method. For accuracy, spike the underivatized analyte into the matrix before the derivatization step to account for the efficiency of the derivatization reaction.
Visualization of Workflows
Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.
Caption: Gas Chromatography (GC) analytical workflow with derivatization.
Conclusion
Both HPLC-UV and GC-FID present viable options for the development of a validated analytical method for this compound. The choice between the two will ultimately be dictated by the specific analytical needs. HPLC offers a more direct approach, avoiding the need for derivatization, and is likely to be more straightforward to develop and implement for routine quality control. GC, with a derivatization step, may offer superior sensitivity and resolving power, which could be advantageous for trace-level analysis or in the presence of complex matrices.
Regardless of the chosen technique, a rigorous validation in accordance with ICH guidelines is non-negotiable to ensure the generation of scientifically sound and defensible data. The protocols and comparative data presented in this guide provide a solid foundation for initiating the method development and validation process for this novel compound.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
Comparative Cross-Reactivity Profiling of Novel 2-tert-butyl-1H-indol-5-amine Kinase Inhibitors
A Senior Application Scientist's Guide to Off-Target Assessment
This guide provides a comprehensive framework for assessing the cross-reactivity profile of novel therapeutic candidates based on the 2-tert-butyl-1H-indol-5-amine scaffold. While direct public data on this specific derivative class is limited, the indole core is a well-established "privileged scaffold" in kinase inhibitor design, known to target a wide array of kinases including PIM, CDK, PI3K, and various tyrosine kinases.[1][2][3] This inherent potential for broad activity makes rigorous, early-stage cross-reactivity profiling not just a regulatory requirement, but a critical step in understanding a compound's mechanism of action, predicting potential toxicities, and uncovering new therapeutic opportunities (polypharmacology).[4]
This document outlines the strategic rationale, detailed experimental protocols, and data interpretation frameworks necessary for a thorough investigation. We will use a hypothetical lead candidate, IND-TBU-5A , designed as a putative inhibitor of Aurora Kinase A (AURKA), to illustrate the workflow.
The Strategic Imperative: Why Kinome-Wide Scanning is Non-Negotiable
The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket.[5] Consequently, small molecule inhibitors designed to target the ATP site of one kinase can frequently bind to dozens of unintended off-targets.[6] Relying on anecdotal evidence or screening against a small, curated panel of kinases is an outdated and risky approach.[5]
A comprehensive profiling strategy provides a self-validating system through two tiers of investigation:
-
Primary Profiling (Broad Screen): Establishes the primary selectivity profile and identifies all potent off-target interactions across the kinome. This is typically performed at a single high concentration to cast the widest possible net.
-
Secondary Profiling (Dose-Response): Confirms and quantifies the activity for the most significant "hits" from the primary screen by determining their potency (e.g., IC50 or Kd). This step is crucial for ranking off-targets and assessing the therapeutic window.
This guide will also detail a tertiary screen against a panel of G-Protein Coupled Receptors (GPCRs), as these represent another major class of druggable targets where off-target activity can lead to significant adverse effects.[7][8]
Experimental Design & Methodologies
Our investigation is structured as a multi-stage workflow, designed to move from broad, cost-effective screening to precise, quantitative validation.
Workflow Overview
Protocol 1: Primary Kinome-Wide Affinity Screen (Binding Assay)
Causality: We begin with a competition binding assay because it is highly sensitive, independent of enzyme activity or ATP concentration, and provides a direct measure of physical interaction (dissociation constant, Kd).[9] This approach can identify inhibitors with various binding modes (Type I, II, allosteric) and is considered an industry gold standard.[10][11] We will use the Eurofins KINOMEscan® platform as our exemplar.
Methodology:
-
Compound Preparation: Solubilize IND-TBU-5A in 100% DMSO to a certified concentration of 10 mM.
-
Assay Submission: Submit the compound to a commercial provider (e.g., Eurofins Discovery) for screening via their largest available panel (e.g., scanMAX, which covers over 468 kinases).[9]
-
Screening Concentration: Request screening at a single, high concentration of 1,000 nM (1 µM). This concentration is high enough to detect even weak interactions, ensuring comprehensive hit identification.
-
Assay Principle: The assay measures the ability of the test compound (IND-TBU-5A) to compete with an immobilized, active-site directed ligand for binding to the kinase target. The amount of kinase captured by the immobilized ligand is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Data Reporting: Results are typically reported as Percent of Control (%Ctrl), where a lower number indicates stronger binding of the test compound.
-
%Ctrl = (test compound signal - positive control signal) / (negative control signal - positive control signal) * 100
-
-
Hit Criteria: A common threshold for identifying significant interactions in a primary screen is %Ctrl < 20 (representing >80% inhibition of binding).
Protocol 2: Secondary Off-Target Profiling (GPCR Panel)
Causality: Kinase inhibitors, particularly those with heterocyclic scaffolds, can interact with other receptor families. GPCRs are the largest family of membrane receptors and are targets for over a third of all approved drugs, making them a critical class for off-target liability assessment.[8][12] A functional assay is preferred here to understand the downstream consequence (agonist, antagonist) of any binding event.
Methodology:
-
Panel Selection: Utilize a broad, well-validated radioligand binding or functional assay panel, such as the Eurofins SafetyScreen44™, which covers a range of critical GPCRs, ion channels, and transporters.[7]
-
Screening Concentration: A standard concentration for safety screening is 10 µM.
-
Assay Principle: The specific methodology depends on the target. For GPCRs, this is often a radioligand binding assay measuring the displacement of a known high-affinity radioligand from the receptor by the test compound. Functional readouts (e.g., calcium flux or cAMP modulation) are also used.[7]
-
Data Reporting: Results are reported as Percent Inhibition (for antagonist activity) or Percent of Reference (for agonist activity).
-
Hit Criteria: A standard hit threshold is >50% inhibition or activation , which warrants further investigation in dose-response format.[13]
Data Presentation & Comparative Analysis
Clear visualization and quantification of selectivity are paramount. All quantitative data should be summarized in structured tables for easy comparison.
Hypothetical Results for IND-TBU-5A
Let's assume the primary screens identified the on-target (AURKA) and several significant off-targets. Follow-up dose-response assays yielded the Kd values below. For comparison, we include data for Alisertib (MLN8237) , a known clinical AURKA inhibitor.
Table 1: Comparative Kinase Selectivity Profile (Kd, nM)
| Kinase Target | IND-TBU-5A (Hypothetical Kd) | Alisertib (Reference Kd) | Kinase Family | Rationale for Concern / Interest |
| AURKA | 1.2 | 1.2 | Ser/Thr | On-Target |
| AURKB | 250 | 206 | Ser/Thr | Structurally related; potential for toxicity (mitotic arrest) |
| ABL1 (non-mut) | 85 | >10,000 | Tyr | Common off-target; potential for hematological effects |
| FLT3 | >10,000 | 1,800 | Tyr | Off-target for some AURKA inhibitors |
| GSK3B | 150 | >10,000 | Ser/Thr | Potential for CNS or metabolic side effects |
| CDK2 | 950 | >10,000 | Ser/Thr | Cell cycle kinase; potential for overlapping efficacy/toxicity |
| RET | 45 | >10,000 | Tyr | Potent off-target; could be a polypharmacology opportunity |
Table 2: GPCR Off-Target Liability Profile (IC50, µM)
| GPCR Target | IND-TBU-5A (Hypothetical IC50) | Alisertib (Reference IC50) | Activity Type | Rationale for Concern |
| H1 (Histamine) | 2.5 | >20 | Antagonist | Potential for sedation, weight gain |
| 5-HT2B (Serotonin) | >20 | >20 | Antagonist | Low risk; important check for cardiac valvulopathy |
| M1 (Muscarinic) | >20 | >20 | Antagonist | Low risk of anticholinergic side effects |
Interpretation & Next Steps
Selectivity Analysis:
The hypothetical data shows that IND-TBU-5A is a highly potent AURKA inhibitor, equivalent to the clinical reference compound Alisertib. However, its cross-reactivity profile is markedly different.
-
IND-TBU-5A shows potent off-target activity against the tyrosine kinases ABL1 and RET. The RET activity is particularly strong (Kd = 45 nM) and could represent either a liability or a desirable polypharmacology, depending on the therapeutic context. The moderate activity against GSK3B also warrants further investigation.
-
Alisertib is highly selective against the tested tyrosine kinases but maintains significant activity against the closely related AURKB.
A key metric for quantifying selectivity is the Selectivity Score (S-Score) , which divides the number of kinases inhibited above a certain threshold by the total number of kinases tested. A lower score indicates higher selectivity. For example, S(35) would be the number of kinases with %Ctrl < 35 divided by the total panel size.
Signaling Pathway Context:
Understanding the pathways of off-targets is crucial. The potent ABL1 inhibition by IND-TBU-5A, for instance, could impact the BCR-ABL pathway, relevant in certain leukemias but a potential liability elsewhere.
Based on this hypothetical analysis, IND-TBU-5A is a potent but less selective AURKA inhibitor than Alisertib. The key differentiators are its potent ABL1/RET inhibition and its clean profile against AURKB. The next steps would be:
-
Cell-Based Validation: Confirm on- and off-target activity in cellular assays (e.g., p-AURKA for target engagement, and cell viability assays in RET-driven cancer cell lines).[10][14]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test new derivatives of the this compound scaffold to reduce ABL1/RET/GSK3B activity while maintaining AURKA potency.[15]
-
Safety Assessment: The H1 receptor activity, although moderate, must be evaluated in preclinical safety models for potential CNS-related side effects.
This systematic approach to cross-reactivity profiling ensures that development decisions are based on a comprehensive and objective understanding of the candidate compound's biological interactions, ultimately leading to safer and more effective medicines.
References
- 1. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 2. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Ligand-based methods as potential solutions to GPCR drug discovery limitations - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 13. sciencedaily.com [sciencedaily.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-tert-Butyl-1H-indol-5-amine Routes
Introduction
2-tert-butyl-1H-indol-5-amine is a key structural motif in medicinal chemistry, serving as a vital intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring a sterically demanding tert-butyl group at the 2-position and an amino functionality at the 5-position, presents distinct synthetic challenges. This guide provides an in-depth, comparative analysis of the most viable synthetic routes to this valuable compound, offering a critical evaluation of their efficiency, scalability, and overall practicality for researchers, scientists, and drug development professionals.
Three primary synthetic strategies will be benchmarked: a classical multi-step approach involving indole core formation followed by functional group manipulation, the convergent Fischer indole synthesis, and a modern cross-coupling approach via the Buchwald-Hartwig amination. Each route is presented with detailed experimental protocols, mechanistic insights, and a thorough discussion of its advantages and limitations, supported by experimental data.
Route 1: Multi-Step Synthesis via Indole Annulation and Functionalization
This linear approach first establishes the 2-tert-butylindole core, followed by sequential nitration and reduction to install the desired 5-amino group. This strategy offers a high degree of control over the introduction of each functional group.
Causality Behind Experimental Choices
The choice of a multi-step synthesis is often dictated by the ready availability of starting materials and the desire for regiochemical control. The bulky tert-butyl group at the 2-position acts as a directing group, favoring electrophilic substitution at the 5-position of the indole ring, which is a key principle exploited in the nitration step. The subsequent reduction of the nitro group is a well-established and high-yielding transformation.
Experimental Protocols
Step 1: Synthesis of 2-tert-Butyl-1H-indole
A robust method for the synthesis of the 2-tert-butyl-1H-indole core involves the cyclization of N-o-Tolylpivalamide.
-
Protocol: In a 1 L flask, a solution of N-o-Tolylpivalamide (35g, 0.183 mol) in dry THF (120 mL) is prepared under an inert atmosphere. After cooling in a water bath, n-butyllithium (2.5 M in hexane, 220 mL, 0.55 mol) is added dropwise. The reaction mixture is stirred overnight at room temperature. After cooling in an ice bath, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution (340 mL). The aqueous phase is extracted with ethyl acetate (340 mL), and the combined organic phases are dried over magnesium sulfate and concentrated in vacuo to afford 2-tert-butyl-1H-indole as a brown solid.
-
Yield: 95%[1]
Step 2: Nitration of 2-tert-Butyl-1H-indole to 2-tert-Butyl-5-nitro-1H-indole
The regioselective nitration of the 2-tert-butylindole core is a critical step. The electron-donating nature of the indole nitrogen and the steric bulk of the tert-butyl group favor electrophilic attack at the C5 position.
-
Protocol: To a solution of 2-tert-butyl-1H-indole in a suitable solvent such as acetic acid, a nitrating agent like nitric acid in sulfuric acid is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is monitored by TLC until completion. The mixture is then poured onto ice and neutralized with a base (e.g., sodium hydroxide solution). The precipitated product is filtered, washed with water, and dried to yield 2-tert-butyl-5-nitro-1H-indole. Note: Specific experimental data for the nitration of this exact substrate is not widely published, this protocol is based on general procedures for indole nitration.
Step 3: Reduction of 2-tert-Butyl-5-nitro-1H-indole to this compound
The final step involves the reduction of the nitro group to the target amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Protocol: 2-tert-butyl-5-nitro-1H-indole is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to give this compound.
Workflow Diagram
Caption: Multi-step synthesis of this compound.
Route 2: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system in a single step from a phenylhydrazine and an aldehyde or ketone.[2][3][4][5] This convergent approach can potentially offer a more streamlined synthesis.
Causality Behind Experimental Choices
This route is chosen for its convergency, directly assembling the core structure from two readily available fragments. The key is the acid-catalyzed intramolecular cyclization of a phenylhydrazone intermediate. The selection of (4-aminophenyl)hydrazine (or a protected version) and pivalaldehyde (trimethylacetaldehyde) as starting materials directly targets the desired substitution pattern.
Proposed Experimental Protocol
-
Step 1: Formation of the Hydrazone: (4-Nitrophenyl)hydrazine is reacted with pivalaldehyde in an acidic medium (e.g., acetic acid or ethanol with a catalytic amount of HCl) to form the corresponding hydrazone in situ.
-
Step 2: Cyclization: The reaction mixture is then heated in the presence of a strong acid catalyst such as polyphosphoric acid (PPA) or zinc chloride. The acid promotes the[6][6]-sigmatropic rearrangement of the hydrazone, followed by cyclization and elimination of ammonia to form the 2-tert-butyl-5-nitro-1H-indole.
-
Step 3: Reduction: The resulting nitroindole is then reduced to the final product, this compound, using standard catalytic hydrogenation conditions as described in Route 1.
Note: A direct Fischer indole synthesis using (4-aminophenyl)hydrazine is challenging due to the basicity of the amino group interfering with the acidic conditions. Therefore, a more practical approach involves using a protected amine, such as a nitro group, which is later reduced.
Workflow Diagram
Caption: Fischer indole synthesis route to the target molecule.
Route 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This modern synthetic approach utilizes a palladium-catalyzed cross-coupling reaction to form the C-N bond at the 5-position of a pre-functionalized 2-tert-butylindole core. This method can offer high efficiency and functional group tolerance.[7][8][9]
Causality Behind Experimental Choices
The Buchwald-Hartwig amination is selected for its reliability in forming aryl-amine bonds, a transformation that can be challenging using classical methods. This route requires the synthesis of a 5-halo-2-tert-butyl-1H-indole intermediate. The choice of ligand for the palladium catalyst is crucial for achieving high yields and preventing side reactions.
Proposed Experimental Protocol
-
Step 1: Synthesis of 5-Bromo-2-tert-butyl-1H-indole: The 2-tert-butyl-1H-indole, synthesized as in Route 1, is brominated regioselectively at the 5-position. This can be achieved using a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.
-
Step 2: Buchwald-Hartwig Amination: The 5-bromo-2-tert-butyl-1H-indole is then subjected to a palladium-catalyzed amination reaction. A common source of ammonia for this reaction is a protected amine like benzophenone imine, followed by acidic hydrolysis of the resulting imine.
-
Protocol: A mixture of 5-bromo-2-tert-butyl-1H-indole, a palladium precatalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., NaOtBu or Cs₂CO₃) is prepared in an inert solvent (e.g., toluene or dioxane). Benzophenone imine is added, and the mixture is heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction is worked up, and the crude product is treated with an acid (e.g., HCl) to hydrolyze the imine and afford the desired this compound.
Workflow Diagram
Caption: Buchwald-Hartwig amination approach.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Multi-Step Synthesis | Route 2: Fischer Indole Synthesis | Route 3: Buchwald-Hartwig Amination |
| Overall Yield | Moderate to Good (highly dependent on nitration step) | Moderate (potential for side reactions during cyclization) | Good to Excellent (often high-yielding) |
| Number of Steps | 3 | 2 (if starting from nitro-hydrazine) | 2 (after synthesis of the indole core) |
| Scalability | Generally good, though nitration can pose safety concerns on a large scale. | Can be challenging to scale due to the use of strong acids and high temperatures. | Good, with well-defined and often milder conditions. |
| Cost of Reagents | Starting materials are relatively inexpensive. | Pivalaldehyde can be more expensive than simpler aldehydes/ketones. | Palladium catalysts and specialized ligands can be costly. |
| Safety & Handling | Nitration step requires careful handling of strong acids and exothermic reactions. | Use of strong acids like PPA requires caution. | Palladium catalysts can be pyrophoric. Ligands and bases require inert atmosphere handling. |
| Versatility | Allows for the synthesis of other 5-substituted analogues by varying the electrophile. | Limited to the availability of substituted phenylhydrazines and carbonyl compounds. | Highly versatile for introducing various amine functionalities. |
Conclusion and Recommendations
The optimal synthetic route to this compound depends on the specific requirements of the research or development program, including scale, cost, and available expertise.
-
For large-scale synthesis where cost is a primary concern, the Multi-Step Synthesis (Route 1) offers a viable option, provided that the nitration step can be safely controlled. The high yield of the initial indole synthesis is a significant advantage.
-
For rapid access to the molecule on a smaller scale, the Fischer Indole Synthesis (Route 2) , despite its potential challenges, offers a more convergent and potentially quicker route if the cyclization conditions are optimized.
-
For applications requiring high purity and yield, and where cost is less of a constraint, the Buchwald-Hartwig Amination (Route 3) is the recommended approach. Its mild reaction conditions and high functional group tolerance make it a reliable and versatile method for producing the target compound.
Ultimately, the choice of synthesis will be a balance between these competing factors. This guide provides the foundational information to make an informed decision based on the specific needs of your project.
References
- 1. 2-TERT-BUTYL-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 9. Beyond Tertiary Amines: Introducing Secondary Amines by Palladium/Norbornene-Catalyzed Ortho Amination - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of 2-tert-Butyl-1H-indol-5-amine
Introduction: The Significance of the 2-tert-Butyl-1H-indol-5-amine Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of this compound presents a valuable scaffold for drug discovery, combining the sterically demanding tert-butyl group at the 2-position, which can impart metabolic stability and modulate receptor binding, with a versatile amino group at the 5-position, providing a handle for further functionalization. This guide provides a comprehensive, head-to-head comparison of catalytic strategies for the synthesis of this important intermediate, offering researchers and drug development professionals a detailed analysis of competing methodologies, supported by experimental data and protocols.
Synthetic Strategy Overview: The Fischer Indole Synthesis as the Primary Route
A direct, one-pot synthesis of this compound is not extensively documented in the literature. Therefore, a robust and versatile multi-step approach is required. The most logical and well-established pathway is the Fischer indole synthesis , a venerable yet powerful reaction that constructs the indole ring from an arylhydrazine and a carbonyl compound.[1][2] For the synthesis of our target molecule, this translates to the acid-catalyzed reaction of 4-aminophenylhydrazine with pinacolone (3,3-dimethyl-2-butanone) .
This guide will focus on a comparative analysis of catalysts for the key cyclization step of the Fischer indole synthesis. We will also provide a detailed protocol for the synthesis of the crucial 4-aminophenylhydrazine precursor and discuss modern palladium-catalyzed alternatives.
Diagram: Proposed Synthetic Pathway
Caption: Overall synthetic route to this compound.
Part 1: Synthesis of the Key Precursor: 4-Aminophenylhydrazine
The availability and purity of 4-aminophenylhydrazine are critical for the success of the subsequent Fischer indole synthesis. While commercially available, an in-house synthesis from p-phenylenediamine is often more cost-effective for larger-scale preparations. The standard procedure involves diazotization of the aniline followed by reduction.
Experimental Protocol: Synthesis of 4-Aminophenylhydrazine Dihydrochloride
This protocol is adapted from established procedures for the synthesis of substituted phenylhydrazines.[3][4]
Step 1: Diazotization of p-Phenylenediamine
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend p-phenylenediamine (1 equiv.) in a mixture of water and concentrated hydrochloric acid (excess).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv.) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv.) in concentrated hydrochloric acid. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred SnCl₂ solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The 4-aminophenylhydrazine dihydrochloride will precipitate as a solid.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold water, followed by diethyl ether.
-
Dry the product under vacuum to yield 4-aminophenylhydrazine dihydrochloride.
Trustworthiness Note: The stability of 4-aminophenylhydrazine is a concern. It is best stored as its hydrochloride salt and used relatively quickly. The free base is susceptible to oxidation.
Part 2: Head-to-Head Catalyst Comparison for the Fischer Indole Synthesis
The core of this guide is the comparative analysis of different acid catalysts for the cyclization of the 4-aminophenylhydrazone of pinacolone. The choice of catalyst significantly impacts yield, reaction time, and the harshness of the required conditions.[1]
Catalyst Systems Under Evaluation:
-
Brønsted Acids:
-
Sulfuric Acid (H₂SO₄)
-
Polyphosphoric Acid (PPA)
-
-
Lewis Acids:
-
Zinc Chloride (ZnCl₂)
-
-
Modern Alternative:
-
Palladium-Catalyzed (Buchwald-Hartwig) Approach
-
Diagram: Mechanism of the Fischer Indole Synthesis
Caption: Simplified mechanism of the acid-catalyzed Fischer indole synthesis.
Performance Data Summary
The following table summarizes expected performance based on literature precedents for the synthesis of structurally related 2-tert-butylindoles. Direct comparative data for the synthesis of this compound is scarce, so this table is a projection based on expert analysis of the available literature.
| Catalyst System | Typical Conditions | Expected Yield | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 4% in DMAc or MeOH, reflux | Moderate | Inexpensive, readily available. | Harsh conditions, potential for sulfonation and other side reactions. |
| Polyphosphoric Acid (PPA) | 80-120 °C, neat or in a high-boiling solvent | Good to Excellent | Often gives high yields, acts as both catalyst and solvent.[5][6] | Viscous and difficult to handle, harsh workup. |
| Zinc Chloride (ZnCl₂) | Fused, 120-180 °C, or in an ionic liquid | Good | Effective for many substrates, can be used in milder ionic liquid systems.[7][8] | Requires high temperatures, often used in stoichiometric amounts. |
| Palladium Catalysis | Pd catalyst, phosphine ligand, base, 80-110 °C | Good to Excellent | Milder conditions, broader substrate scope, can be a one-pot process from aryl halides.[9] | Expensive catalyst and ligands, requires inert atmosphere. |
Experimental Protocols
General Procedure for Hydrazone Formation:
-
Dissolve 4-aminophenylhydrazine dihydrochloride (1 equiv.) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a base (e.g., sodium acetate) if starting from the hydrochloride salt to liberate the free hydrazine.
-
Add pinacolone (1.1 equiv.) and stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitored by TLC or LC-MS).
-
The hydrazone can be isolated or used directly in the next step.
Protocol 1: Polyphosphoric Acid (PPA) Catalysis
-
To the pre-formed hydrazone (or a mixture of 4-aminophenylhydrazine and pinacolone), add polyphosphoric acid (10-20 times the weight of the hydrazine).
-
Heat the mixture with vigorous stirring to 100-120 °C for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a strong base (e.g., concentrated NaOH or NH₄OH) to a pH > 9.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Zinc Chloride (ZnCl₂) Catalysis
-
Mix the hydrazone with freshly fused zinc chloride (2-3 equiv.) in a high-boiling solvent (e.g., toluene or xylene) or neat.
-
Heat the mixture to 140-160 °C for 2-4 hours.
-
Monitor the reaction progress.
-
After cooling, add water and an organic solvent.
-
Basify the aqueous layer with ammonia or NaOH solution.
-
Separate the organic layer, and extract the aqueous layer with more solvent.
-
Combine the organic extracts, wash with water and brine, dry, and concentrate.
Protocol 3: Palladium-Catalyzed (Buchwald-Hartwig) Approach - A Modern Alternative The Buchwald-Hartwig amination can be used as a modern entry into the Fischer indole synthesis, particularly for preparing the arylhydrazine precursor.[9] A more advanced application involves a one-pot synthesis from an aryl halide.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conceptual Protocol (One-Pot from 4-bromo-aniline):
-
Combine 4-bromo-aniline, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in a Schlenk flask under an inert atmosphere.
-
Add a solvent (e.g., toluene) and the pinacolone hydrazone.
-
Heat the reaction mixture to 80-110 °C until the C-N coupling is complete.
-
In the same pot, add an acid catalyst (e.g., p-toluenesulfonic acid) and continue heating to effect the Fischer indole cyclization.
-
Workup and purify as described in the previous protocols.
Purification of this compound
The crude product from any of the above methods will likely require purification. A multi-step approach is recommended.
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1 M HCl). The basic amine will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and extract the purified amine back into an organic solvent.
-
Column Chromatography: For high purity, flash column chromatography on silica gel is effective. A gradient of ethyl acetate in hexanes is a typical eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) can provide highly pure material.
Conclusion and Catalyst Recommendation
The choice of catalyst for the synthesis of this compound via the Fischer indole synthesis is a trade-off between reaction efficiency, cost, and operational simplicity.
-
For robust, large-scale synthesis where cost is a primary concern, Polyphosphoric Acid (PPA) is often the catalyst of choice, frequently providing high yields despite the challenging workup.
-
Zinc Chloride (ZnCl₂) in an ionic liquid offers a greener and potentially milder alternative to traditional high-temperature fusion methods, with the added benefit of simplified product isolation through sublimation in some cases.[7]
-
For medicinal chemistry applications where substrate scope and mild conditions are paramount, a palladium-catalyzed approach is highly advantageous, allowing for a modular and potentially one-pot synthesis from readily available starting materials.
Researchers should select the catalytic system that best aligns with their specific project goals, available equipment, and scale of operation. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and successfully synthesizing this valuable indole derivative.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. 4-Cyanophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors: A Case Study with 2-tert-butyl-1H-indol-5-amine Derivatives
This guide provides a comprehensive framework for the in vitro validation of novel therapeutic compounds, using a hypothetical dual RET/TRKA inhibitor, "Compound X," derived from the promising 2-tert-butyl-1H-indol-5-amine chemical scaffold. For researchers, scientists, and drug development professionals, this document outlines the critical transition from theoretical activity to quantifiable, reproducible data, emphasizing the synergy between biochemical and cell-based assays.
The 9H-pyrimido[4,5-b]indole core, a derivative of the broader indole class, has recently emerged as a potent scaffold for dual inhibitors of the RET (Rearranged during transfection) and TRKA (Tropomyosin receptor kinase A) tyrosine kinases.[1][2] Aberrant activity of these kinases is a known driver in various cancers, making dual-target inhibitors a compelling therapeutic strategy to address diverse patient populations and potential resistance mechanisms.[1][3]
This guide will compare the validation of our hypothetical Compound X against established, FDA-approved inhibitors: Selpercatinib (a selective RET inhibitor) and Larotrectinib (a selective TRKA inhibitor), providing a clear benchmark for performance.
The Dichotomy of Validation: Biochemical vs. Cellular Assays
The foundation of in vitro validation rests on a two-pronged approach: direct target engagement assessment in a purified system (biochemical assays) and confirmation of activity within a complex, living system (cell-based assays). Relying on one type of assay alone provides an incomplete picture. A compound may be a potent inhibitor of an isolated enzyme but fail to enter a cell, be rapidly metabolized, or engage in off-target effects that confound the desired outcome.[4][5] Conversely, cellular activity without biochemical confirmation leaves the direct mechanism of action ambiguous.[6]
-
Biochemical Assays offer a clean, controlled environment to measure the direct interaction between a compound and its purified target enzyme.[7] They are essential for determining intrinsic potency (e.g., IC50) and understanding the mechanism of inhibition without the confounding variables of a cellular environment.[4]
-
Cell-Based Assays provide a more physiologically relevant context, evaluating a compound's ability to cross the cell membrane, engage its target amidst a complex proteome, and elicit a functional downstream response.[1][8] They are also crucial for assessing cytotoxicity, a critical parameter for any potential therapeutic.
Below is a logical workflow illustrating the relationship between these assay types in a typical validation cascade.
Caption: High-level workflow for in vitro kinase inhibitor validation.
Performance Comparison: Compound X vs. Marketed Alternatives
To contextualize the performance of Compound X, we present a representative dataset comparing its potency and cytotoxicity against Selpercatinib and Larotrectinib. The data illustrates the expected differences between biochemical and cellular IC50 values, where higher concentrations are often required in cell-based assays to achieve the same level of inhibition.[4][9]
| Compound | Target Kinase | Biochemical IC50 (TR-FRET) | Cellular IC50 (Anti-Proliferation) | Cytotoxicity CC50 (Non-target Cells) |
| Compound X | RET / TRKA | RET: 2.5 nM / TRKA: 4.1 nM | RET-Fusion Cells: 15 nM / TRKA-Fusion Cells: 25 nM | > 10 µM |
| Selpercatinib | RET | 0.92 nM | 6 nM | > 10 µM |
| Larotrectinib | TRKA/B/C | 5-11 nM | 24 nM | > 10 µM |
Note: IC50/CC50 values are representative examples derived from literature for comparative purposes.[1][3]
Experimental Protocols
Trustworthy data is built on robust and reproducible protocols. The following sections provide detailed, step-by-step methodologies for the key assays used in this validation guide.
Biochemical Assay: TR-FRET Kinase Activity Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, are a gold standard for biochemical kinase screening due to their sensitivity and homogeneous format.[7] The assay measures the phosphorylation of a fluorescein-labeled substrate by the kinase. A terbium-labeled antibody that specifically binds the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal.[10]
Caption: Principle of the TR-FRET kinase assay for inhibitor screening.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer from a 5X stock (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).[6]
-
Prepare a 2X solution of the fluorescein-labeled substrate (e.g., Fl-poly-GT for tyrosine kinases) and a 2X solution of ATP at the desired concentration (typically at or near the Km for the enzyme) in 1X Kinase Buffer.[11]
-
Prepare a serial dilution of Compound X (and controls) at 4X the final desired concentrations.
-
-
Kinase Reaction:
-
Add 2.5 µL of 4X compound dilution to the wells of a 384-well assay plate.
-
Add 2.5 µL of 2X kinase solution to all wells.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture to each well. The final reaction volume is 10 µL.[11]
-
Mix gently and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X Stop/Detection buffer containing EDTA (to chelate Mg2+ and stop the reaction) and the terbium-labeled phospho-specific antibody in TR-FRET Dilution Buffer.[12]
-
Add 10 µL of the Stop/Detection buffer to each well.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.[10]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 495 nm (terbium) and 520 nm (fluorescein).
-
Calculate the 520/495 emission ratio. Data is plotted as the emission ratio versus compound concentration and fitted to a sigmoidal dose-response curve to determine the IC50.[11]
-
Cell-Based Assay 1: Cytotoxicity (CellTox™ Green Assay)
Before assessing target engagement, it is critical to determine the concentrations at which the compound is non-toxic. The CellTox™ Green assay provides a simple, "add-mix-measure" method to quantify cytotoxicity by measuring the loss of cell membrane integrity.[13] A proprietary, cell-impermeant dye binds to the DNA of dead cells, producing a fluorescent signal proportional to the number of dead cells.[14]
Step-by-Step Protocol:
-
Cell Plating:
-
Harvest and count a non-target cell line (e.g., HEK293) to assess general cytotoxicity.
-
Seed cells into a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of Compound X in culture medium.
-
Add the desired volume of compound dilutions to the wells. Include vehicle-only (e.g., DMSO) and positive (e.g., digitonin) controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure (Endpoint):
-
Prepare the 2X CellTox™ Green Reagent by diluting the CellTox™ Green Dye 1:500 into the provided Assay Buffer.
-
Add 100 µL of the 2X reagent directly to each well.
-
Mix briefly on an orbital shaker and incubate for 15 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence using a plate reader with filters appropriate for the dye (e.g., 485-500nm excitation / 520-530nm emission).[15]
-
Plot fluorescence intensity versus compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Cell-Based Assay 2: Target Engagement (Western Blot for Phosphorylation)
To confirm that Compound X inhibits RET and TRKA within a cellular context, we can measure the phosphorylation status of the kinases or their direct downstream substrates. Western blotting is a robust, semi-quantitative method for this purpose.[8] This involves treating kinase-dependent cancer cell lines (e.g., a line with a KIF5B-RET fusion) with the compound, lysing the cells, separating proteins by size, and probing with antibodies specific for the phosphorylated form of the target protein.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Plate RET- or TRKA-dependent cancer cells and allow them to adhere.
-
Treat cells with a serial dilution of Compound X (at non-toxic concentrations) for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Aspirate media and wash cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.[16]
-
Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[16]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and denature by boiling at 95-100°C for 5-10 minutes.[16]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent, as its phosphoprotein content can cause high background.[17]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-RET or phospho-TRKA, diluted in 5% BSA/TBST.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein, as well as a loading control like GAPDH or β-actin.[17]
-
Quantify band intensity using densitometry software to determine the reduction in phosphorylation relative to the total protein level.
-
Conclusion
The validation of a novel compound like a this compound derivative requires a multi-faceted approach that bridges the gap between biochemical potency and cellular efficacy. By systematically employing a combination of direct target-based assays like TR-FRET and functional cell-based assays for cytotoxicity and target engagement, researchers can build a robust data package. This self-validating system, where biochemical and cellular data corroborate each other, provides the confidence needed to advance promising compounds through the drug discovery pipeline.
References
- 1. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. youtube.com [youtube.com]
- 14. CellTox™ Green Cytotoxicity Assay Protocol [worldwide.promega.com]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to the Efficacy of Amine Protecting Groups for 2-tert-butyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug development, the judicious selection of protecting groups is paramount. The 2-tert-butyl-1H-indol-5-amine scaffold is a key intermediate in the synthesis of various pharmacologically active compounds. The inherent nucleophilicity and potential for side reactions of the 5-amino group necessitates its protection during subsequent synthetic transformations. This guide provides an in-depth comparison of the efficacy of three commonly employed amine protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Acetyl (Ac)—for the specific substrate, this compound. The analysis considers the impact of the sterically demanding 2-tert-butyl group on the efficiency of both protection and deprotection reactions, offering field-proven insights and supporting experimental data to guide your synthetic strategy.
The Challenge: Steric Hindrance at the 2-Position
The 2-tert-butyl group on the indole ring presents a significant steric impediment around the 5-amino group. This steric bulk can influence the accessibility of the amine's lone pair of electrons to the electrophilic protecting group reagent, potentially leading to sluggish reaction rates, incomplete conversions, and the need for more forcing reaction conditions. Consequently, the choice of protecting group and the optimization of reaction protocols are critical for achieving high yields and purity.
Comparative Analysis of Protecting Groups
This guide will evaluate the Boc, Cbz, and Ac groups based on the following key parameters:
-
Ease of Introduction: The efficiency of the protection reaction in the presence of steric hindrance.
-
Stability: The robustness of the protected amine to a range of common synthetic reagents and conditions.
-
Ease of Removal: The facility of the deprotection step and the orthogonality of the cleavage conditions with respect to other potential functional groups.
-
Overall Yield and Purity: A qualitative assessment based on typical outcomes for sterically hindered substrates.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its general stability under a variety of conditions and its facile removal under acidic conditions.[1]
Protection: The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2] For sterically hindered amines like this compound, standard conditions may require optimization. The use of a more potent acylation catalyst, such as 4-(dimethylamino)pyridine (DMAP), can be beneficial. In some cases, for particularly unreactive anilines, a two-step procedure involving the formation of a di-Boc derivative followed by selective mono-deprotection can yield the desired product.[3]
Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[4] Milder deprotection methods using reagents like oxalyl chloride in methanol have also been reported and may be advantageous for substrates with acid-labile functionalities.[5][6]
Workflow for Boc Protection and Deprotection
Caption: General workflow for Boc protection and deprotection.
Benzyloxycarbonyl (Cbz) Group
The Cbz group, introduced by Bergmann and Zervas, is a cornerstone of peptide synthesis and remains a valuable protecting group for amines.[7] Its removal under neutral conditions via catalytic hydrogenolysis provides an orthogonal deprotection strategy to the acid-labile Boc group.[7]
Protection: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base) or with an organic base in an aprotic solvent.[7] For sterically hindered amines, the reaction may require elevated temperatures or longer reaction times to achieve complete conversion.
Deprotection: The most common method for Cbz cleavage is catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate).[7] This method is generally mild and high-yielding. Alternative, non-reductive cleavage methods, such as using strong acids (e.g., HBr in acetic acid) or Lewis acids, are also available but can be harsher.[8]
Workflow for Cbz Protection and Deprotection
Caption: General workflow for Cbz protection and deprotection.
Acetyl (Ac) Group
The acetyl group is a simple and cost-effective protecting group for amines. It is introduced by acylation and removed by hydrolysis under either acidic or basic conditions.
Protection: Acetylation is typically performed using acetic anhydride or acetyl chloride in the presence of a base.[9] The high reactivity of these reagents generally ensures efficient protection even for sterically hindered amines. However, the resulting acetamide significantly deactivates the aromatic ring, which can be advantageous or disadvantageous depending on the subsequent synthetic steps.[10]
Deprotection: Removal of the acetyl group requires relatively harsh conditions, such as refluxing in strong acid (e.g., HCl) or base (e.g., NaOH).[9] These conditions may not be suitable for substrates containing other sensitive functional groups. Milder, chemoselective N-deacetylation methods using reagents like Schwartz's reagent have been developed but are less common.[11]
Workflow for Acetyl Protection and Deprotection
Caption: General workflow for Acetyl protection and deprotection.
Quantitative Data and Experimental Protocols
Table 1: Comparison of Protection Methods
| Protecting Group | Reagents and Conditions | Expected Yield for Hindered Substrates | Key Considerations |
| Boc | (Boc)₂O, DMAP (cat.), TEA, DCM, rt, 12-24 h | Moderate to Good | Reaction may be slow; requires monitoring. Forcing conditions may be needed.[3][] |
| Cbz | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C to rt, 12 h | Good to Excellent | Generally efficient, but may require extended reaction times.[7] |
| Acetyl | Ac₂O, TEA, DCM, 0 °C to rt, 1-2 h | Excellent | Fast and efficient, but deactivates the aromatic ring significantly.[13] |
Table 2: Comparison of Deprotection Methods
| Protected Substrate | Reagents and Conditions | Expected Yield | Orthogonality and Selectivity |
| N-Boc | 20-50% TFA in DCM, rt, 1-2 h | Excellent | Not orthogonal to other acid-labile groups (e.g., t-butyl esters).[4] |
| N-Cbz | H₂ (1 atm), 10% Pd/C, MeOH, rt, 4-12 h | Excellent | Orthogonal to acid- and base-labile groups. Sensitive to other reducible groups.[7] |
| N-Acetyl | 6M HCl, EtOH/H₂O, reflux, 4-8 h | Good to Excellent | Harsh conditions limit compatibility with many functional groups.[9] |
Detailed Experimental Protocols
The following are representative protocols that can serve as a starting point for the protection and deprotection of this compound. Optimization may be required to account for the specific steric and electronic properties of the substrate.
Protocol 1: N-Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base and Catalyst: Add triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Addition of Boc Anhydride: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Cbz Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (2:1).
-
Addition of Base: Add sodium bicarbonate (NaHCO₃, 2.0 equiv).
-
Addition of Cbz-Cl: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC.
-
Work-up: Dilute the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[5]
Protocol 3: N-Acetyl Protection of this compound
-
Dissolution: Dissolve this compound (1.0 equiv) in dichloromethane (DCM).
-
Addition of Base: Add triethylamine (TEA, 1.5 equiv).
-
Addition of Acetylating Agent: Cool the mixture to 0 °C and add acetic anhydride (Ac₂O, 1.2 equiv) or acetyl chloride (AcCl, 1.2 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Conclusion and Recommendations
The choice of protecting group for this compound is highly dependent on the overall synthetic strategy, particularly the reaction conditions of subsequent steps.
-
For general purposes and when orthogonality to base-labile groups is required, the Cbz group is an excellent choice. Its introduction is generally efficient, and its removal via catalytic hydrogenolysis is mild and high-yielding.
-
The Boc group offers a reliable alternative, especially when subsequent reactions are sensitive to hydrogenation conditions. However, its introduction may be slower due to steric hindrance, and its removal is not orthogonal to other acid-labile functionalities.
-
The Acetyl group is a robust and economical choice for protection when harsh deprotection conditions are tolerable in the final step. The significant deactivation of the aromatic ring upon acetylation should also be considered in the context of the planned synthetic route.
Ultimately, empirical evaluation of these protecting groups on a small scale is recommended to determine the optimal conditions for your specific application.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. AN IMPROVED SYNTHESIS OF N-BOC PROTECTED ARYL AMINES | Semantic Scholar [semanticscholar.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. xray.uky.edu [xray.uky.edu]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. tdcommons.org [tdcommons.org]
- 9. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 10. quora.com [quora.com]
- 11. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protection of NH2 in aniline | Filo [askfilo.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-tert-butyl-1H-indol-5-amine
For professionals engaged in the fast-paced world of drug discovery and chemical research, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a comprehensive operational and logistical framework for the proper disposal of 2-tert-butyl-1H-indol-5-amine. As a novel or specialized compound, specific public domain safety data may be sparse. Therefore, we will proceed with the highest degree of caution, treating the substance as hazardous until empirical data proves otherwise. This principle of assumed risk is the cornerstone of a robust laboratory safety culture.
Part 1: Core Hazard Assessment and Waste Characterization
The foundational step in any disposal protocol is a thorough understanding of the material's potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, we must extrapolate from analogous chemical structures—namely, substituted indoles and aromatic amines. This approach mandates that we assume the compound is hazardous.
Assumed Hazards Based on Chemical Analogs:
-
Toxicity: Aromatic amines can be toxic if ingested, inhaled, or absorbed through the skin.
-
Irritation: Similar indole derivatives are known to cause skin (H315) and serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Environmental Hazard: Amine compounds can be harmful to aquatic life with long-lasting effects.[2] Therefore, disposal into drains or the environment is strictly prohibited.[2]
-
Reactivity: The reactivity profile is unknown. As a precaution, it must be kept separate from strong oxidizing agents, acids, and bases to prevent potentially violent reactions.[2][3]
For compliance with waste disposal regulations, certain quantitative data are required. If this information is not available, it must be determined through laboratory analysis before disposal.
| Parameter | Value / Required Data | Rationale & Source/Method |
| Chemical Name | This compound | N/A |
| CAS Number | Not publicly available | N/A |
| Physical State | To be determined | Visual Inspection |
| Assumed Hazard Codes | H315, H319, H335, H412 | Based on analogous compounds.[1] |
| pH | To be determined | pH meter or test strips (for aqueous solutions/rinsate). |
| Flash Point | To be determined | Required to classify ignitability characteristic under RCRA. |
| Toxicity Profile | To be determined | Required for full hazardous waste characterization. |
Part 2: Personnel Protection and Handling
Before handling the compound or its waste, ensuring the safety of laboratory personnel is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound and its waste, including containerization, should be performed inside a certified chemical fume hood to minimize inhalation exposure.[3]
-
Eyewash Station & Safety Shower: Facilities must be equipped with an eyewash fountain and safety shower in close proximity to the handling area.[4][5]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical splash-resistant safety goggles and a face shield that conform to OSHA 29 CFR 1910.133 or EU EN166 standards.[5][6]
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile). Always inspect gloves prior to use and wash hands thoroughly after handling.[6]
-
Protective Clothing: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[1]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, containerization, storage, and disposal of this compound waste.
Step 1: Waste Segregation
The causality behind segregation is to prevent dangerous chemical reactions and to ensure proper disposal pathways.
-
Solid vs. Liquid: Collect solid waste (e.g., residual powder, contaminated weigh boats, gloves, pipette tips) separately from liquid waste (e.g., solutions, rinsate).[7][8]
-
Amine Waste Stream: Designate a specific waste stream for this compound. Do not mix it with other chemical wastes, especially acids or strong oxidizers, to prevent unforeseen exothermic or gas-producing reactions.[2]
-
Contaminated PPE: Any PPE that comes into contact with the chemical is considered hazardous waste and must be disposed of accordingly, typically in the solid waste stream.[9]
Step 2: Containerization
The container is the primary barrier between the hazardous waste and the environment.
-
Container Selection: Use a container that is compatible with the waste. For liquid waste, a high-density polyethylene (HDPE) or other plastic container is often preferred to glass to minimize the risk of breakage.[7][10] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[10]
-
Headspace: For liquid waste, leave at least 10% of the container volume as headspace to allow for vapor expansion.
Step 3: Labeling
Proper labeling is a regulatory requirement and essential for safety.
-
Mandatory Information: The container must be clearly labeled with the words "HAZARDOUS WASTE." [8][10]
-
Contents: The label must include the full chemical name, "this compound," and list all constituents of the waste, including solvents and their approximate percentages.[10]
-
Contact Information: Include the name and contact information of the principal investigator or laboratory supervisor.[7]
-
Hazard Pictograms: Affix appropriate GHS pictograms (e.g., irritant, health hazard, environmentally hazardous).
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.
-
Location: The SAA must be at or near the point of generation and under the control of the operator.
-
Conditions: Store the waste container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][6] The container must be kept tightly closed at all times except when adding waste.[8][10]
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[8]
Step 5: Arranging for Final Disposal
Final disposal must be conducted by professionals.
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) office.[8]
-
Licensed Vendor: The EHS office will arrange for a licensed hazardous waste disposal company to collect the material.[2] These vendors are equipped to handle and dispose of chemical wastes using methods like controlled incineration with flue gas scrubbing to ensure environmental safety.[6]
-
Documentation: Provide the EHS office or waste vendor with all available information regarding the waste's composition and assumed hazards.
Part 4: Emergency Procedures
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE, contain the spill using absorbent pads for liquids or by gently covering solids to prevent dust generation.[2]
-
Sweep up absorbed or solid material using spark-proof tools and place it into a designated hazardous waste container.[1][6]
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS office.
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][11]
Part 5: Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from this compound.
References
- 1. aksci.com [aksci.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. aksci.com [aksci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-tert-butyl-1H-indol-5-amine
As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 2-tert-butyl-1H-indol-5-amine, demands a comprehensive understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.
Hazard Profile: An Assessment Based on Structural Analogs
This compound belongs to the family of indole derivatives and aromatic amines. Compounds within this class present a range of potential health and safety risks. Our safety protocols are therefore based on the hazards associated with these related chemicals.
-
Skin and Eye Irritation/Corrosion: Many indole and amine derivatives are known to cause skin irritation, serious eye irritation, and in some cases, severe chemical burns and eye damage upon contact.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1] Some related compounds are classified as toxic if inhaled, highlighting the need to control airborne exposure.
-
Harmful if Swallowed: Several analogous compounds are categorized as harmful if ingested, with the potential for gastrointestinal irritation or more severe systemic effects.[2]
-
Potential for Allergic Reaction: Some individuals may develop an allergic skin reaction after exposure to certain amines.[4]
Given these potential hazards, a multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical.
Core PPE Recommendations: A Multi-Barrier System
Safe handling of this compound necessitates a comprehensive PPE ensemble. The following recommendations are based on a conservative assessment of the risks and should be considered the minimum standard.
Eye and Face Protection
Direct contact with the eyes can cause serious, irreversible damage.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[5] They provide a complete seal around the eyes, protecting against splashes, dust, and vapors.
-
Face Shield: When there is a significant risk of splashing (e.g., when handling larger quantities, during vigorous mixing, or when a reaction is under pressure), a face shield must be worn in addition to chemical splash goggles. The face shield provides a secondary layer of protection for the entire face.[6]
Hand Protection
The skin is a primary route of exposure. The selection of appropriate gloves is critical and must account for both chemical resistance and breakthrough time.
-
Material Selection: Disposable nitrile gloves are a common choice and offer good protection against a variety of chemicals for short-term tasks like weighing and transfer.[6] However, for prolonged exposure or when handling solutions, more robust gloves such as neoprene or butyl rubber should be considered. A quantitative study on aromatic amine permeation demonstrated that breakthrough times can vary significantly between glove materials.[7]
-
Glove Integrity: Always inspect gloves for tears or punctures before use.
-
Double Gloving: For procedures involving higher risk, consider wearing two pairs of gloves. This can provide additional protection in case the outer glove is compromised.
-
Proper Removal: Contaminated gloves must be removed carefully to avoid skin contact. Wash hands thoroughly after removing gloves.[8]
Skin and Body Protection
Protecting the skin from accidental spills and contamination is crucial.
-
Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat is required to protect the arms and torso. For tasks with a higher risk of splashes, a chemically resistant apron worn over the lab coat is recommended.[9]
-
Appropriate Attire: Full-length pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting.[6] Fabrics such as cotton are preferable to synthetic materials like polyester, which can melt and adhere to the skin in a fire.
Respiratory Protection
Engineering controls, such as a chemical fume hood, are the primary defense against respiratory exposure.
-
Required Use: All procedures involving the handling of solid this compound (which can generate dust) or the creation of solutions should be performed inside a certified chemical fume hood to minimize inhalation of dust or vapors.[10]
-
Respirator Use: If engineering controls are not available or are insufficient to control exposure, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter would be appropriate.[6][8] Use of a respirator requires a formal respiratory protection program, including fit testing and medical clearance.[6]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: Decision workflow for selecting appropriate PPE.
Standard Operating Procedures
Adherence to standardized protocols for donning and doffing PPE is as critical as the selection of the equipment itself.
Experimental Protocol: Donning PPE
-
Attire: Confirm you are wearing full-length pants and closed-toe shoes.
-
Lab Coat: Put on your laboratory coat and fasten all buttons.
-
Gloves: Don the first pair of gloves (if double-gloving). Ensure they are pulled over the cuffs of the lab coat.
-
Respiratory Protection: If required, perform a seal check and don your respirator.
-
Eye Protection: Put on your chemical splash goggles.
-
Face Shield: If required, place the face shield over your goggles.
-
Outer Gloves: Don the outer pair of gloves.
Experimental Protocol: Doffing (Removing) PPE
This sequence is designed to minimize self-contamination.
-
Initial Decontamination: If grossly contaminated, wipe down the exterior of your equipment before removal.
-
Outer Gloves: Remove the outer pair of gloves without touching your skin. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Face Shield: Remove the face shield by handling the headband, avoiding the front surface.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Goggles: Remove goggles by handling the strap.
-
Respirator: If worn, remove the respirator.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[8]
PPE Summary by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Chemical Splash Goggles | Single Nitrile Gloves | Lab Coat | Required (Fume Hood) |
| Preparing Dilute Solution | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Required (Fume Hood) |
| Running Reaction/Workup | Goggles & Face Shield | Neoprene or Butyl Gloves | Lab Coat & Chem-Resistant Apron | Required (Fume Hood) |
| Handling >10g | Goggles & Face Shield | Neoprene or Butyl Gloves | Lab Coat & Chem-Resistant Apron | Required (Fume Hood) |
Decontamination and Disposal Plan
Proper disposal of contaminated materials is a critical final step in the safe handling workflow.
Operational Plan
-
Reusable PPE: Reusable items like face shields and goggles should be decontaminated after each use according to manufacturer instructions.
-
Single-Use PPE: All single-use PPE (gloves, disposable aprons) is considered contaminated waste after use.
-
Waste Segregation: Establish a designated, labeled hazardous waste container in the immediate work area.
Disposal Plan
-
Immediate Disposal: Place all used disposable PPE directly into the designated hazardous chemical waste container. Do not place it in regular trash receptacles.
-
Contaminated Materials: Any materials used for cleaning spills (e.g., absorbent pads, paper towels) must also be disposed of as hazardous waste.[5]
-
Container Management: Keep the hazardous waste container closed when not in use.
-
Final Disposal: Ensure that all chemical waste is collected and disposed of by trained personnel in accordance with institutional, local, and national regulations.[1][11] Contaminated packaging should also be disposed of as hazardous waste.[5]
Emergency First Aid
In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
By integrating these robust PPE protocols into your daily laboratory workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. edvotek.com [edvotek.com]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
